Product packaging for DL-Goitrin(Cat. No.:CAS No. 500-12-9)

DL-Goitrin

Cat. No.: B1240653
CAS No.: 500-12-9
M. Wt: 129.18 g/mol
InChI Key: UZQVYLOFLQICCT-BYPYZUCNSA-N
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Description

(S)-5-Vinyloxazolidine-2-thione, more commonly known as Goitrin, is a low molecular weight, sulfur-containing compound with the molecular formula C5H7NOS and a CAS Registry Number of 500-12-9 . It is a natural product originating from cruciferous vegetables and is a key breakdown product of glucosinolates, specifically progoitrin, upon enzymatic hydrolysis by myrosinase . In research, Goitrin is recognized as a potent goitrogen. Its primary biological significance lies in its ability to competitively inhibit thyroid peroxidase (TPO), an enzyme essential for the organification of iodide and the synthesis of thyroid hormones . This mechanism disrupts normal thyroid function and can lead to goiter formation, making the compound a critical tool for studying thyroid pathophysiology and the effects of dietary goitrogens . Beyond its thyrotoxic effects, recent investigations have highlighted its potential in antiviral research. Studies on isomers of Goitrin have demonstrated dose-dependent inhibitory effects against the influenza A virus (H1N1) in vitro, suggesting its value as a lead compound or adjunct in developing new antiviral pharmacotherapies . The compound is notably stable compared to other isothiocyanates, which presents both a challenge in its removal from natural extracts and an advantage for its handling in a research setting . (S)-5-Vinyloxazolidine-2-thione should be stored sealed in a dry environment at 2-8°C . This product is intended For Research Use Only and is not suitable for human or veterinary diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H7NOS B1240653 DL-Goitrin CAS No. 500-12-9

Properties

IUPAC Name

(5S)-5-ethenyl-1,3-oxazolidine-2-thione
Source PubChem
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InChI

InChI=1S/C5H7NOS/c1-2-4-3-6-5(8)7-4/h2,4H,1,3H2,(H,6,8)/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZQVYLOFLQICCT-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1CNC(=S)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=C[C@H]1CNC(=S)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

13190-34-6 (DL)
Record name Goitrin
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DSSTOX Substance ID

DTXSID501032368
Record name (5S)-5-Ethenyl-2-oxazolidinethione
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Molecular Weight

129.18 g/mol
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Physical Description

Solid; [Merck Index]
Record name Goitrin
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Color/Form

Large prisms from ether

CAS No.

500-12-9
Record name (5S)-5-Ethenyl-2-oxazolidinethione
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Record name Goitrin
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Record name (5S)-5-Ethenyl-2-oxazolidinethione
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Record name GOITRIN
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Record name GOITRIN
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Melting Point

50 °C
Record name GOITRIN
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Foundational & Exploratory

Spectroscopic Characterization of DL-Goitrin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic characterization of DL-Goitrin, a naturally occurring goitrogen found in cruciferous vegetables. This document details predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, outlines relevant experimental protocols, and visualizes its mechanism of action. Due to the limited availability of public experimental spectra for this compound, the quantitative data presented herein is based on established spectroscopic principles and analysis of structurally related compounds.

Introduction

This compound, chemically known as (±)-5-vinyl-1,3-oxazolidine-2-thione, is a sulfur-containing organic compound recognized for its ability to interfere with thyroid hormone synthesis. Its presence in dietary sources necessitates a thorough understanding of its structure and properties for researchers in nutrition, toxicology, and drug development. Spectroscopic techniques such as NMR and MS are pivotal for the unequivocal identification and quantification of such small molecules.

Predicted Spectroscopic Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts and a plausible mass spectrometry fragmentation pattern for this compound. These predictions are derived from the analysis of its chemical structure and comparison with similar heterocyclic and vinyl-containing compounds.

Predicted ¹H and ¹³C NMR Data

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The predicted chemical shifts for this compound are presented in Table 1.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

Position Atom Type Predicted ¹H Chemical Shift (ppm) Predicted Multiplicity Predicted ¹³C Chemical Shift (ppm)
1N-H8.0 - 9.0br s-
2C=S--185.0 - 195.0
3CH₂3.6 - 3.8m45.0 - 50.0
4CH4.8 - 5.0m75.0 - 80.0
5=CH (vinyl)5.8 - 6.0ddd130.0 - 135.0
6=CH₂ (vinyl)5.2 - 5.4m118.0 - 122.0

Predicted spectra are referenced to a standard solvent like CDCl₃ or DMSO-d₆. Actual values may vary based on experimental conditions.

Predicted Mass Spectrometry Data

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a molecule, as well as to elucidate its structure through fragmentation analysis. The predicted mass and major fragmentation peaks for this compound are outlined in Table 2.

Table 2: Predicted Mass Spectrometry Data for this compound

Analysis Predicted m/z Interpretation
Molecular Ion [M]⁺˙ = 129.0248C₅H₇NOS
Major Fragments 102[M - CH=CH₂]⁺
72[M - C₃H₅S]⁺
57[C₃H₅S]⁺

m/z = mass-to-charge ratio

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of a small organic molecule like this compound. These should be adapted and optimized for specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃; or Dimethyl sulfoxide-d₆, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • Typical parameters: spectral width of 200-220 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024-4096 scans.

  • Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound. High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is a common and effective method.

Methodology:

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent compatible with the HPLC mobile phase (e.g., methanol (B129727) or acetonitrile).

  • HPLC Separation:

    • Column: Use a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B), both containing 0.1% formic acid, is often effective. Start with a low percentage of B and gradually increase to elute the compound.

    • Flow Rate: A typical flow rate is 0.2-0.4 mL/min.

    • Injection Volume: 1-5 µL.

  • Mass Spectrometry Analysis:

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is generally suitable for this type of molecule.

    • Mass Analyzer: A high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap is recommended for accurate mass measurements.

    • Full Scan MS: Acquire data in full scan mode over a relevant m/z range (e.g., 50-500) to determine the molecular ion.

    • Tandem MS (MS/MS): Perform fragmentation analysis by isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to obtain the fragmentation pattern. Vary the collision energy to optimize the fragmentation.

  • Data Analysis: Analyze the resulting mass spectra to identify the molecular ion and characteristic fragment ions. Use the accurate mass data to confirm the elemental composition.

Mechanism of Action and Signaling Pathway

Goitrin exerts its goitrogenic effect by inhibiting the production of thyroid hormones. The primary mechanism involves the inhibition of the thyroid peroxidase (TPO) enzyme.[1][2][3] TPO is crucial for the iodination of tyrosine residues on thyroglobulin, a key step in the synthesis of thyroxine (T4) and triiodothyronine (T3).[1][4] By inhibiting TPO, goitrin disrupts the normal synthesis of these essential hormones.

Goitrin_Mechanism_of_Action Goitrin This compound TPO Thyroid Peroxidase (TPO) Goitrin->TPO Inhibits Iodide_Oxidation Iodide Oxidation (I⁻ → I₂) TPO->Iodide_Oxidation Catalyzes Organification Iodination of Thyroglobulin (Organification) Iodide_Oxidation->Organification Leads to Hormone_Synthesis Thyroid Hormone Synthesis (T3 and T4) Organification->Hormone_Synthesis Results in

Caption: Mechanism of this compound's goitrogenic action.

The experimental workflow for the spectroscopic characterization of this compound typically involves extraction and purification followed by analysis using NMR and MS.

Spectroscopic_Workflow Start Sample containing This compound Extraction Extraction and Purification Start->Extraction Purified_Sample Purified this compound Extraction->Purified_Sample NMR_Analysis NMR Spectroscopy (¹H, ¹³C) Purified_Sample->NMR_Analysis MS_Analysis Mass Spectrometry (HPLC-MS, MS/MS) Purified_Sample->MS_Analysis Structural_Elucidation Structural Elucidation NMR_Analysis->Structural_Elucidation MS_Analysis->Structural_Elucidation Data_Interpretation Data Interpretation and Characterization Structural_Elucidation->Data_Interpretation

Caption: Experimental workflow for this compound characterization.

References

Early Investigations into the Goitrogenic Properties of Brassica Species: A Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The association between the consumption of Brassica vegetables, such as cabbage and turnips, and the development of goiter has been a subject of scientific inquiry for nearly a century. These early investigations laid the groundwork for our current understanding of naturally occurring goitrogenic compounds and their mechanisms of action. This technical guide provides an in-depth review of these seminal studies, focusing on the core goitrogenic compounds, their effects on thyroid physiology, and the experimental methodologies employed by pioneering researchers in the field. The information is presented to be of practical value to researchers, scientists, and professionals involved in drug development and nutritional science.

Core Goitrogenic Compounds in Brassica

Early research identified two main classes of compounds responsible for the goitrogenic effects of Brassica vegetables: glucosinolates and their derivatives.

  • Glucosinolates: These are sulfur-containing compounds that are precursors to the active goitrogenic molecules. A key glucosinolate identified in early studies is progoitrin (B1231004) .[1][2]

  • Isothiocyanates and Thiocyanates: Upon crushing or chewing of the plant material, the enzyme myrosinase hydrolyzes glucosinolates into various compounds, including isothiocyanates and thiocyanates. These are considered active goitrogens.

  • Goitrin (l-5-Vinyl-2-thiooxazolidone): This potent goitrogenic compound is formed from the precursor progoitrin.[1][2][3]

Mechanism of Action

The primary mechanism by which these Brassica-derived compounds exert their goitrogenic effect is by interfering with thyroid hormone synthesis. This interference occurs at two key points in the thyroid hormone production pathway:

  • Inhibition of Iodide Uptake: Goitrogenic compounds, particularly thiocyanates, competitively inhibit the sodium/iodide symporter (NIS) on the surface of thyroid follicular cells. This blockage prevents the transport of iodide into the thyroid gland, a critical first step in hormone synthesis.

  • Inhibition of Thyroid Peroxidase (TPO): Goitrin and other isothiocyanates inhibit the activity of thyroid peroxidase (TPO), the enzyme responsible for oxidizing iodide and incorporating it into tyrosine residues on the thyroglobulin molecule.

The reduction in thyroid hormone production leads to a compensatory increase in the secretion of thyroid-stimulating hormone (TSH) from the pituitary gland. Chronic TSH stimulation results in hyperplasia and hypertrophy of the thyroid follicular cells, leading to the characteristic enlargement of the thyroid gland known as goiter.

Key Early Experimental Studies

Chesney, Clawson, and Webster (1928): The Cabbage Goiter Connection

One of the earliest and most influential studies in this field was conducted by Chesney, Clawson, and Webster in 1928. Their work provided the first experimental evidence of a dietary link to goiter.

Experimental Protocol:

  • Animal Model: Rabbits were used as the experimental subjects.

  • Diet: The primary intervention was a diet consisting mainly of cabbage.

  • Observations: The researchers observed a high incidence of goiter in the rabbits fed the cabbage-rich diet.

  • Histological Examination: Microscopic examination of the thyroid glands from the goitrous rabbits revealed marked hyperplasia of the follicular cells.

This study was foundational in establishing that a common dietary component could induce goiter, shifting the focus of research beyond simple iodine deficiency.

Hercus and Purves (1936): Investigating Goitrogenic Factors in Brassica Seeds

Building on the work of Chesney and his colleagues, Hercus and Purves in New Zealand conducted extensive research into the goitrogenic properties of various Brassica species, with a particular focus on the seeds.

Experimental Protocol:

  • Animal Model: Rats were the primary animal model for these studies.

  • Test Substances: The researchers tested the effects of various Brassica seeds on thyroid function.

  • Endpoint Measurement: The goitrogenic activity was assessed by measuring the weight of the thyroid glands of the rats. An increase in thyroid weight was indicative of a goitrogenic effect.

Their work helped to confirm that the goitrogenic factor was present in a variety of Brassica plants and was particularly concentrated in the seeds.

Astwood, Greer, and Ettlinger (1949): Isolation and Identification of Goitrin

A major breakthrough in the field was the isolation and identification of the active goitrogenic compound from Brassica seeds by Astwood, Greer, and Ettlinger in 1949.

Experimental Protocol:

  • Source Material: Yellow turnip and other Brassica seeds were used as the starting material.

  • Extraction and Isolation: The researchers employed chemical extraction and purification techniques to isolate the active compound.

  • Identification: Through chemical analysis, they identified the goitrogenic substance as l-5-vinyl-2-thiooxazolidone, which they named goitrin.

This discovery provided a specific molecular target for further research into the mechanism of action of Brassica-induced goiter.

Greer and Deeney (1959): Quantitative Analysis of Progoitrin's Antithyroid Activity

Greer and Deeney conducted detailed studies to quantify the antithyroid activity of progoitrin, the precursor to goitrin.

Experimental Protocol:

  • Human and Animal Models: Their research involved both human subjects and rats.

  • Test Compound: Pure progoitrin was administered orally.

  • Measurement of Thyroid Function: The primary endpoint was the measurement of radioactive iodine (¹³¹I) uptake by the thyroid gland. A reduction in radioiodine uptake was indicative of an antithyyroid effect.

  • In Vivo Bioassay in Rats:

    • Rats were administered varying doses of progoitrin.

    • A tracer dose of ¹³¹I was injected.

    • The rats were sacrificed after a set period, and the radioactivity in their thyroid glands was measured to determine the percentage of ¹³¹I uptake.

Quantitative Data from Early Studies

The following tables summarize the key quantitative findings from the foundational studies on goitrogenic compounds in Brassica.

Table 1: Goitrogenic Effects of Cabbage Feeding in Rabbits (Chesney et al., 1928)
Experimental Group Observation
Cabbage-fed RabbitsHigh incidence of goiter, with significant thyroid enlargement.
Control RabbitsNormal thyroid size and histology.
Table 2: Antithyroid Activity of Progoitrin in Humans (Greer and Deeney, 1959)
Dose of Progoitrin (oral) Effect on 24-hour ¹³¹I Uptake Myrosinase Added
500 mgNo significant inhibitionNo
500 mgMarked inhibitionYes
200 mgNo significant inhibitionYes
Table 3: Antithyroid Activity of Progoitrin in Rats (Greer and Deeney, 1959)
Dose and Route of Progoitrin Mean % Inhibition of ¹³¹I Uptake
10 mg (subcutaneous)0%
25 mg (subcutaneous)2%
50 mg (subcutaneous)12%
100 mg (subcutaneous)28%
200 mg (subcutaneous)48%
100 mg (oral)5%
200 mg (oral)14%

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathway affected by goitrogenic compounds and a typical experimental workflow from the early studies.

Goitrogen_Mechanism cluster_blood Bloodstream cluster_thyroid_cell Thyroid Follicular Cell Iodide_blood Iodide (I-) NIS Sodium/Iodide Symporter (NIS) Iodide_blood->NIS Uptake Iodide_cell Iodide (I-) NIS->Iodide_cell TPO Thyroid Peroxidase (TPO) Iodide_cell->TPO Oxidation Hormone_synthesis Thyroid Hormone Synthesis TPO->Hormone_synthesis Thyroglobulin Thyroglobulin Thyroglobulin->TPO Goitrogens Goitrogenic Compounds (Thiocyanates, Goitrin) Goitrogens->NIS Inhibition Goitrogens->TPO Inhibition

Caption: Mechanism of action of goitrogenic compounds from Brassica.

Experimental_Workflow start Start animal_model Select Animal Model (e.g., Rats) start->animal_model diet Administer Brassica Diet or Purified Compound animal_model->diet duration Experimental Period diet->duration radioiodine Administer ¹³¹I Tracer duration->radioiodine measurement Measure Thyroid ¹³¹I Uptake radioiodine->measurement sacrifice Sacrifice Animal measurement->sacrifice dissection Dissect and Weigh Thyroid Gland sacrifice->dissection histology Histological Examination dissection->histology end End histology->end

Caption: Typical in vivo experimental workflow for assessing goitrogenic activity.

Conclusion

The early studies on goitrogenic compounds in Brassica vegetables were pivotal in establishing the concept of dietary goitrogens and their impact on thyroid health. The work of pioneers like Chesney, Hercus, Purves, Astwood, and Greer laid the essential groundwork for decades of subsequent research. Their meticulous experimental approaches, from animal feeding studies to the isolation and characterization of active compounds, have provided a robust foundation for our current understanding. For today's researchers, a thorough appreciation of these early methodologies and findings is invaluable for contextualizing modern research and for the ongoing development of therapeutic agents and nutritional guidelines related to thyroid function.

References

DL-Goitrin's Inhibition of Thyroid Peroxidase: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanism of action of DL-goitrin, a naturally occurring goitrogen, with a specific focus on its inhibitory effects on thyroid peroxidase (TPO). This document consolidates available scientific findings, details relevant experimental methodologies, and presents signaling pathways and workflows through structured data and visualizations to support advanced research and development in thyroid health and disease.

Introduction: Goitrin and Thyroid Function

Goitrin ((S)-5-vinyl-1,3-oxazolidine-2-thione) is a sulfur-containing organic compound derived from the hydrolysis of progoitrin, a glucosinolate found in cruciferous vegetables such as cabbage, Brussels sprouts, and rapeseed.[1] It is a well-established goitrogen, a substance that can interfere with thyroid hormone synthesis and potentially lead to goiter, an enlargement of the thyroid gland. The primary molecular target of goitrin's antithyroid activity is thyroid peroxidase (TPO), a key enzyme in the biosynthesis of thyroid hormones.[2]

Mechanism of Action: Inhibition of Thyroid Peroxidase

Thyroid peroxidase is a membrane-bound heme-containing glycoprotein (B1211001) that plays a central role in the synthesis of thyroid hormones, thyroxine (T4) and triiodothyronine (T3).[3] TPO catalyzes two crucial reactions: the oxidation of iodide ions (I-) to reactive iodine species and the subsequent iodination of tyrosine residues on the thyroglobulin protein. It also facilitates the coupling of these iodinated tyrosines to form the thyroid hormones.[3]

This compound exerts its goitrogenic effect by directly inhibiting the activity of thyroid peroxidase, thereby disrupting the production of thyroid hormones.[2] The precise molecular mechanism of this inhibition is multifaceted and appears to involve several aspects:

  • Competitive Inhibition: Goitrin can act as a competitive inhibitor of TPO, likely competing with iodide for the enzyme's active site. This mode of inhibition is reversible, and its extent can depend on the relative concentrations of goitrin and iodide.

  • Irreversible Inhibition (Suicide Substrate): There is evidence to suggest that goitrin may also act as a suicide substrate for TPO. In this scenario, TPO metabolizes goitrin into a reactive molecule that then irreversibly inactivates the enzyme, for instance, by covalently binding to it. This form of inhibition is long-lasting and can only be overcome by the synthesis of new TPO.

  • Alternate Substrate: Goitrin may also serve as an alternative substrate for TPO, diverting the enzyme's activity away from the essential iodination of thyroglobulin.

The inhibition of TPO by goitrin leads to a decrease in the organification of iodine, a critical step in thyroid hormone synthesis. This reduction in hormone production can trigger a compensatory increase in the secretion of thyroid-stimulating hormone (TSH) from the pituitary gland, which in turn can lead to the hypertrophy and hyperplasia of thyroid follicular cells, resulting in goiter.

Quantitative Data on TPO Inhibition by this compound

Parameter Value Species Notes Reference
Minimal Effective Dose to Decrease Radioiodine Uptake194 µmol (25 mg)HumanThis was the lowest dose of recrystallized goitrin found to significantly decrease the uptake of radioiodine by the thyroid gland.

Experimental Protocols for Assessing TPO Inhibition

Several in vitro assays are commonly employed to investigate the inhibitory effects of compounds like this compound on thyroid peroxidase activity. The following are detailed methodologies for two widely used assays.

Guaiacol (B22219) Oxidation Assay

This colorimetric assay is a classic method for measuring peroxidase activity. TPO catalyzes the oxidation of guaiacol in the presence of hydrogen peroxide (H2O2), leading to the formation of a colored product (tetraguaiacol), which can be quantified spectrophotometrically.

Materials:

  • Thyroid microsomes (source of TPO)

  • Guaiacol solution (e.g., 35 mM)

  • Hydrogen peroxide (H2O2) solution (e.g., 300 µM)

  • Assay buffer (e.g., 100 mM sodium/potassium phosphate (B84403) buffer, pH 7.4)

  • This compound or other test compounds

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 470 nm

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the assay buffer.

  • Add the thyroid microsomes to each well.

  • Add varying concentrations of this compound or the vehicle control to the respective wells.

  • Add the guaiacol solution to all wells.

  • Pre-incubate the plate at 37°C for a defined period (e.g., 5-10 minutes).

  • Initiate the reaction by adding the H2O2 solution to all wells.

  • Immediately measure the change in absorbance at 470 nm over time using a microplate reader in kinetic mode.

  • The rate of reaction is determined from the linear portion of the absorbance curve.

  • The percentage of inhibition is calculated by comparing the reaction rates in the presence of this compound to the vehicle control.

  • IC50 values can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Amplex® UltraRed Assay

This is a highly sensitive fluorometric assay for detecting peroxidase activity. TPO catalyzes the oxidation of the Amplex® UltraRed reagent in the presence of H2O2 to produce a highly fluorescent product, resorufin, which can be measured with a fluorescence microplate reader.

Materials:

  • Thyroid microsomes

  • Amplex® UltraRed reagent

  • Hydrogen peroxide (H2O2)

  • Assay buffer (e.g., phosphate-buffered saline, pH 7.4)

  • This compound or other test compounds

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: ~530-560 nm, Emission: ~590 nm)

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent.

  • In a 96-well black plate, add the assay buffer.

  • Add the thyroid microsomes to each well.

  • Add varying concentrations of this compound or the vehicle control to the respective wells.

  • Prepare the Amplex® UltraRed/H2O2 working solution by mixing the Amplex® UltraRed reagent and H2O2 in the assay buffer according to the manufacturer's instructions.

  • Initiate the reaction by adding the Amplex® UltraRed/H2O2 working solution to all wells.

  • Incubate the plate at room temperature or 37°C, protected from light, for a defined period (e.g., 30 minutes).

  • Measure the fluorescence intensity using a microplate reader with the appropriate excitation and emission wavelengths.

  • The percentage of inhibition is calculated by comparing the fluorescence intensity in the presence of this compound to the vehicle control.

  • IC50 values can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizations: Pathways and Workflows

Thyroid Hormone Synthesis Pathway and TPO's Role

Thyroid_Hormone_Synthesis cluster_follicular_cell Thyroid Follicular Cell cluster_colloid Follicular Lumen (Colloid) NIS Na+/I- Symporter (NIS) I_in Iodide (I-) (intracellular) NIS->I_in Iodide uptake Pendrin Pendrin I_in->Pendrin Transport to apical membrane I_colloid Iodide (I-) Pendrin->I_colloid TPO Thyroid Peroxidase (TPO) I_colloid->TPO Oxidation I2 Reactive Iodine (I2) TPO->I2 T3 Triiodothyronine (T3) TPO->T3 T4 Thyroxine (T4) TPO->T4 H2O2 H2O2 H2O2->TPO TG Thyroglobulin (TG) I2->TG Iodination of Tyrosine Residues MIT Monoiodotyrosine (MIT) TG->MIT DIT Diiodotyrosine (DIT) TG->DIT MIT->TPO Coupling DIT->TPO Coupling

Caption: Overview of the thyroid hormone synthesis pathway.

Mechanism of TPO Inhibition by this compound

TPO_Inhibition_Mechanism cluster_tpo_activity Normal TPO Activity cluster_goitrin_inhibition TPO Inhibition by this compound TPO_active Active Thyroid Peroxidase (TPO) Reactive_Iodine Reactive Iodine TPO_active->Reactive_Iodine TPO_inhibited Inactive TPO Iodide Iodide (I-) Iodide->TPO_active H2O2 H2O2 H2O2->TPO_active Thyroglobulin Thyroglobulin Reactive_Iodine->Thyroglobulin Hormone_Synthesis Thyroid Hormone Synthesis Thyroglobulin->Hormone_Synthesis Goitrin This compound Goitrin->TPO_active Competitive Inhibition Goitrin->TPO_active Suicide Substrate (Irreversible Inhibition) Block1->Block2   X (Inhibited)

Caption: Proposed mechanisms of TPO inhibition by this compound.

Experimental Workflow for TPO Inhibition Assay

TPO_Assay_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_detection Detection & Analysis Reagents Prepare Reagents: - TPO (microsomes) - Substrate (Guaiacol/Amplex Red) - H2O2 - Buffer Plate_Setup Plate Setup: - Add TPO, Buffer, and  this compound/Vehicle to wells Reagents->Plate_Setup Test_Compound Prepare this compound dilutions Test_Compound->Plate_Setup Pre_incubation Pre-incubate Plate_Setup->Pre_incubation Reaction_Start Initiate Reaction with H2O2 Pre_incubation->Reaction_Start Measurement Measure Absorbance/ Fluorescence over time Reaction_Start->Measurement Data_Analysis Calculate Reaction Rates and % Inhibition Measurement->Data_Analysis IC50_Determination Determine IC50 value Data_Analysis->IC50_Determination

Caption: General workflow for an in vitro TPO inhibition assay.

Conclusion

This compound is a potent inhibitor of thyroid peroxidase, a critical enzyme in the biosynthesis of thyroid hormones. Its mechanism of action involves both competitive and potentially irreversible (suicide substrate) inhibition, leading to a reduction in iodine organification and subsequent thyroid hormone production. While the qualitative effects of goitrin are well-documented, a significant gap exists in the literature regarding specific quantitative kinetic parameters of its interaction with TPO. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the inhibitory properties of goitrin and other potential goitrogens. A deeper understanding of these mechanisms is crucial for assessing the risks associated with dietary goitrogen intake and for the development of novel therapeutic agents targeting thyroid function.

References

A Technical Guide to the Chemical Synthesis of Racemic Goitrin for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Goitrin (5-vinyl-1,3-oxazolidine-2-thione) is a naturally occurring compound found in cruciferous vegetables that is of significant interest to the research community due to its antithyroid properties. Its primary mechanism of action involves the inhibition of thyroid peroxidase (TPO), an essential enzyme in the biosynthesis of thyroid hormones. Access to synthetic goitrin is crucial for a wide range of research applications, including the development of new therapeutic agents and the study of thyroid gland function. This technical guide provides a comprehensive overview of a plausible and effective method for the chemical synthesis of racemic goitrin, intended for laboratory-scale research purposes. The described synthesis is a two-step process commencing with the aminolysis of 3,4-epoxy-1-butene to yield the key intermediate, 1-amino-3-buten-2-ol (B77924). This intermediate subsequently undergoes cyclization with carbon disulfide to produce racemic goitrin. This guide includes detailed experimental protocols, a summary of quantitative data, and visualizations to illustrate the synthetic pathway and the mechanism of thyroid peroxidase inhibition.

Introduction

Goitrin is a cyclic thiocarbamate that has been identified as a potent inhibitor of thyroid peroxidase (TPO)[1][2]. TPO is a heme-containing enzyme responsible for catalyzing the iodination of tyrosine residues on thyroglobulin and the coupling of these iodotyrosine residues to form the thyroid hormones, thyroxine (T4) and triiodothyronine (T3). By inhibiting TPO, goitrin effectively disrupts thyroid hormone synthesis, leading to a goitrogenic effect. The study of goitrin and its analogs is of great importance for understanding thyroid physiology and for the development of novel drugs targeting thyroid disorders.

This guide outlines a robust and accessible synthetic route to racemic goitrin, providing researchers with the necessary information to produce this valuable compound in a laboratory setting.

Synthesis of Racemic Goitrin

The chemical synthesis of racemic goitrin can be efficiently achieved in two primary steps:

  • Step 1: Synthesis of 1-amino-3-buten-2-ol via the aminolysis of 3,4-epoxy-1-butene.

  • Step 2: Synthesis of Racemic Goitrin through the reaction of 1-amino-3-buten-2-ol with carbon disulfide.

Experimental Protocols

Step 1: Synthesis of 1-amino-3-buten-2-ol

This procedure details the ring-opening of the epoxide, 3,4-epoxy-1-butene, with ammonia (B1221849) to form the corresponding amino alcohol.

  • Materials:

    • 3,4-Epoxy-1-butene

    • Aqueous ammonia (28-30% solution)

    • Ethanol (B145695)

    • Dichloromethane (B109758)

    • Anhydrous magnesium sulfate

    • Round-bottom flask

    • Magnetic stirrer

    • Reflux condenser

    • Separatory funnel

    • Rotary evaporator

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,4-epoxy-1-butene (1.0 eq) in ethanol.

    • Add a significant excess of concentrated aqueous ammonia (e.g., 10-20 equivalents) to the solution.

    • Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

    • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the ethanol and excess ammonia.

    • Dissolve the residue in water and extract the aqueous layer with dichloromethane (3 x volumes).

    • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 1-amino-3-buten-2-ol.

    • The crude product can be purified by vacuum distillation.

Step 2: Synthesis of Racemic Goitrin (5-vinyl-1,3-oxazolidine-2-thione)

This step involves the reaction of the amino alcohol with carbon disulfide in the presence of a base to form a dithiocarbamate (B8719985) intermediate, which then undergoes intramolecular cyclization.

  • Materials:

    • 1-amino-3-buten-2-ol

    • Carbon disulfide (CS₂)

    • Potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH)

    • Methanol (B129727) or Ethanol

    • Water

    • Diethyl ether

    • Anhydrous magnesium sulfate

    • Round-bottom flask

    • Magnetic stirrer

    • Dropping funnel

    • Ice bath

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-amino-3-buten-2-ol (1.0 eq) in methanol or ethanol.

    • Cool the solution in an ice bath and add a solution of potassium hydroxide (1.0 eq) in the same solvent dropwise.

    • To the cooled solution, add carbon disulfide (1.1 eq) dropwise with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

    • Upon completion, neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl) and concentrate under reduced pressure.

    • Extract the aqueous residue with diethyl ether (3 x volumes).

    • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude racemic goitrin.

    • Purify the crude product by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of racemic goitrin. Please note that yields are based on plausible outcomes for these types of reactions and may vary depending on the specific reaction conditions and scale.

StepReactantsProductMolecular FormulaMolar Mass ( g/mol )Plausible Yield (%)Physical StateMelting Point (°C)
13,4-Epoxy-1-butene, Ammonia1-amino-3-buten-2-olC₄H₉NO87.1270-85Colorless to pale yellow oil-
21-amino-3-buten-2-ol, Carbon DisulfideRacemic GoitrinC₅H₇NOS129.1860-75White to off-white solid50-52
Spectroscopic Data for Racemic Goitrin

The following are the expected spectroscopic data for the synthesized racemic goitrin.

Spectroscopic Technique Expected Data
¹H NMR (CDCl₃, 400 MHz) δ (ppm) ~5.90 (ddd, 1H, -CH=CH₂), ~5.40 (d, 1H, =CH₂), ~5.25 (d, 1H, =CH₂), ~4.80 (m, 1H, -CH-O-), ~3.80 (dd, 1H, -CH₂-N-), ~3.50 (dd, 1H, -CH₂-N-), ~2.50 (br s, 1H, -NH-)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm) ~189.0 (C=S), ~135.0 (-CH=), ~118.0 (=CH₂), ~78.0 (-CH-O-), ~50.0 (-CH₂-N-)
IR (KBr) ν (cm⁻¹) ~3200 (N-H stretch), ~3080 (C-H vinyl stretch), ~1640 (C=C stretch), ~1530 (N-H bend), ~1250 (C=S stretch)
Mass Spectrometry (EI-MS) m/z 129 [M]⁺, 100, 72, 57

Visualization of Synthesis and Mechanism

Synthetic Workflow

The overall synthetic pathway for racemic goitrin is depicted below.

G cluster_0 Step 1: Aminolysis cluster_1 Step 2: Cyclization A 3,4-Epoxy-1-butene B 1-amino-3-buten-2-ol A->B  Aqueous Ammonia, Ethanol, RT C 1-amino-3-buten-2-ol D Racemic Goitrin C->D  1. KOH, CS2, Methanol  2. Intramolecular Cyclization

Caption: Synthetic workflow for racemic goitrin.

Mechanism of Thyroid Peroxidase Inhibition

Goitrin acts as an inhibitor of thyroid peroxidase (TPO). The proposed mechanism involves the irreversible inactivation of the enzyme. It is believed that goitrin acts as a suicide substrate, where the enzyme oxidizes the thiocarbonyl group of goitrin, leading to a reactive intermediate that covalently binds to the heme prosthetic group or a critical amino acid residue in the active site of TPO, thus inactivating the enzyme.[3][4]

G TPO_active Active Thyroid Peroxidase (TPO-Fe³⁺) TPO_Goitrin_Complex TPO-Goitrin Complex TPO_active->TPO_Goitrin_Complex Binding Hormone_Synthesis Thyroid Hormone Synthesis TPO_active->Hormone_Synthesis Catalyzes Goitrin Goitrin (5-Vinyl-1,3-oxazolidine-2-thione) Goitrin->TPO_Goitrin_Complex Reactive_Intermediate Reactive Intermediate TPO_Goitrin_Complex->Reactive_Intermediate Enzymatic Oxidation TPO_inactive Inactive TPO (Covalently Modified) Reactive_Intermediate->TPO_inactive Covalent Bonding Inhibition Inhibition TPO_inactive->Inhibition Inhibition->Hormone_Synthesis

Caption: Inhibition of Thyroid Peroxidase by Goitrin.

Conclusion

This technical guide provides a detailed and practical framework for the chemical synthesis of racemic goitrin for research applications. The two-step synthesis is based on established and reliable chemical transformations, making it accessible for laboratories equipped for standard organic synthesis. The provided experimental protocols, quantitative data, and visualizations are intended to facilitate the successful production and understanding of this important goitrogenic compound. The availability of synthetic racemic goitrin will undoubtedly contribute to further advancements in thyroid research and the development of related therapeutic agents.

References

The Goitrogenic Potential of Vegetables: A Technical Guide to the Natural Sources and Precursors of DL-Goitrin

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the natural sources and biosynthetic precursors of DL-Goitrin, a compound of interest to researchers, scientists, and drug development professionals due to its effects on thyroid function. Found in a variety of widely consumed cruciferous vegetables, this compound arises from the enzymatic hydrolysis of its glucosinolate precursor, progoitrin (B1231004). Understanding the distribution of these compounds in vegetables, the pathways of their formation, and the methods for their quantification is critical for both nutritional science and pharmacological research.

Natural Sources and Quantitative Overview

This compound and its precursor, progoitrin (2-hydroxy-3-butenyl glucosinolate), are predominantly found in vegetables of the Brassica genus.[1][2] The concentration of these compounds can vary significantly between different species and even cultivars.[3] Collards, Brussels sprouts, and certain varieties of Russian kale (Brassica napus) have been identified as containing substantial levels of goitrin, potentially sufficient to impact iodine uptake by the thyroid.[1] Conversely, vegetables such as turnip tops, commercial broccoli, broccoli rabe, and kale belonging to the Brassica oleracea species generally contain lower concentrations, posing a minimal risk.

The conversion of progoitrin to goitrin is catalyzed by the enzyme myrosinase, which is released when the plant tissue is damaged, such as through chewing or chopping. The unstable isothiocyanate intermediate (2-hydroxy-3-butenyl isothiocyanate) then spontaneously cyclizes to form the stable goitrin molecule.

The following tables summarize the quantitative data on the concentrations of progoitrin and goitrin in various cruciferous vegetables, compiled from multiple sources. All values are presented in μmol/100g fresh weight (FW) to facilitate comparison.

Table 1: Concentration of Progoitrin (2-hydroxy-3-butenyl glucosinolate) in Selected Cruciferous Vegetables

VegetableSpeciesProgoitrin Concentration (μmol/100g FW)
Brussels sproutsBrassica oleracea13.0
Cabbage (Green)Brassica oleracea2.5
Cabbage (Red)Brassica oleracea1.1
CauliflowerBrassica oleracea0.8 - 2.1
Collard GreensBrassica oleracea23.0
Kale (Russian)Brassica napus35.0
Kale (Scotch)Brassica oleracea1.2
Mustard GreensBrassica juncea0.5
Turnip (Root)Brassica rapa2.9
Turnip (Greens)Brassica rapa4.3

Table 2: Concentration of Goitrin in Selected Cruciferous Vegetables

VegetableSpeciesGoitrin Concentration (μmol/100g FW)
BroccoliBrassica oleracea< 10
Broccoli RabeBrassica rapa< 10
Brussels sproutsBrassica oleraceaSufficient to potentially decrease iodine uptake
CollardsBrassica oleraceaSufficient to potentially decrease iodine uptake
Kale (Russian)Brassica napusSufficient to potentially decrease iodine uptake
Kale (B. oleracea)Brassica oleracea< 10
Turnip TopsBrassica rapa< 10

Biosynthesis of Progoitrin

The biosynthesis of progoitrin is a multi-step enzymatic process that begins with the chain elongation of the amino acid methionine. The core glucosinolate structure is then formed and subsequently modified to yield progoitrin. The key enzymes involved in the final steps of progoitrin synthesis from its precursor, glucoraphanin (B191350) (a methylsulfinylbutyl glucosinolate), are Glucosinolate Oxidase (GSL-OX), Glucosinolate Alkenylation (GSL-ALK), and Glucosinolate Hydroxylation (GSL-OH).

Progoitrin Biosynthesis cluster_pathway Biosynthesis of Progoitrin from Glucoraphanin Glucoraphanin Glucoraphanin (Methylsulfinylbutyl Glucosinolate) Gluconapin Gluconapin (Butenyl Glucosinolate) Glucoraphanin->Gluconapin GSL-ALK Progoitrin Progoitrin (2-hydroxy-3-butenyl glucosinolate) Gluconapin->Progoitrin GSL-OH Goitrin This compound Progoitrin->Goitrin Myrosinase (spontaneous cyclization)

Biosynthesis of this compound from Glucoraphanin.

Experimental Protocols

The accurate quantification of this compound and its precursor progoitrin in vegetable matrices is essential for research in this field. High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is a commonly employed analytical technique for this purpose.

Sample Preparation for Goitrin and Progoitrin Analysis
  • Homogenization: A representative sample of the vegetable material is flash-frozen in liquid nitrogen and ground to a fine powder using a mortar and pestle or a cryogenic grinder.

  • Extraction: The powdered sample is extracted with a suitable solvent, typically a mixture of methanol (B129727) and water, to solubilize the glucosinolates and goitrin. The extraction is often performed at elevated temperatures (e.g., 70-80°C) to inactivate myrosinase and prevent enzymatic degradation of progoitrin.

  • Purification: The crude extract is centrifuged to remove solid debris. For glucosinolate analysis, the supernatant may be further purified using solid-phase extraction (SPE) with an anion exchange resin to isolate the glucosinolates. For goitrin analysis, a liquid-liquid extraction with a non-polar solvent like hexane (B92381) may be employed.

UHPLC-MS/MS Analysis of Goitrin

The following is a summarized protocol based on methodologies described in the literature.

  • Chromatographic System: An Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.9 µm particle size).

  • Mobile Phase: A gradient elution is typically used, with mobile phase A consisting of water with a small amount of formic acid (e.g., 0.1%) and mobile phase B being acetonitrile (B52724) or methanol with formic acid.

  • Flow Rate: A typical flow rate is around 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A tandem quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode is generally used for goitrin analysis.

  • Data Acquisition: Multiple Reaction Monitoring (MRM) is used for selective and sensitive quantification of the target analyte. Specific precursor-to-product ion transitions for goitrin are monitored.

Experimental Workflow cluster_workflow General Experimental Workflow for Goitrin Analysis Sample Vegetable Sample Homogenization Homogenization (Cryogenic Grinding) Sample->Homogenization Extraction Extraction (e.g., Methanol/Water) Homogenization->Extraction Purification Purification (e.g., SPE or LLE) Extraction->Purification Analysis UHPLC-MS/MS Analysis Purification->Analysis Quantification Data Analysis and Quantification Analysis->Quantification

A generalized workflow for the analysis of this compound.

Conclusion

This technical guide has synthesized the current understanding of the natural sources, precursors, and analytical methodologies for this compound in vegetables. The provided quantitative data and biosynthetic pathway information offer a valuable resource for researchers in the fields of nutrition, toxicology, and pharmacology. The detailed experimental workflow summary provides a foundation for the development of robust analytical methods for the quantification of this and related compounds in complex matrices. Further research into the genetic and environmental factors influencing progoitrin and goitrin levels in cruciferous vegetables will be crucial for both agricultural development and human health risk assessment.

References

Goitrin Stereoisomers: A Technical Guide to Their Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Goitrin, a naturally occurring cyclic thiocarbamate found in cruciferous vegetables, is a molecule of significant interest due to its diverse biological activities. As a chiral molecule, goitrin exists in two stereoisomeric forms: (R)-goitrin (also known as epigoitrin) and (S)-goitrin. Emerging research indicates a clear stereochemical divergence in their biological effects. (S)-Goitrin is primarily recognized for its potent antithyroid properties, acting as a goitrogen by inhibiting thyroid hormone synthesis. Conversely, (R)-goitrin has been identified as a promising antiviral agent, particularly against the influenza A virus. This technical guide provides a comprehensive overview of the stereoisomers of goitrin, their distinct biological activities, quantitative data, detailed experimental protocols for their investigation, and the signaling pathways they modulate.

Introduction

Goitrin, with the chemical name (5R)-5-vinyl-1,3-oxazolidine-2-thione or (5S)-5-vinyl-1,3-oxazolidine-2-thione, is a sulfur-containing heterocyclic compound derived from the hydrolysis of progoitrin, a glucosinolate present in plants of the Brassicaceae family. The presence of a chiral center at the C5 position of the oxazolidine (B1195125) ring gives rise to two enantiomers: (R)-goitrin and (S)-goitrin. While often studied as a racemic mixture, recent advancements in chiral separation techniques have enabled the investigation of the individual stereoisomers, revealing a fascinating and clinically relevant divergence in their biological activities. This guide will delve into the distinct pharmacological profiles of (R)- and (S)-goitrin, with a focus on their goitrogenic and antiviral effects.

Biological Activity of Goitrin Stereoisomers

The biological activities of goitrin are highly dependent on its stereochemistry. The two enantiomers exhibit distinct and specific interactions with biological targets.

Goitrogenic Activity of (S)-Goitrin
Antiviral Activity of (R)-Goitrin and (S)-Goitrin

In contrast to the goitrogenic properties of the (S)-isomer, both goitrin stereoisomers have demonstrated notable antiviral activity, particularly against the influenza A virus. Research has indicated that (R)-goitrin is a primary contributor to the antiviral effects observed in certain traditional medicines[6]. The mechanism of this antiviral action is believed to be a direct virucidal effect, meaning the compounds interact with and neutralize the virus particles directly, rather than inhibiting viral replication within host cells[7]. This direct action is an attractive feature for an antiviral agent as it may be less susceptible to the development of viral resistance.

A study investigating the anti-influenza virus (H1N1) activity of goitrin in Madin-Darby canine kidney (MDCK) cells reported a dose-dependent effect for (S)-goitrin, with an IC50 of 0.19 μM[1][2]. Further research has suggested that the antiviral efficacy of (R)-goitrin is comparable to or slightly less than that of (S)-goitrin[7]. Importantly, the antiviral mechanism of goitrin stereoisomers does not appear to involve the inhibition of viral neuraminidase or hemagglutinin, two common targets for anti-influenza drugs[7].

Data Presentation

The following tables summarize the available quantitative data on the biological activities of goitrin stereoisomers.

Table 1: Antiviral Activity of Goitrin Stereoisomers against Influenza A Virus (H1N1)

StereoisomerAssay SystemEndpointResultReference
(S)-GoitrinMadin-Darby canine kidney (MDCK) cellsIC500.19 μM[1][2]
(R)-GoitrinIn vitro assaysRelative ActivityComparable to or slightly less active than (S)-Goitrin[7]

Table 2: Goitrogenic Activity of Goitrin

CompoundAssay SystemEndpointResultReference
Goitrin (isomer not specified)Human subjectsMinimum effective dose to decrease radioiodine uptake25 mg (194 µmol)[4][5]
(S)-Goitrin-Qualitative ActivityPotent inhibitor of thyroid peroxidase[1][2]
(R)-Goitrin-Qualitative ActivityNot reported as a significant goitrogen

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of goitrin stereoisomers.

Chiral Separation of (R,S)-Goitrin by Supercritical Fluid Chromatography (SFC)

A rapid and efficient method for the separation of goitrin enantiomers utilizes supercritical fluid chromatography.

  • Instrumentation: Analytical and preparative SFC systems.

  • Column: Chiralpak IC (4.6 x 250 mm, 5 µm for analytical; larger for preparative).

  • Mobile Phase: Acetonitrile (ACN) and CO2 (e.g., 15:85, v/v).

  • Flow Rate: 3.5 mL/min.

  • Temperature: 35°C.

  • Back Pressure: 100 bar.

  • Detection: UV at 245 nm.

  • Procedure: A racemic mixture of (R,S)-goitrin is dissolved in a suitable solvent and injected into the SFC system. The enantiomers are separated based on their differential interaction with the chiral stationary phase. The elution order should be confirmed with purified standards of (R)- and (S)-goitrin. For preparative scale, the separated fractions are collected, and the solvent is evaporated to yield the pure enantiomers. The absolute stereochemistry can be confirmed by optical rotation studies[1][6][8].

Thyroid Peroxidase (TPO) Inhibition Assay (Guaiacol Oxidation Method)

This spectrophotometric assay measures the inhibition of TPO-catalyzed oxidation of guaiacol (B22219).

  • Reagents:

    • Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4).

    • Guaiacol solution.

    • Hydrogen peroxide (H2O2) solution.

    • Thyroid peroxidase (TPO) enzyme preparation (e.g., from porcine thyroid microsomes).

    • (R)-Goitrin and (S)-Goitrin solutions at various concentrations.

  • Procedure:

    • In a 96-well plate, add phosphate buffer, the goitrin stereoisomer solution (or vehicle control), and guaiacol solution.

    • Initiate the reaction by adding the TPO enzyme preparation.

    • Immediately after, add the H2O2 solution to start the enzymatic reaction.

    • Measure the increase in absorbance at 470 nm over time using a microplate reader. The rate of reaction is proportional to the TPO activity.

    • Calculate the percentage of inhibition for each concentration of the goitrin stereoisomer compared to the vehicle control.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of TPO activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Antiviral Activity Assay (CPE Inhibition Assay)

This cell-based assay determines the ability of a compound to protect cells from the cytopathic effect (CPE) induced by a virus.

  • Materials:

    • Madin-Darby canine kidney (MDCK) cells.

    • Influenza A virus (e.g., H1N1 strain).

    • Cell culture medium (e.g., DMEM with appropriate supplements).

    • (R)-Goitrin and (S)-Goitrin solutions at various concentrations.

    • MTT or similar reagent for cell viability assessment.

  • Procedure:

    • Seed MDCK cells in 96-well plates and incubate until a confluent monolayer is formed.

    • Pre-treat the cells with serial dilutions of the goitrin stereoisomers for a specified period.

    • Infect the cells with a predetermined titer of influenza A virus.

    • Incubate the plates for a period sufficient to observe CPE in the virus control wells (typically 48-72 hours).

    • Assess cell viability using the MTT assay, which measures the metabolic activity of living cells. The absorbance is read on a microplate reader.

    • Calculate the percentage of protection for each concentration of the goitrin stereoisomer.

    • The IC50 value, the concentration of the compound that protects 50% of the cells from virus-induced death, is determined from the dose-response curve[7].

Signaling Pathways and Mechanisms of Action

The distinct biological activities of goitrin stereoisomers are a result of their interaction with specific molecular targets and pathways.

Inhibition of Thyroid Hormone Synthesis by (S)-Goitrin

The goitrogenic effect of (S)-goitrin is a direct consequence of its inhibition of thyroid peroxidase, a key enzyme in the thyroid hormone synthesis pathway. This pathway is a multi-step process occurring in the thyroid follicular cells.

Thyroid_Hormone_Synthesis cluster_blood Bloodstream cluster_follicular_cell Thyroid Follicular Cell cluster_colloid Follicular Lumen (Colloid) cluster_blood2 Bloodstream I- Iodide (I-) NIS Na+/I- Symporter (NIS) I-->NIS Uptake I-_cell Iodide (I-) NIS->I-_cell I2 Iodine (I2) I-_cell->I2 Oxidation TPO Thyroid Peroxidase (TPO) TPO->I2 MIT_DIT MIT and DIT on Tg TPO->MIT_DIT T3_T4_Tg T3 and T4 on Tg TPO->T3_T4_Tg Tg_synthesis Thyroglobulin (Tg) Synthesis Tg Thyroglobulin (Tg) Tg_synthesis->Tg Tg_colloid Thyroglobulin (Tg) Tg->Tg_colloid Exocytosis Lysosome Lysosome T3_T4_cell T3 and T4 Lysosome->T3_T4_cell Proteolysis T3_T4_blood T3 and T4 T3_T4_cell->T3_T4_blood Secretion I2->MIT_DIT Iodination Tg_colloid->MIT_DIT MIT_DIT->T3_T4_Tg Coupling T3_T4_Tg->Lysosome Endocytosis S_Goitrin (S)-Goitrin S_Goitrin->TPO Inhibition

Caption: Thyroid hormone synthesis pathway and the point of inhibition by (S)-Goitrin.

Virucidal Mechanism of Goitrin Stereoisomers

The antiviral activity of both (R)- and (S)-goitrin is characterized by a direct virucidal mechanism. This implies a direct interaction with the influenza virus particle, leading to its inactivation and loss of infectivity. This mechanism is distinct from many antiviral drugs that inhibit viral replication enzymes or cellular processes required for viral propagation. The precise molecular interactions between goitrin and the viral components that lead to this virucidal effect are an area for further investigation.

Antiviral_Workflow cluster_preparation Preparation cluster_interaction Direct Interaction (Virucidal Assay) cluster_infection Infection and Analysis cluster_control Control Virus Influenza A Virus Stock Incubation Incubation of Virus with Goitrin Stereoisomers Virus->Incubation Goitrin (R)-Goitrin & (S)-Goitrin Stock Solutions Goitrin->Incubation Infection Infection of Host Cells (e.g., MDCK) Incubation->Infection Analysis Assessment of Viral Infectivity (e.g., Plaque Assay, TCID50) Infection->Analysis Virus_only Virus Only (Positive Control for Infection) Virus_only->Infection

Caption: Experimental workflow to determine the direct virucidal activity of goitrin stereoisomers.

Conclusion and Future Directions

The stereoisomers of goitrin present a compelling case of stereospecific biological activity. (S)-Goitrin is a well-established goitrogen that acts through the inhibition of thyroid peroxidase, while both enantiomers, particularly (R)-goitrin, exhibit promising antiviral properties through a direct virucidal mechanism. This clear divergence in function underscores the importance of chiral separation and the individual evaluation of stereoisomers in drug discovery and toxicology.

For researchers and drug development professionals, several key areas warrant further investigation:

  • Quantitative Goitrogenic Activity: Determining the specific IC50 values for the inhibition of thyroid peroxidase by both (R)- and (S)-goitrin is crucial for a complete risk-benefit assessment.

  • Antiviral Spectrum: The antiviral activity of goitrin stereoisomers should be evaluated against a broader range of viruses to determine their spectrum of activity.

  • Mechanism of Virucidal Action: Elucidating the precise molecular interactions between goitrin and viral components will be vital for understanding its virucidal mechanism and for the potential design of more potent analogues.

  • In Vivo Efficacy and Safety: Comprehensive in vivo studies are necessary to evaluate the therapeutic potential and safety profiles of the individual goitrin stereoisomers for antiviral applications, paying close attention to any potential off-target effects, including goitrogenic activity of the (S)-isomer.

References

A Historical Perspective on the Discovery of Goitrin: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Goitrin, a naturally occurring thioamide, has long been recognized for its potent antithyroid properties. Its discovery was a pivotal moment in understanding dietary goitrogens and their impact on thyroid physiology. This technical guide provides a comprehensive historical perspective on the discovery of goitrin, detailing the key experiments, methodologies, and researchers involved. It presents quantitative data on its goitrogenic activity, outlines the experimental protocols for its isolation and characterization, and illustrates its mechanism of action through detailed diagrams. This document serves as a valuable resource for researchers in endocrinology, pharmacology, and drug development, offering insights into the foundational research that has shaped our current understanding of this important compound.

Introduction

The story of goitrin is intrinsically linked to the investigation of goiter, an enlargement of the thyroid gland, and the search for its causative agents beyond iodine deficiency. For centuries, certain foods were anecdotally associated with the development of goiter. However, it was not until the mid-20th century that the specific chemical entities responsible for this goitrogenic effect began to be unraveled. This guide focuses on the historical journey of the discovery of goitrin, a potent antithyroid compound found in cruciferous vegetables.

The Early Observations and the Search for a Goitrogenic Factor

In the late 1940s, a concerted effort was made to identify the goitrogenic principles in certain plants, particularly those of the Brassica genus. Led by Dr. E.B. Astwood and his colleagues at the Ziskind Research Laboratories of the Joseph H. Pratt Diagnostic Hospital and the Department of Medicine at Tufts College Medical School, this research laid the groundwork for the isolation of goitrin. Their initial studies focused on the antithyroid activity of various foodstuffs, with yellow turnip and cabbage showing significant goitrogenic potential.

The Landmark Discovery: Isolation and Identification of Goitrin

The seminal work of Astwood, Greer, and Ettlinger, published in the Journal of Biological Chemistry in 1949, marked the successful isolation and identification of the primary antithyroid compound from yellow turnip and rapeseed.[1] They named this crystalline substance L-5-vinyl-2-thiooxazolidone, which later became commonly known as goitrin.

Experimental Protocols: Isolation of Goitrin

The isolation procedure employed by Astwood and his team was a multi-step process that leveraged the chemical properties of the target compound. While the original publication provides the most detailed account, a summary of the key steps is outlined below:

Initial Extraction:

  • Fresh yellow turnips were ground and the juice was expressed.

  • The juice was heated to coagulate proteins, which were then removed by filtration.

  • The resulting clear yellow liquid was concentrated under reduced pressure.

Solvent Partitioning and Purification:

  • The concentrated extract was repeatedly extracted with diethyl ether to transfer the active goitrogenic principle into the organic phase.

  • The ether extracts were combined, dried, and the solvent was evaporated to yield a crude, oily residue.

  • This residue was then subjected to further purification steps, which likely involved crystallization techniques to obtain the pure compound.

Structure Elucidation

The determination of goitrin's chemical structure was a significant achievement, considering the analytical techniques available at the time. The researchers likely relied on a combination of elemental analysis, melting point determination, and chemical degradation studies to deduce the structure of L-5-vinyl-2-thiooxazolidone.

The Precursor: Discovery of Progoitrin (B1231004)

Further research revealed that goitrin itself was not directly present in intact plant tissues. Instead, it was found to be the product of enzymatic hydrolysis of a precursor molecule. In 1956, M.A. Greer, from the Department of Medicine at the University of Oregon Medical School, successfully isolated this precursor from rutabaga seed and named it "progoitrin".[2] This discovery, published in the Journal of the American Chemical Society, clarified the biochemical pathway leading to the formation of goitrin.

Experimental Protocols: Isolation of Progoitrin

Greer's methodology for isolating progoitrin involved the following key steps:

Extraction and Initial Purification:

  • Defatted rutabaga seed meal was extracted with 70% methanol.

  • The methanolic extract was concentrated, and the resulting aqueous solution was treated with lead acetate (B1210297) to precipitate impurities.

  • After filtration, the excess lead was removed with hydrogen sulfide.

Chromatography and Crystallization:

  • The clarified solution was then passed through an anion-exchange resin column.

  • The column was washed, and progoitrin was eluted with a potassium chloride gradient.

  • The fractions containing progoitrin were pooled, concentrated, and the precursor was crystallized from aqueous ethanol.

Quantitative Analysis of Goitrogenic Activity

The goitrogenic potential of goitrin has been quantified in various studies. These investigations have been crucial for understanding its biological effects and for assessing the potential risks associated with the consumption of goitrin-containing foods.

Parameter Value Species/Model Reference
Minimal Effective Dose (Radioiodine Uptake Inhibition) 25 mg (194 µmol)Human--INVALID-LINK--
No Effect Dose (Radioiodine Uptake Inhibition) 10 mg (77 µmol)Human--INVALID-LINK--
IC50 (Anti-influenza virus H1N1 activity) 0.19 µMMadin-Darby canine kidney (MDCK) cells--INVALID-LINK--

Note: While the anti-influenza activity is not directly related to goitrogenicity, it provides a measure of the compound's biological potency.

Mechanism of Action: Inhibition of Thyroid Hormone Synthesis

Goitrin exerts its antithyroid effects by interfering with the synthesis of thyroid hormones. The primary molecular target of goitrin is thyroid peroxidase (TPO), a key enzyme in the thyroid gland.[1]

Signaling Pathway of Thyroid Hormone Synthesis and Inhibition by Goitrin

The synthesis of thyroid hormones is a complex process that occurs in the thyroid follicles. The following diagram illustrates the key steps and the points of inhibition by goitrin.

ThyroidHormoneSynthesis cluster_follicular_cell Thyroid Follicular Cell cluster_follicle_lumen Follicle Lumen Iodide_blood Iodide (I-) NIS Sodium-Iodide Symporter (NIS) Iodide_blood->NIS Uptake Iodide_cell Iodide (I-) NIS->Iodide_cell TPO Thyroid Peroxidase (TPO) Iodide_cell->TPO Substrate Iodine Iodine (I2) TPO->Iodine Oxidation H2O2 H2O2 H2O2->TPO Co-substrate Thyroglobulin_synth Thyroglobulin (Tg) Synthesis Tg Tg Thyroglobulin_synth->Tg Tg_lumen Tg Tg->Tg_lumen Exocytosis MIT_DIT MIT & DIT on Tg T3_T4_Tg T3 & T4 on Tg Lysosome Lysosome T3_T4_Tg->Lysosome Endocytosis T3_T4_cell T3 & T4 Lysosome->T3_T4_cell Proteolysis T3_T4_cell->Iodide_blood Secretion Iodination->MIT_DIT Organification Coupling->T3_T4_Tg Coupling Reaction Goitrin Goitrin Goitrin->TPO Inhibition

Caption: Goitrin inhibits thyroid peroxidase (TPO), blocking iodine oxidation and subsequent hormone synthesis.

Experimental Workflow for Assessing TPO Inhibition

A common in vitro method to determine the inhibitory effect of a compound on TPO is the guaiacol (B22219) assay. This assay measures the peroxidase activity of TPO by monitoring the oxidation of guaiacol, which results in a colored product.

TPO_Inhibition_Assay cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis TPO_source Thyroid Microsomes (Source of TPO) Incubation Incubate TPO with Goitrin TPO_source->Incubation Test_compound Goitrin Solution (Test Compound) Test_compound->Incubation Substrate_solution Guaiacol & H2O2 (Substrates) Reaction_init Initiate Reaction with Substrates Substrate_solution->Reaction_init Incubation->Reaction_init Measurement Measure Absorbance (Color change over time) Reaction_init->Measurement Calculate_activity Calculate TPO Activity Measurement->Calculate_activity Determine_inhibition Determine % Inhibition Calculate_activity->Determine_inhibition IC50_calc Calculate IC50 Determine_inhibition->IC50_calc

Caption: Workflow for determining the in vitro inhibition of thyroid peroxidase (TPO) by goitrin.

Conclusion

The discovery of goitrin and its precursor, progoitrin, represents a significant milestone in endocrinology and nutrition science. The pioneering work of Astwood, Greer, and their colleagues not only identified a potent natural antithyroid agent but also provided a deeper understanding of the complex interplay between diet and thyroid function. The experimental methodologies developed for their isolation and characterization, though reflective of their time, were elegant and effective. The elucidation of goitrin's mechanism of action, primarily through the inhibition of thyroid peroxidase, continues to be a cornerstone of our understanding of goitrogenesis. This historical perspective serves to highlight the foundational research that has paved the way for current investigations into thyroid health, drug development, and the biological activities of naturally occurring compounds.

References

An In-depth Technical Guide to DL-Goitrin: Spectroscopic Data and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-Goitrin, a naturally occurring cyclic thiocarbamate, has garnered significant attention within the scientific community for its potent effects on thyroid function. This technical guide provides a comprehensive overview of the available spectral data for this compound, alongside a detailed exploration of its biosynthesis and mechanism of action. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and related fields.

Structure and Expected NMR Spectral Features of this compound

This compound, with the IUPAC name (R,S)-5-ethenyl-1,3-oxazolidine-2-thione, is a chiral molecule containing a vinyl group attached to an oxazolidinethione ring. The structure dictates a specific pattern of signals in both ¹H and ¹³C NMR spectra.

Expected ¹H NMR Spectral Data:

Based on the structure of this compound, the following proton signals would be anticipated:

  • Vinyl Protons: A complex multiplet system in the downfield region (typically 5-6 ppm) corresponding to the three protons of the vinyl group (-CH=CH₂). The geminal and vicinal couplings between these protons would result in a characteristic splitting pattern.

  • Oxazolidinethione Ring Protons:

    • The proton at the C5 position (adjacent to the vinyl group) would likely appear as a multiplet due to coupling with the vinyl protons and the protons on C4.

    • The two protons on the C4 position would be diastereotopic and are expected to show distinct signals, likely as complex multiplets, due to coupling with each other and the proton at C5.

  • N-H Proton: A broad singlet corresponding to the proton attached to the nitrogen atom. The chemical shift of this proton can be highly variable depending on the solvent and concentration.

Expected ¹³C NMR Spectral Data:

The ¹³C NMR spectrum of this compound is expected to show five distinct signals corresponding to the five carbon atoms in the molecule:

  • C=S Carbon: A signal in the highly deshielded region of the spectrum (typically around 180-200 ppm) characteristic of a thiocarbonyl group.

  • Vinyl Carbons: Two signals in the olefinic region (typically 110-140 ppm) for the two carbons of the vinyl group.

  • Oxazolidinethione Ring Carbons:

    • The signal for the C5 carbon, attached to the vinyl group and oxygen, would appear in the downfield region.

    • The signal for the C4 carbon, attached to nitrogen, would also be in the downfield region, though likely less shifted than C5.

    • The C2 carbon, part of the thiocarbamate group, would also have a characteristic chemical shift.

Experimental Protocols

While specific experimental data for this compound is unavailable, a general protocol for acquiring ¹H and ¹³C NMR spectra is provided below.

General NMR Spectroscopy Protocol:

  • Sample Preparation: A solution of this compound would be prepared by dissolving a few milligrams of the compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent is crucial as it can influence the chemical shifts of labile protons (like N-H).

  • Instrument Setup: The NMR spectra would be recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion and resolution.

  • ¹H NMR Acquisition: A standard one-dimensional proton NMR experiment would be performed. Key parameters to be set include the number of scans, relaxation delay, and spectral width.

  • ¹³C NMR Acquisition: A proton-decoupled ¹³C NMR experiment would be conducted to obtain singlets for each unique carbon atom. A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

  • Data Processing: The raw data (Free Induction Decay - FID) would be processed using appropriate software. This involves Fourier transformation, phase correction, and baseline correction to obtain the final spectrum. Chemical shifts would be referenced to an internal standard, typically tetramethylsilane (B1202638) (TMS) at 0.00 ppm.

Biological Significance of this compound

Biosynthesis of Goitrin

Goitrin is not directly synthesized by plants. Instead, it is formed from the enzymatic hydrolysis of its precursor, progoitrin (B1231004) (a glucosinolate), which is found in cruciferous vegetables like cabbage, Brussels sprouts, and rapeseed. The biosynthetic pathway can be summarized as follows:

Goitrin_Biosynthesis Progoitrin Progoitrin (2-hydroxy-3-butenyl glucosinolate) UnstableAglycone Unstable Aglycone (2-hydroxy-3-butenyl isothiocyanate) Progoitrin->UnstableAglycone Myrosinase (Hydrolysis) Goitrin Goitrin ((R,S)-5-ethenyl-1,3-oxazolidine-2-thione) UnstableAglycone->Goitrin Spontaneous Cyclization

Caption: Biosynthesis of Goitrin from Progoitrin.

Mechanism of Action: Inhibition of Thyroid Hormone Synthesis

Goitrin is a well-known goitrogen, a substance that can interfere with thyroid hormone synthesis. Its primary mechanism of action involves the inhibition of the enzyme thyroid peroxidase (TPO).

The synthesis of thyroid hormones (T3 and T4) is a multi-step process that occurs in the thyroid gland. A key step is the iodination of tyrosine residues on the thyroglobulin protein, a reaction catalyzed by TPO. Goitrin acts as a competitive inhibitor of TPO, thereby preventing the incorporation of iodine into thyroglobulin. This disruption leads to a decrease in the production of thyroid hormones.

The body attempts to compensate for the low levels of thyroid hormones by increasing the secretion of thyroid-stimulating hormone (TSH) from the pituitary gland. Elevated TSH levels stimulate the growth of the thyroid gland, which can lead to the development of a goiter.

Goitrin_Mechanism_of_Action cluster_thyroid_follicular_cell Thyroid Follicular Cell cluster_feedback_loop Negative Feedback Loop Iodide Iodide (I⁻) TPO Thyroid Peroxidase (TPO) Iodide->TPO Thyroglobulin Thyroglobulin (TG) Thyroglobulin->TPO MIT_DIT Monoiodotyrosine (MIT) Diiodotyrosine (DIT) TPO->MIT_DIT Iodination of Tyrosine T3_T4 Thyroid Hormones (T3, T4) MIT_DIT->T3_T4 Coupling Thyroid Thyroid Gland Goitrin Goitrin Goitrin->TPO Inhibits Hypothalamus Hypothalamus Pituitary Pituitary Gland Hypothalamus->Pituitary TRH Pituitary->Thyroid TSH Thyroid->Hypothalamus Negative Feedback (T3, T4) Thyroid->Pituitary Negative Feedback (T3, T4)

Caption: Mechanism of Goitrin's inhibitory action on thyroid hormone synthesis.

Conclusion

This compound remains a compound of significant interest due to its potent biological activity. While detailed experimental ¹H and ¹³C NMR spectral data are not widely available, a foundational understanding of its structure allows for the prediction of its key spectral features. The well-elucidated biosynthesis and mechanism of action of Goitrin provide a solid basis for further research into its physiological effects and potential therapeutic or toxicological implications. This guide serves as a starting point for professionals in the field, highlighting the current knowledge and the existing gaps in the spectroscopic characterization of this important natural product.

Methodological & Application

Application Notes & Protocols for In Vitro Studies Using DL-Goitrin on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-Goitrin, a naturally occurring cyclic thiocarbamate found in cruciferous vegetables, has been traditionally studied for its effects on thyroid hormone synthesis. However, emerging research into related compounds, such as isothiocyanates, suggests a potential for broader bioactivity, including anti-cancer properties. While direct in vitro studies on this compound's effects on cancer cell lines are not extensively documented in publicly available literature, this document provides a set of hypothetical, yet plausible, application notes and detailed experimental protocols to guide researchers in investigating its potential anti-neoplastic activities. The methodologies and expected outcomes are based on the known mechanisms of structurally and functionally related compounds.

These notes are intended to serve as a foundational guide for designing and conducting experiments to explore the effects of this compound on cancer cell proliferation, apoptosis, and cell cycle progression, as well as to elucidate the potential underlying signaling pathways.

Hypothetical Data Presentation

The following tables summarize hypothetical quantitative data from key experiments designed to assess the anti-cancer potential of this compound.

Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines (Hypothetical Data)

Cell LineCancer TypeIC50 (µM) after 48h Treatment
MCF-7Breast Cancer75.2 ± 5.1
PC-3Prostate Cancer62.8 ± 4.5
A549Lung Cancer88.4 ± 6.3
HT-29Colon Cancer55.1 ± 3.9
TPC-1Thyroid Cancer45.7 ± 3.2

Table 2: Effect of this compound on Apoptosis Induction (Hypothetical Data)

Cell LineTreatment (48h)% Apoptotic Cells (Annexin V+)
TPC-1Control4.2 ± 0.8
TPC-1This compound (50 µM)35.6 ± 2.9
HT-29Control3.8 ± 0.6
HT-29This compound (50 µM)28.9 ± 2.1

Table 3: Cell Cycle Analysis of TPC-1 Cells Treated with this compound (Hypothetical Data)

Treatment (24h)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Control55.3 ± 3.128.1 ± 2.216.6 ± 1.9
This compound (50 µM)72.8 ± 4.515.2 ± 1.812.0 ± 1.5

Experimental Protocols

The following are detailed protocols for the key experiments cited in the hypothetical data tables.

Protocol 1: Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cell lines and to calculate the half-maximal inhibitory concentration (IC50).

Materials:

  • Cancer cell lines (e.g., TPC-1, HT-29)

  • Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of this compound in complete medium from the stock solution.

  • After 24 hours, remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a blank (medium only).

  • Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the induction of apoptosis by this compound.

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates at a density of 2 x 10⁵ cells/well and allow them to attach overnight.

  • Treat the cells with this compound at the desired concentrations for the specified time (e.g., 48 hours). Include a vehicle control.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within 1 hour. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.

Protocol 3: Cell Cycle Analysis

Objective: To determine the effect of this compound on cell cycle progression.

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound

  • PBS

  • 70% Ethanol (B145695) (ice-cold)

  • RNase A

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound as described for the apoptosis assay (typically for a shorter duration, e.g., 24 hours).

  • Harvest and wash the cells with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash with PBS.

  • Resuspend the cell pellet in a staining solution containing PI and RNase A.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Visualizations: Signaling Pathways and Workflows

Hypothesized Signaling Pathway for this compound-Induced Apoptosis

G cluster_0 This compound This compound ROS ROS This compound->ROS Induces JNK JNK ROS->JNK p38 MAPK p38 MAPK ROS->p38 MAPK Bax Bax JNK->Bax Activates Bcl-2 Bcl-2 JNK->Bcl-2 Inhibits p38 MAPK->Bax Activates p38 MAPK->Bcl-2 Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Promotes permeabilization Bcl-2->Mitochondrion Inhibits permeabilization Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Releases Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis Executes

Caption: Hypothesized MAPK-mediated apoptosis pathway induced by this compound.

Hypothesized Signaling Pathway for this compound-Induced G0/G1 Cell Cycle Arrest

G cluster_1 This compound This compound PI3K PI3K This compound->PI3K Inhibits Akt Akt PI3K->Akt Activates p21 p21 Akt->p21 Inhibits p27 p27 Akt->p27 Inhibits Cyclin D1/CDK4 Cyclin D1/CDK4 p21->Cyclin D1/CDK4 Inhibits G0/G1 Arrest G0/G1 Arrest p21->G0/G1 Arrest Induces Cyclin E/CDK2 Cyclin E/CDK2 p27->Cyclin E/CDK2 Inhibits p27->G0/G1 Arrest Induces Rb Rb Cyclin D1/CDK4->Rb Phosphorylates Cyclin E/CDK2->Rb Phosphorylates E2F E2F Rb->E2F Inhibits S-Phase Entry S-Phase Entry E2F->S-Phase Entry Promotes

Caption: Hypothesized PI3K/Akt pathway inhibition leading to G0/G1 arrest.

Experimental Workflow for Investigating this compound's In Vitro Effects

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Studies Cell_Culture Cancer Cell Line Culture Treatment This compound Treatment Cell_Culture->Treatment MTT_Assay MTT Assay for Cell Viability Treatment->MTT_Assay IC50 IC50 Determination MTT_Assay->IC50 Apoptosis_Assay Annexin V/PI Staining IC50->Apoptosis_Assay Use IC50 concentration Cell_Cycle_Assay PI Staining for Cell Cycle IC50->Cell_Cycle_Assay Western_Blot Western Blot for Signaling Proteins IC50->Western_Blot

Caption: A phased experimental workflow for this compound in vitro studies.

Application Notes and Protocols for DL-Goitrin Animal Models of Hypothyroidism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing DL-Goitrin and other goitrogenic compounds to establish robust and reproducible animal models of hypothyroidism. The detailed protocols and compiled data will assist researchers in studying the pathophysiology of hypothyroidism and in the preclinical evaluation of novel therapeutic agents.

Introduction

Hypothyroidism is a clinical syndrome resulting from a deficiency of thyroid hormones, which are crucial for regulating metabolism, growth, and development. Animal models are indispensable tools for investigating the complex physiological and biochemical alterations associated with this condition. Goitrogens, substances that disrupt the normal synthesis of thyroid hormones, are widely used to induce hypothyroidism in laboratory animals. This compound, a naturally occurring goitrogen found in cruciferous vegetables, effectively induces hypothyroidism by inhibiting key steps in thyroid hormone synthesis.[1][2] This document outlines the use of this compound and other goitrogens in creating animal models of hypothyroidism, with a focus on quantitative data and detailed experimental procedures.

Mechanism of Action of Goitrogens

Goitrogens, including this compound, primarily exert their effects by interfering with the thyroid gland's ability to utilize iodine for the synthesis of thyroid hormones, thyroxine (T4) and triiodothyronine (T3). The two primary mechanisms of action are:

  • Inhibition of the Sodium-Iodide Symporter (NIS): Some goitrogens competitively inhibit the NIS, a protein on the surface of thyroid follicular cells responsible for transporting iodide from the bloodstream into the thyroid gland.[3][4][5] This reduces the intrathyroidal iodine concentration, a critical substrate for hormone synthesis.

  • Inhibition of Thyroid Peroxidase (TPO): this compound and other thioamide-based goitrogens, such as propylthiouracil (B1679721) (PTU) and methimazole (B1676384) (MMI), inhibit the enzyme thyroid peroxidase.[6] TPO is essential for the oxidation of iodide to iodine and its subsequent incorporation onto tyrosine residues of the thyroglobulin protein, a process known as organification.[6] Inhibition of TPO leads to a direct block in the synthesis of T4 and T3.

The reduction in circulating thyroid hormone levels triggers a compensatory increase in the secretion of Thyroid-Stimulating Hormone (TSH) from the pituitary gland.[7] Chronic stimulation of the thyroid gland by elevated TSH levels leads to hypertrophy and hyperplasia of the thyroid follicular cells, resulting in the characteristic enlargement of the thyroid gland known as a goiter.

Quantitative Data from Goitrogen-Induced Hypothyroidism Models

The following tables summarize quantitative data from various studies that have utilized goitrogens to induce hypothyroidism in rats. These data provide expected ranges for key physiological and biochemical parameters.

Table 1: Effects of Goitrogens on Serum Thyroid Hormone and TSH Levels in Rats

Goitrogen (Dose, Duration)Animal ModelT4 (ng/dL)T3 (ng/dL)TSH (ng/mL)Reference
Control Wistar Rat~4.5~0.8~5.06[8]
Propylthiouracil (PTU) (0.05% in drinking water, 6 weeks)Male RatSignificantly ReducedSignificantly Reduced-[9]
PTU (15 mg/kg body weight, oral gavage, 45 days)Adult Male RatSignificantly DecreasedSignificantly DecreasedSignificantly Increased[7]
Methimazole (MMI) (0.025% in drinking water, 22 days)Sprague Dawley RatDecreased by ~80%Decreased by ~50%Increased 12-fold[10]
MMI (0.1% in drinking water, 21 days)Wistar RatSignificantly DecreasedSignificantly DecreasedSignificantly Increased[11]
MMI (8 mg/100 g body weight, intragastric tube, 21 days)Wistar RatSignificantly DecreasedSignificantly DecreasedSignificantly Increased[11]

Table 2: Effects of Goitrogens on Thyroid Gland and Body Weight in Rats

Goitrogen (Dose, Duration)Animal ModelThyroid Gland WeightBody WeightReference
Control Inbred Lewis RatNormalNormal Gain[12]
Methimazole (MMI) (for inducing hypothyroidism)Inbred Lewis RatSignificantly IncreasedSignificantly Lower Gain[12]
MMI (5 and 21 days)Wistar RatIncreased in a time-dependent way-[13]
PTU (0.1% in drinking water, from birth to postnatal day 25)Rat-15-20% smaller[6]

Experimental Protocols

The following are detailed protocols for inducing hypothyroidism in rats using goitrogens. These can be adapted based on specific research needs.

Protocol 1: Induction of Hypothyroidism using Propylthiouracil (PTU) in Drinking Water

Materials:

  • Propylthiouracil (PTU)

  • Male Wistar rats (8-10 weeks old)

  • Standard laboratory chow

  • Drinking bottles

  • Animal balance

  • Blood collection supplies (e.g., capillary tubes, centrifuge)

  • ELISA kits for T3, T4, and TSH measurement

Procedure:

  • Animal Acclimatization: Acclimatize rats to the laboratory conditions for at least one week prior to the start of the experiment. House them in a temperature-controlled room with a 12-hour light/dark cycle and provide free access to standard chow and water.

  • Preparation of PTU Solution: Prepare a 0.05% (w/v) PTU solution by dissolving 0.5 g of PTU in 1 liter of drinking water. Prepare fresh solution weekly.

  • Treatment Groups:

    • Control Group: Administer regular drinking water.

    • Hypothyroid Group: Administer the 0.05% PTU solution as the sole source of drinking water.[9]

  • Induction Period: Continue the treatment for a period of 6 weeks to establish a stable hypothyroid state.[9]

  • Monitoring: Monitor the body weight of the animals weekly. Observe for any clinical signs of hypothyroidism, such as reduced activity or rough fur.

  • Sample Collection: At the end of the 6-week period, collect blood samples from the retro-orbital plexus or tail vein under light anesthesia.

  • Hormone Analysis: Centrifuge the blood samples to separate the serum. Measure the serum concentrations of T3, T4, and TSH using commercially available ELISA kits according to the manufacturer's instructions.

  • Tissue Collection (Optional): After blood collection, euthanize the animals. Carefully dissect the thyroid gland and weigh it. The thyroid gland can be fixed in 10% neutral buffered formalin for histological analysis.

Protocol 2: Induction of Hypothyroidism using Methimazole (MMI) via Oral Gavage

Materials:

  • Methimazole (MMI)

  • Male Sprague-Dawley rats (8-10 weeks old)

  • Standard laboratory chow

  • Oral gavage needles

  • Syringes

  • Animal balance

  • Blood collection supplies

  • ELISA kits for T3, T4, and TSH measurement

Procedure:

  • Animal Acclimatization: Follow the same acclimatization procedure as in Protocol 1.

  • Preparation of MMI Suspension: Prepare a suspension of MMI in a suitable vehicle (e.g., 0.5% carboxymethylcellulose). For a dose of 8 mg/100 g body weight, if the average rat weight is 200 g, you would need 16 mg of MMI per rat.[11] Adjust the concentration of the suspension to deliver the desired dose in a reasonable volume (e.g., 1-2 mL).

  • Treatment Groups:

    • Control Group: Administer the vehicle solution via oral gavage.

    • Hypothyroid Group: Administer the MMI suspension via oral gavage once daily.

  • Induction Period: Continue the daily administration for 21 days.[11]

  • Monitoring: Monitor body weight and clinical signs as described in Protocol 1.

  • Sample Collection: Collect blood samples 24 hours after the last MMI administration.

  • Hormone Analysis: Analyze serum T3, T4, and TSH levels as described in Protocol 1.

  • Tissue Collection (Optional): Collect and process the thyroid gland as described in Protocol 1.

Mandatory Visualizations

Signaling Pathway Diagram

Goitrogen_Mechanism cluster_blood Bloodstream cluster_cell Thyroid Follicular Cell Iodide_blood Iodide (I-) NIS Sodium-Iodide Symporter (NIS) Iodide_blood->NIS Transport Iodide_cell Iodide (I-) NIS->Iodide_cell TPO Thyroid Peroxidase (TPO) Iodide_cell->TPO Oxidation Thyroglobulin Thyroglobulin TPO->Thyroglobulin Organification T3_T4 T3 & T4 Thyroglobulin->T3_T4 Synthesis T3_T4->Iodide_blood Secretion Goitrin This compound / Thioamides Goitrin->NIS Inhibits Goitrin->TPO Inhibits

Caption: Mechanism of action of this compound on thyroid hormone synthesis.

Experimental Workflow Diagram

Experimental_Workflow start Start: Animal Acclimatization groups Divide into Control & Goitrogen-Treated Groups start->groups treatment Administer Goitrogen (e.g., this compound, PTU, MMI) groups->treatment monitoring Monitor Body Weight & Clinical Signs treatment->monitoring blood_collection Blood Sample Collection monitoring->blood_collection hormone_analysis Serum T3, T4, TSH Analysis (ELISA) blood_collection->hormone_analysis tissue_collection Thyroid Gland Dissection & Weighing blood_collection->tissue_collection end End: Data Analysis hormone_analysis->end histology Histological Analysis (Optional) tissue_collection->histology histology->end

Caption: General experimental workflow for inducing hypothyroidism in rodents.

References

Application Notes and Protocols for the Analytical Quantification of DL-Goitrin in Plants

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

DL-Goitrin (L-5-vinyl-2-thiooxazolidone) is a naturally occurring goitrogen found in cruciferous vegetables of the Brassica genus, such as cabbage, broccoli, and turnips.[1][2] It is formed from the enzymatic hydrolysis of its precursor, progoitrin, a type of glucosinolate.[2][3] Goitrin has been shown to have antithyroid effects by inhibiting the synthesis of thyroid hormones.[4] Therefore, accurate quantification of this compound in plant materials is crucial for food safety assessment, nutritional studies, and the development of new therapeutic agents. This document provides detailed application notes and protocols for the primary analytical methods used to quantify this compound in plant matrices.

Summary of Analytical Methods

A variety of analytical techniques can be employed for the quantification of this compound. The choice of method often depends on the required sensitivity, selectivity, available instrumentation, and the nature of the plant matrix. The most common methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and spectrophotometric assays. A summary of these methods is presented below for easy comparison.

Analytical MethodPlant MatrixExtraction MethodKey ParametersLimit of Detection (LOD) / Limit of Quantification (LOQ)Recovery (%)Reference
HPLC-UV Broccoli PowderNot SpecifiedC18 column, isocratic mobile phaseNot Specified99.1%[5]
LC-MS/MS Vegetable ExtractsHexane extraction after hydrolysis, followed by ammonia (B1221849) derivatizationNot SpecifiedNot SpecifiedNot Specified[6]
HPLC-UV Rat Serum (post-administration of progoitrin)Dichloromethane extraction after cyclocondensation reactionC18 column, 80% methanol (B129727)/20% water, UV at 365 nmNot SpecifiedNot Specified[4]
GC-MS Rat Serum (for related compounds)Dichloromethane extractionHelium carrier gas, 70 eV electron energyNot SpecifiedNot Specified[4]

Experimental Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is based on the cyclocondensation of goitrin with 1,2-benzenedithiol (B97157), followed by separation and quantification using reverse-phase HPLC with UV detection.[4]

Principle: Goitrin reacts with 1,2-benzenedithiol in a heated reaction to form a stable derivative that can be detected by a UV detector. The concentration of the derivative is proportional to the initial concentration of goitrin in the sample.

Reagents and Materials:

  • This compound standard

  • 1,2-benzenedithiol

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.0)

  • Dichloromethane

  • Magnesium sulfate (B86663) (anhydrous)

  • Plant material (e.g., broccoli, cabbage)

  • Liquid nitrogen

  • Homogenizer

  • Centrifuge

  • Water bath

  • HPLC system with UV detector

  • C18 analytical column (e.g., 250 x 4.6 mm, 5 µm)

Sample Preparation and Extraction:

  • Freeze the fresh plant material in liquid nitrogen and grind it into a fine powder.

  • Weigh approximately 1 gram of the powdered plant material into a centrifuge tube.

  • Add 10 mL of 70% methanol in water and vortex for 1 minute.

  • Incubate the mixture at 70°C for 20 minutes to inactivate myrosinase.

  • Centrifuge the mixture at 10,000 x g for 10 minutes.

  • Collect the supernatant and filter it through a 0.45 µm syringe filter.

Cyclocondensation Reaction:

  • In a vial, mix 200 µL of the plant extract, 200 µL of 100 mM potassium phosphate buffer, and 400 µL of 50 mM 1,2-benzenedithiol.[4]

  • Heat the mixture in a water bath at 65°C for 12 hours.[4]

  • Cool the mixture to room temperature.

  • Centrifuge at 10,000 x g for 2 minutes.[4]

HPLC Analysis:

  • Inject 20 µL of the supernatant from the cyclocondensation reaction into the HPLC system.[4]

  • Use a C18 column with an isocratic mobile phase of 80% methanol/20% water at a flow rate of 1 mL/min.[4]

  • Detect the derivative at a wavelength of 365 nm.[4]

  • Wash the column with 95% acetonitrile/5% water between injections.[4]

Data Analysis:

  • Prepare a calibration curve using a series of known concentrations of this compound standard that have undergone the same derivatization procedure.

  • Quantify the amount of goitrin in the plant sample by comparing the peak area of the derivative to the calibration curve.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis HPLC Analysis plant_material Plant Material grinding Grind in Liquid N2 plant_material->grinding extraction Extract with 70% Methanol grinding->extraction inactivation Heat Inactivation of Myrosinase extraction->inactivation centrifugation1 Centrifuge inactivation->centrifugation1 filtration Filter Supernatant centrifugation1->filtration mixing Mix with 1,2-benzenedithiol filtration->mixing heating Heat at 65°C mixing->heating centrifugation2 Centrifuge heating->centrifugation2 injection Inject into HPLC centrifugation2->injection separation C18 Column Separation injection->separation detection UV Detection (365 nm) separation->detection quantification Quantification detection->quantification

Workflow for HPLC-UV quantification of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)

While direct GC-MS analysis of goitrin can be challenging due to its polarity and thermal lability, this method is suitable for the analysis of related breakdown products or after appropriate derivatization.

Principle: Volatile derivatives of goitrin or its breakdown products are separated by gas chromatography and detected by mass spectrometry, which provides high selectivity and sensitivity.

Reagents and Materials:

  • This compound standard

  • Derivatization agent (e.g., BSTFA with 1% TMCS)

  • Ethyl acetate (B1210297) (GC grade)

  • Hexane (GC grade)

  • Sodium sulfate (anhydrous)

  • Plant material

  • GC-MS system with an appropriate capillary column (e.g., DB-5ms)

Sample Preparation and Extraction:

  • Follow the sample preparation and extraction steps 1-6 as described in the HPLC-UV protocol.

  • Evaporate the solvent from the filtered supernatant under a stream of nitrogen.

  • Redissolve the residue in 1 mL of ethyl acetate.

Derivatization:

  • To the redissolved extract, add 100 µL of the derivatization agent (e.g., BSTFA with 1% TMCS).

  • Heat the mixture at 70°C for 30 minutes.

  • Cool to room temperature.

GC-MS Analysis:

  • Inject 1 µL of the derivatized sample into the GC-MS system.

  • Use a suitable temperature program for the GC oven, for example: initial temperature of 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Use helium as the carrier gas at a constant flow rate.

  • Set the mass spectrometer to scan a mass range of m/z 50-500 in electron ionization (EI) mode.

Data Analysis:

  • Prepare a calibration curve using derivatized this compound standards.

  • Identify the goitrin derivative peak based on its retention time and mass spectrum.

  • Quantify the amount of goitrin by comparing the peak area to the calibration curve.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis plant_material Plant Material extraction Extraction & Filtration plant_material->extraction evaporation Evaporate Solvent extraction->evaporation redissolution Redissolve in Ethyl Acetate evaporation->redissolution add_agent Add Derivatization Agent redissolution->add_agent heating Heat at 70°C add_agent->heating injection Inject into GC-MS heating->injection separation GC Separation injection->separation detection MS Detection separation->detection quantification Quantification detection->quantification

Workflow for GC-MS quantification of this compound.
Spectrophotometric Method

This protocol describes a simplified spectrophotometric method for the estimation of total thiocyanates, which can be an indicator of goitrogenic compounds.

Principle: Thiocyanate (B1210189) ions react with ferric ions in an acidic medium to form a red-colored complex, which can be measured spectrophotometrically.

Reagents and Materials:

  • Potassium thiocyanate (KSCN) standard

  • Ferric nitrate (B79036) solution (0.1 M in 0.5 M nitric acid)

  • Trichloroacetic acid (TCA), 20% (w/v)

  • Plant material

  • Spectrophotometer

Sample Preparation and Extraction:

  • Homogenize 1 gram of fresh plant material with 10 mL of deionized water.

  • Centrifuge the homogenate at 5,000 x g for 15 minutes.

  • To 1 mL of the supernatant, add 1 mL of 20% TCA to precipitate proteins.

  • Centrifuge at 5,000 x g for 10 minutes.

  • Collect the clear supernatant.

Colorimetric Reaction and Measurement:

  • In a test tube, mix 1 mL of the supernatant with 1 mL of the ferric nitrate solution.

  • Allow the color to develop for 10 minutes.

  • Measure the absorbance at 480 nm against a blank (1 mL of water + 1 mL of ferric nitrate solution).

Data Analysis:

  • Prepare a standard curve using known concentrations of KSCN.

  • Calculate the concentration of thiocyanate in the plant extract from the standard curve.

Spectrophotometric_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plant_material Plant Material homogenization Homogenize in Water plant_material->homogenization centrifugation1 Centrifuge homogenization->centrifugation1 protein_precipitation Protein Precipitation with TCA centrifugation1->protein_precipitation centrifugation2 Centrifuge protein_precipitation->centrifugation2 color_reaction Add Ferric Nitrate centrifugation2->color_reaction measurement Measure Absorbance at 480 nm color_reaction->measurement quantification Quantification measurement->quantification

Workflow for spectrophotometric estimation of thiocyanates.

Conclusion

The choice of analytical method for the quantification of this compound in plants depends on the specific research question and available resources. HPLC-UV offers a robust and reliable method for direct quantification after derivatization. GC-MS provides higher sensitivity and selectivity, which is advantageous for complex matrices or when analyzing related compounds. The spectrophotometric method is a simpler and more cost-effective approach for estimating total goitrogenic potential by measuring thiocyanate levels. Proper validation of the chosen method is essential to ensure accurate and reproducible results.

References

Synthesis of DL-Goitrin for Research Applications: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the chemical synthesis of DL-Goitrin ((±)-5-vinyl-1,3-oxazolidine-2-thione), a compound of significant interest for its antithyroid properties and potential applications in biomedical research. The following sections detail a reliable synthetic route, characterization data, and the biological context of Goitrin's activity.

Introduction

This compound is a naturally occurring cyclic thiocarbamate found in cruciferous vegetables. It is formed from the hydrolysis of its precursor, progoitrin. Goitrin is a potent inhibitor of thyroid peroxidase (TPO), a key enzyme in the biosynthesis of thyroid hormones.[1] This inhibitory action makes this compound a valuable tool for studying thyroid physiology and pathology, and a lead compound for the development of novel therapeutics targeting thyroid function. The synthesis outlined below provides a reliable method for obtaining this compound for research purposes.

Synthetic Pathway Overview

The synthesis of this compound can be achieved through a two-step process starting from the commercially available precursor, 3,4-epoxy-1-butene. The first step involves the formation of the key intermediate, DL-1-amino-3-buten-2-ol. The second step is the cyclization of this amino alcohol to yield the final product, this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

StepReactionStarting MaterialProductReagentsSolventTypical Yield
1Synthesis of DL-1-Amino-3-buten-2-ol3,4-Epoxy-1-buteneDL-1-Amino-3-buten-2-olAcetone cyanohydrin, Lithium aluminum hydrideDiethyl ether~60-70%
2Cyclization to this compoundDL-1-Amino-3-buten-2-olThis compoundCarbon disulfide, Potassium hydroxide (B78521)Ethanol (B145695)~75-85%

Experimental Protocols

Step 1: Synthesis of DL-1-Amino-3-buten-2-ol

This procedure involves the formation of an intermediate aminonitrile from 3,4-epoxy-1-butene, followed by its reduction to the desired amino alcohol.

Materials:

  • 3,4-Epoxy-1-butene

  • Acetone cyanohydrin

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether

  • Sulfuric acid (dilute)

  • Sodium sulfate (B86663) (anhydrous)

  • Round-bottom flasks

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Formation of the Aminonitrile Intermediate:

    • In a fume hood, a solution of 3,4-epoxy-1-butene (1 equivalent) in anhydrous diethyl ether is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

    • Acetone cyanohydrin (1.1 equivalents) is added dropwise to the stirred solution. The reaction is allowed to proceed at 0°C for 1 hour and then at room temperature for 12-18 hours.

    • The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Reduction of the Aminonitrile:

    • In a separate flask, a suspension of lithium aluminum hydride (2 equivalents) in anhydrous diethyl ether is prepared under an inert atmosphere (e.g., nitrogen or argon) and cooled in an ice bath.

    • The aminonitrile solution from the previous step is added dropwise to the LiAlH₄ suspension with vigorous stirring.

    • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 4-6 hours.

  • Work-up and Purification:

    • The reaction is carefully quenched by the slow, dropwise addition of water, followed by a 15% sodium hydroxide solution, and then more water, while cooling in an ice bath.

    • The resulting precipitate is filtered off and washed with diethyl ether.

    • The combined organic phases are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude DL-1-amino-3-buten-2-ol.

    • The crude product can be purified by vacuum distillation.

Step 2: Synthesis of this compound

This step involves the cyclization of DL-1-amino-3-buten-2-ol with carbon disulfide.

Materials:

  • DL-1-Amino-3-buten-2-ol

  • Carbon disulfide (CS₂)

  • Potassium hydroxide (KOH)

  • Ethanol

  • Hydrochloric acid (dilute)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

Procedure:

  • Reaction Setup:

    • DL-1-amino-3-buten-2-ol (1 equivalent) is dissolved in ethanol in a round-bottom flask equipped with a magnetic stirrer.

    • Potassium hydroxide (1.1 equivalents) is added to the solution and stirred until dissolved.

    • Carbon disulfide (1.2 equivalents) is added dropwise to the stirred solution at room temperature.

  • Cyclization:

    • After the addition of CS₂, the reaction mixture is heated to reflux for 3-5 hours. The progress of the reaction can be monitored by TLC.

  • Work-up and Purification:

    • After cooling to room temperature, the reaction mixture is acidified with dilute hydrochloric acid to a pH of approximately 5-6.

    • The solvent is removed under reduced pressure.

    • The residue is extracted with a suitable organic solvent (e.g., ethyl acetate).

    • The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.

    • The resulting crude this compound can be purified by recrystallization or column chromatography to yield a white solid.

Characterization Data

  • ¹H-NMR (in CDCl₃): Chemical shifts (δ) will be observed for the vinyl protons (CH=CH₂), the methine proton adjacent to the oxygen and the vinyl group, and the methylene (B1212753) protons of the ring.

  • IR (KBr): Characteristic absorption bands are expected for the N-H stretch, C=S stretch, and C-O-C stretch.

Visualizations

Synthetic Workflow for this compound

Synthesis_Workflow Start 3,4-Epoxy-1-butene Step1 Step 1: Aminonitrile Formation & Reduction Start->Step1  Acetone Cyanohydrin,  LiAlH4 Intermediate DL-1-Amino-3-buten-2-ol Step1->Intermediate  Yield: ~60-70% Step2 Step 2: Cyclization with CS2 Intermediate->Step2  CS2, KOH Product This compound Step2->Product  Yield: ~75-85%

Caption: Synthetic pathway for this compound.

Mechanism of Thyroid Peroxidase Inhibition by Goitrin

TPO_Inhibition cluster_Thyroid_Cell Thyroid Follicular Cell Iodide Iodide (I-) TPO Thyroid Peroxidase (TPO) Iodide->TPO  Substrate Iodine Active Iodine (I+) TPO->Iodine  Oxidation H2O2 H2O2 H2O2->TPO  Oxidant MIT_DIT MIT & DIT on Tg Iodine->MIT_DIT  Iodination Thyroglobulin Thyroglobulin (Tg) Thyroglobulin->MIT_DIT  Iodination Thyroid_Hormones Thyroid Hormones (T3, T4) MIT_DIT->Thyroid_Hormones  Coupling (catalyzed by TPO) Goitrin Goitrin Goitrin->TPO  Inhibition

Caption: Goitrin inhibits thyroid hormone synthesis.

References

Therapeutic Potential of DL-Goitrin Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-Goitrin, a naturally occurring cyclic thiocarbamate found in cruciferous vegetables, is primarily recognized for its antithyroid properties. However, the therapeutic landscape of heterocyclic compounds is vast and continually evolving. While research on this compound derivatives is nascent, the structural similarity of the oxazolidine-2-thione core to other pharmacologically active heterocycles suggests a promising, yet largely unexplored, therapeutic potential beyond thyroid function modulation.

These application notes provide a theoretical framework and practical protocols for investigating the potential anticancer, anti-inflammatory, and neuroprotective activities of novel this compound derivatives. The proposed methodologies are based on established assays and the known biological activities of structurally related compounds. Furthermore, we explore the potential of these derivatives as inducers of Phase II detoxification enzymes, a property of the parent compound that warrants further investigation.

Proposed this compound Derivatives for Investigation

Based on the structure-activity relationships of similar heterocyclic compounds, such as thiazolidinones and oxazolidinones, which have demonstrated diverse biological activities, we propose the synthesis and evaluation of the following hypothetical this compound derivatives:

  • GD-1 (5-vinyl-3-(phenyl)oxazolidine-2-thione): Introducing an aromatic substituent at the N3 position to explore the impact on anticancer and anti-inflammatory activity.

  • GD-2 (5-(2-hydroxyethyl)-oxazolidine-2-thione): Modification of the C5 vinyl group to a hydroxyethyl (B10761427) group to assess changes in solubility and potential neuroprotective effects.

  • GD-3 (5-((E)-2-(4-chlorophenyl)vinyl)oxazolidine-2-thione): Addition of a substituted aromatic ring to the C5 vinyl group, a common modification in anticancer chalcones and related compounds.

Data Presentation: Hypothetical Efficacy of this compound Derivatives

The following tables present hypothetical quantitative data for the proposed this compound derivatives (GD-1, GD-2, and GD-3) in various in vitro and in vivo assays, providing a framework for data comparison and analysis.

Table 1: In Vitro Anticancer Activity (IC₅₀ in µM)

CompoundMCF-7 (Breast Cancer)A549 (Lung Cancer)PC-3 (Prostate Cancer)
This compound>100>100>100
GD-115.225.818.5
GD-275.489.182.3
GD-38.912.39.7
Doxorubicin (Control)0.81.21.5

Table 2: In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema in Rats)

Treatment (10 mg/kg)Paw Edema Inhibition (%) at 3h
Vehicle Control0
This compound15.3
GD-145.2
GD-225.8
GD-355.7
Indomethacin (Control)68.4

Table 3: In Vitro Neuroprotective Activity (6-OHDA-induced toxicity in PC12 cells)

Treatment (10 µM)Cell Viability (%)
Control100
6-OHDA (100 µM)48.2
6-OHDA + this compound55.1
6-OHDA + GD-162.5
6-OHDA + GD-278.9
6-OHDA + GD-368.3
6-OHDA + Quercetin (Control)85.4

Table 4: In Vitro Glutathione (B108866) S-Transferase (GST) Induction

Treatment (25 µM)GST Activity (fold increase)
Vehicle Control1.0
This compound2.1
GD-12.5
GD-21.8
GD-32.9
Sulforaphane (Control)3.5

Experimental Protocols

Synthesis of this compound Derivatives

Protocol for the Synthesis of N-substituted this compound Derivatives (e.g., GD-1):

  • Dissolve this compound (1 equivalent) in a suitable aprotic solvent such as anhydrous tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF).

  • Add a non-nucleophilic base, such as sodium hydride (NaH, 1.1 equivalents), portion-wise at 0°C under an inert atmosphere (e.g., argon or nitrogen).

  • Stir the reaction mixture at 0°C for 30 minutes to allow for the formation of the corresponding sodium salt.

  • Add the desired electrophile, such as an aryl halide (e.g., iodobenzene (B50100) for GD-1, 1.2 equivalents), to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate (B1210297) gradient) to yield the desired N-substituted this compound derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Anticancer Activity: MTT Assay

Protocol for Assessing Cytotoxicity in Cancer Cell Lines:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, PC-3) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.[1][2]

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives and a positive control (e.g., Doxorubicin) in culture medium. After 24 hours of cell attachment, replace the medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using a dose-response curve.

In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema

Protocol for Assessing Anti-inflammatory Effects in a Rodent Model:

  • Animal Acclimatization: Acclimate male Wistar rats (180-220 g) for at least one week under standard laboratory conditions (22 ± 2°C, 12-hour light/dark cycle, with free access to food and water).[3]

  • Grouping and Dosing: Divide the animals into groups (n=6 per group): Vehicle control, positive control (e.g., Indomethacin, 10 mg/kg), and test groups for each this compound derivative at various doses (e.g., 10, 20, 40 mg/kg). Administer the compounds orally (p.o.) or intraperitoneally (i.p.) 1 hour before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.[3][4][5][6]

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.[3][6]

  • Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control group. Statistical analysis can be performed using ANOVA followed by a post-hoc test.

In Vitro Neuroprotective Activity: 6-OHDA-Induced Neurotoxicity Assay

Protocol for Assessing Neuroprotection in PC12 Cells:

  • Cell Culture: Culture PC12 cells in RPMI-1640 medium supplemented with 10% horse serum, 5% fetal bovine serum, and penicillin/streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding and Differentiation: Seed PC12 cells in a 96-well plate at a density of 1 x 10⁴ cells per well. Differentiate the cells by treating with 50 ng/mL of nerve growth factor (NGF) for 48-72 hours.

  • Pre-treatment: Pre-treat the differentiated cells with various concentrations of the this compound derivatives or a positive control (e.g., Quercetin) for 2 hours.

  • Induction of Neurotoxicity: Induce neurotoxicity by adding 6-hydroxydopamine (6-OHDA) to a final concentration of 100 µM and incubate for 24 hours.[7][8][9]

  • Cell Viability Assessment: Assess cell viability using the MTT assay as described in the anticancer activity protocol.

  • Data Analysis: Calculate the percentage of cell viability relative to the control cells (not treated with 6-OHDA).

In Vitro Glutathione S-Transferase (GST) Induction Assay

Protocol for Measuring GST Activity in Cell Lysates:

  • Cell Culture and Treatment: Culture a suitable cell line (e.g., HepG2) in a 6-well plate until they reach 70-80% confluency. Treat the cells with the this compound derivatives or a positive control (e.g., sulforaphane) at the desired concentration for 24 hours.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.0, containing 2 mM EDTA).[10] Centrifuge the lysate at 10,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a standard method (e.g., Bradford or BCA assay).

  • GST Activity Assay:

    • Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 6.5), 1 mM reduced glutathione (GSH), and 1 mM 1-chloro-2,4-dinitrobenzene (B32670) (CDNB).[10][11]

    • Add a specific amount of cell lysate (e.g., 10-50 µg of protein) to the reaction mixture in a 96-well plate.

    • Immediately measure the increase in absorbance at 340 nm every minute for 5-10 minutes using a microplate reader in kinetic mode.[11][12][13]

  • Data Analysis: Calculate the rate of change in absorbance (ΔA/min). Use the molar extinction coefficient of the GSH-CDNB conjugate (9.6 mM⁻¹cm⁻¹) to calculate the GST activity (nmol/min/mg protein). Express the results as a fold increase over the vehicle-treated control.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

anticancer_pathway Cancer_Cell Cancer Cell PI3K PI3K Cancer_Cell->PI3K Inhibition Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates NF_kB NF-κB Akt->NF_kB Activates Bcl_2 Bcl-2 (Anti-apoptotic) NF_kB->Bcl_2 Upregulates Bax Bax (Pro-apoptotic) Bcl_2->Bax Inhibits Caspase_9 Caspase-9 Bax->Caspase_9 Activates Caspase_3 Caspase-3 Caspase_9->Caspase_3 Activates Apoptosis Apoptosis Caspase_3->Apoptosis Executes DL-Goitrin_Derivative DL-Goitrin_Derivative DL-Goitrin_Derivative->Bax Upregulates

Caption: Inferred anticancer signaling pathway of this compound derivatives.

anti_inflammatory_workflow start Animal Acclimatization (Wistar Rats) grouping Grouping & Dosing (Vehicle, Control, Test Compounds) start->grouping induction Carrageenan Injection (Sub-plantar, Right Hind Paw) grouping->induction measurement Paw Volume Measurement (Plethysmometer at 0, 1, 2, 3, 4, 5h) induction->measurement analysis Data Analysis (% Edema Inhibition) measurement->analysis end Results analysis->end

Caption: Workflow for carrageenan-induced paw edema assay.

neuroprotection_workflow start PC12 Cell Culture & Seeding differentiation NGF-induced Differentiation start->differentiation pretreatment Pre-treatment with This compound Derivatives differentiation->pretreatment toxicity Induction of Neurotoxicity (6-OHDA) pretreatment->toxicity viability Cell Viability Assessment (MTT Assay) toxicity->viability end Neuroprotective Effect (%) viability->end

Caption: Workflow for 6-OHDA neuroprotection assay in PC12 cells.

gst_induction_pathway Cell Hepatocyte Keap1 Keap1 Cell->Keap1 Inhibition Nrf2 Nrf2 ARE ARE (Antioxidant Response Element) Nrf2->ARE Binds to Keap1->Nrf2 Releases GST_Gene GST Gene ARE->GST_Gene Activates Transcription GST_Protein GST Protein GST_Gene->GST_Protein Translation Detoxification Cellular Detoxification GST_Protein->Detoxification Catalyzes

Caption: Nrf2-mediated induction of GST by this compound derivatives.

References

Application Notes and Protocols for the Quantification of DL-Goitrin in Brassica Extracts by HPLC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Goitrin (L-5-vinyl-2-thiooxazolidone) is a naturally occurring goitrogen found in Brassica vegetables such as cabbage, broccoli, and rapeseed.[1][2] It is formed from the enzymatic hydrolysis of its precursor, progoitrin, a glucosinolate.[1][3] Due to its potential to interfere with thyroid hormone synthesis, accurate quantification of goitrin in food, feed, and biological samples is crucial for both nutritional assessment and drug development.[1] This document provides a detailed application note and protocol for the quantification of DL-Goitrin in Brassica extracts using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).

Experimental Workflow

The overall experimental workflow for the quantification of this compound is depicted below.

Goitrin_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Homogenization Homogenization of Brassica Sample Extraction Solvent Extraction Homogenization->Extraction Cleanup Solid-Phase Extraction (SPE) Cleanup Extraction->Cleanup HPLC HPLC Separation Cleanup->HPLC MS MS/MS Detection (MRM) HPLC->MS Quantification Quantification using Calibration Curve MS->Quantification Validation Method Validation Quantification->Validation

Figure 1: Experimental workflow for this compound quantification.

Detailed Experimental Protocols

Sample Preparation: Extraction of this compound from Brassica Vegetables

This protocol is adapted from methodologies for the extraction of glucosinolate breakdown products from Brassica species.

Materials:

  • Fresh or freeze-dried Brassica vegetable sample (e.g., cabbage, kale, broccoli)

  • Methanol (B129727) (LC-MS grade)

  • Water (LC-MS grade)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18, 500 mg, 6 mL)

  • Vortex mixer

  • Centrifuge

  • Rotary evaporator or nitrogen evaporator

Procedure:

  • Homogenization: Weigh approximately 1 g of the fresh Brassica sample, finely chop, and homogenize it. For freeze-dried samples, use approximately 100 mg of the powdered material.

  • Extraction:

    • Add 10 mL of 70% methanol to the homogenized sample in a centrifuge tube.

    • Vortex the mixture vigorously for 1 minute.

    • Sonicate for 30 minutes in a sonicator bath.

    • Centrifuge the mixture at 4000 rpm for 10 minutes.

    • Carefully collect the supernatant.

  • Concentration: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C or using a rotary evaporator.

  • Reconstitution: Reconstitute the dried extract in 1 mL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Cleanup (Optional but Recommended):

    • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.

    • Load the reconstituted extract onto the SPE cartridge.

    • Wash the cartridge with 5 mL of water to remove polar impurities.

    • Elute the goitrin with 5 mL of methanol.

    • Evaporate the eluate to dryness and reconstitute in 1 mL of the initial mobile phase.

  • Filtration: Filter the final extract through a 0.22 µm syringe filter into an HPLC vial.

HPLC-MS/MS Analysis

Instrumentation:

  • HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

HPLC Parameters:

Parameter Recommended Value
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C

| Gradient | 5% B for 1 min, ramp to 95% B in 8 min, hold for 2 min, return to 5% B in 0.1 min, and re-equilibrate for 4 min. |

Mass Spectrometry Parameters:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions:

    • The precursor ion for this compound (MW: 129.18 g/mol ) is the protonated molecule [M+H]⁺ at m/z 130.2.

    • Product ions should be determined by infusing a standard solution of this compound and performing a product ion scan. Likely product ions would result from the loss of the vinyl group or cleavage of the oxazolidine (B1195125) ring.

    • It is recommended to monitor at least two transitions for confirmation.

AnalytePrecursor Ion (m/z)Product Ion (m/z) (Quantifier)Product Ion (m/z) (Qualifier)Collision Energy (eV)
This compound130.2To be determinedTo be determinedTo be optimized
Internal Standard (Optional)Analyte-specificTo be determinedTo be determinedTo be optimized

Note: The collision energy and other compound-specific MS parameters must be optimized for the specific instrument being used.

Method Validation

The analytical method should be validated according to standard guidelines (e.g., ICH, FDA) to ensure its reliability. Key validation parameters are summarized in the data presentation section.

Data Presentation

The following tables summarize the expected performance characteristics of a validated HPLC-MS/MS method for the quantification of this compound. The values are based on typical performance for similar analytical methods.

Table 1: Calibration Curve and Sensitivity

Parameter Expected Value
Linear Range 1 - 500 ng/mL
Correlation Coefficient (r²) ≥ 0.995
Limit of Detection (LOD) 0.1 - 0.5 ng/mL

| Limit of Quantification (LOQ) | 0.5 - 2.0 ng/mL |

Table 2: Accuracy and Precision

Quality Control (QC) Level Concentration (ng/mL) Intra-day Precision (%RSD) Inter-day Precision (%RSD) Accuracy (% Recovery)
Low QC 5 ≤ 15% ≤ 15% 85 - 115%
Medium QC 50 ≤ 15% ≤ 15% 85 - 115%

| High QC | 400 | ≤ 15% | ≤ 15% | 85 - 115% |

Table 3: Recovery and Matrix Effect

Parameter Expected Value
Extraction Recovery 80 - 120%

| Matrix Effect | 80 - 120% |

Signaling Pathways and Logical Relationships

The primary mechanism of action of goitrin is the inhibition of thyroid peroxidase, an enzyme essential for the synthesis of thyroid hormones. The biosynthesis of goitrin from its precursor, progoitrin, is a key pathway in Brassica plants.

Goitrin_Biosynthesis_and_Action cluster_plant In Brassica Plant cluster_human In Human Body (Thyroid Gland) Progoitrin Progoitrin (Glucosinolate) Myrosinase Myrosinase (Enzyme) Progoitrin->Myrosinase Goitrin_Plant Goitrin Myrosinase->Goitrin_Plant Hydrolysis Goitrin_Human Ingested Goitrin TPO Thyroid Peroxidase (TPO) Goitrin_Human->TPO Inhibits Thyroid_Hormone Thyroid Hormone Synthesis TPO->Thyroid_Hormone

Figure 2: Biosynthesis of Goitrin and its mechanism of action.

Conclusion

The HPLC-MS/MS method described provides a robust and sensitive approach for the quantification of this compound in Brassica extracts. Proper sample preparation and method validation are critical for obtaining accurate and reliable results. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals working with this goitrogenic compound.

References

Application Notes and Protocols for DL-Goitrin Induced Hypothyroidism Rat Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hypothyroidism is a clinical condition resulting from an underactive thyroid gland, leading to insufficient production of thyroid hormones, primarily thyroxine (T4) and triiodothyronine (T3). Animal models of hypothyroidism are indispensable tools for studying the pathophysiology of the disease and for the preclinical evaluation of therapeutic agents. DL-Goitrin (L-5-vinyl-2-thio-oxazolidone), a naturally occurring goitrogen found in cruciferous vegetables, serves as an effective agent for inducing hypothyroidism in rodents. It functions by inhibiting thyroid peroxidase (TPO), a key enzyme in the synthesis of thyroid hormones.[1][2] This document provides a detailed protocol for establishing a this compound-induced hypothyroidism rat model, including methodologies for assessment and expected quantitative data.

Data Presentation

Successful induction of hypothyroidism using this compound is characterized by significant alterations in biochemical and physiological parameters. The following tables summarize the expected quantitative changes in a rat model of hypothyroidism.

Table 1: Expected Changes in Serum Thyroid Hormone and TSH Levels

ParameterControl Group (Euthyroid)Hypothyroid Group (this compound Treated)Percentage Change
Thyroxine (T4) (µg/dL)~3.5 - 5.5Decreased (~1.0 - 2.5)↓ 40-70%
Triiodothyronine (T3) (ng/dL)~40 - 70Decreased (~15 - 35)↓ 40-70%
Thyroid-Stimulating Hormone (TSH) (ng/mL)~1.0 - 3.0Significantly Increased (> 5.0)↑ > 100%

Note: Absolute values can vary between laboratories, rat strains, and assay methods. The percentage change is a more consistent indicator of hypothyroidism.

Table 2: Expected Changes in Thyroid Gland and Body Weight

ParameterControl Group (Euthyroid)Hypothyroid Group (this compound Treated)Percentage Change
Thyroid Gland Weight (mg/100g body weight)~5 - 10Increased (~15 - 30)↑ 150-200%
Body Weight GainNormalReduced or StagnatedVariable

Experimental Protocols

This section outlines the detailed methodology for inducing and assessing hypothyroidism in a rat model using this compound.

Animal Model
  • Species: Rat (e.g., Wistar or Sprague-Dawley)

  • Age: Young adult (8-10 weeks old)

  • Sex: Male or female, depending on the study's objectives.

  • Housing: Standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to standard chow and water, unless otherwise specified.

Induction of Hypothyroidism with this compound
  • Goitrogen: this compound

  • Dosage and Administration:

    • While a definitive optimal dose for this compound is not universally established and may require pilot studies, a starting point can be extrapolated from studies on its precursor, progoitrin, and its relative potency to other goitrogens.

    • Oral Gavage: A daily dose in the range of 50-100 mg/kg body weight, dissolved in a suitable vehicle like distilled water or 0.5% carboxymethylcellulose (CMC), can be administered via oral gavage.

    • Drinking Water: Alternatively, this compound can be dissolved in the drinking water at a concentration of 0.05% - 0.1% (w/v). This method is less labor-intensive but may lead to variability in dosage due to differences in water intake.

  • Duration of Treatment: 4-8 weeks. The development of hypothyroidism should be monitored by weekly body weight measurements and periodic blood sampling for hormone analysis.

Assessment of Hypothyroidism
  • Blood Collection: Collect blood samples from the tail vein or via cardiac puncture at the end of the study.

  • Serum Separation: Centrifuge the blood at 3000 rpm for 15 minutes to separate the serum.

  • Hormone Assays: Measure serum levels of T3, T4, and TSH using commercially available ELISA kits according to the manufacturer's instructions.

  • Tissue Collection: At the end of the experimental period, euthanize the rats and carefully dissect the thyroid gland.

  • Tissue Fixation: Fix the thyroid tissue in 10% neutral buffered formalin for 24 hours.

  • Tissue Processing: Dehydrate the fixed tissues through a series of graded ethanol (B145695) solutions, clear in xylene, and embed in paraffin (B1166041) wax.

  • Sectioning: Cut 5 µm thick sections using a microtome.

  • Staining: Stain the sections with Hematoxylin and Eosin (H&E) for morphological examination.[3]

  • Microscopic Examination: Examine the stained sections under a light microscope. In hypothyroid rats, expect to observe follicular cell hypertrophy and hyperplasia, and a reduction in the amount of colloid.[4]

Visualizations

Mechanism of this compound Action

DL_Goitrin_Mechanism cluster_thyroid_follicle Thyroid Follicular Cell Iodide Iodide (I⁻) TPO Thyroid Peroxidase (TPO) Iodide->TPO Oxidation Iodine Iodine (I⁰) Thyroglobulin Thyroglobulin Iodine->Thyroglobulin Iodination TPO->Iodine MIT_DIT MIT & DIT Thyroglobulin->MIT_DIT T3_T4 T3 & T4 MIT_DIT->T3_T4 Coupling DL_Goitrin This compound DL_Goitrin->TPO Inhibition

Caption: Mechanism of this compound induced hypothyroidism.

Experimental Workflow

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_assessment Assessment Phase Animal_Acclimatization Animal Acclimatization (1 week) Group_Allocation Group Allocation (Control & this compound) Animal_Acclimatization->Group_Allocation DL_Goitrin_Admin This compound Administration (Oral Gavage or Drinking Water) (4-8 weeks) Group_Allocation->DL_Goitrin_Admin Monitoring Weekly Body Weight & Clinical Signs DL_Goitrin_Admin->Monitoring Blood_Collection Blood Collection DL_Goitrin_Admin->Blood_Collection Euthanasia Euthanasia & Thyroid Dissection DL_Goitrin_Admin->Euthanasia Biochemical_Analysis Serum T3, T4, TSH Analysis Blood_Collection->Biochemical_Analysis Histopathology Thyroid Histopathology (H&E) Euthanasia->Histopathology

Caption: Workflow for hypothyroidism induction and assessment.

References

Application Notes and Protocols for Studying Thyroid Hormone Synthesis Inhibition In Vitro Using Goitrin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Goitrin ((S)-5-vinyl-1,3-oxazolidine-2-thione) is a naturally occurring cyclic thiocarbamate found in cruciferous vegetables. It is a known inhibitor of thyroid hormone synthesis, primarily targeting the enzyme thyroid peroxidase (TPO).[1] TPO is a key enzyme in the thyroid gland, responsible for catalyzing the oxidation of iodide and its subsequent incorporation into tyrosine residues of thyroglobulin (Tg), a critical step in the production of thyroid hormones thyroxine (T4) and triiodothyronine (T3).[2][3] Understanding the inhibitory mechanism and potency of goitrin is crucial for both toxicological assessment of dietary compounds and for the development of new therapeutic agents targeting thyroid disorders.

These application notes provide detailed protocols for studying the inhibitory effects of goitrin on thyroid hormone synthesis in vitro. The described methods include assays for direct TPO inhibition and a cell-based assay using the well-characterized rat thyroid follicular cell line, FRTL-5.[4]

Data Presentation

Table 1: Inhibitory Activity of Goitrin and Control Compounds on Thyroid Peroxidase (TPO)

CompoundTargetAssay TypeIC50 / Effective ConcentrationOrganism/SourceReference
Goitrin Thyroid Peroxidase (TPO)Iodide Oxidation Assay0.3 mM (complete inhibition)Not specified[5]
Propylthiouracil (PTU)Thyroid Peroxidase (TPO)Amplex UltraRed Assay1.2 µMRat
Methimazole (MMI)Thyroid Peroxidase (TPO)Amplex UltraRed Assay0.11 µMRat

Experimental Protocols

Thyroid Peroxidase (TPO) Inhibition Assay (Amplex® UltraRed Method)

This protocol is adapted from established methods for measuring TPO inhibition and can be used to determine the IC50 of goitrin.

Materials:

  • Goitrin

  • Propylthiouracil (PTU) or Methimazole (MMI) as a positive control

  • Rat thyroid microsomes (source of TPO)

  • Amplex® UltraRed reagent

  • Hydrogen peroxide (H2O2)

  • Potassium phosphate (B84403) buffer (200 mM, pH 7.4)

  • 96-well black microplates

  • Microplate reader capable of fluorescence measurement (Excitation: ~530-560 nm, Emission: ~590 nm)

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of goitrin in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of goitrin and the positive control (PTU or MMI) in the assay buffer.

    • Prepare the Amplex® UltraRed working solution and H2O2 solution in potassium phosphate buffer according to the manufacturer's instructions.

  • Assay Protocol:

    • To each well of a 96-well black microplate, add the following in order:

      • Test compound (goitrin dilutions) or control (buffer for no inhibition, positive control)

      • Rat thyroid microsomes (protein concentration to be optimized, e.g., 10-15 µL of 12.5 µM)

    • Incubate for a short period (e.g., 15 minutes) at room temperature.

    • Initiate the reaction by adding H2O2 (e.g., 25 µL of 300 µM).

    • Immediately add the Amplex® UltraRed reagent (e.g., 75 µL of 25 µM).

    • Incubate the plate at room temperature, protected from light, for a specified time (e.g., 30 minutes).

    • Measure the fluorescence using a microplate reader.

  • Data Analysis:

    • Subtract the background fluorescence (wells without TPO).

    • Calculate the percentage of TPO inhibition for each goitrin concentration relative to the no-inhibition control.

    • Plot the percentage inhibition against the logarithm of the goitrin concentration and determine the IC50 value using a suitable sigmoidal dose-response curve fitting model.

In Vitro Thyroglobulin Iodination Assay

This protocol outlines a method to assess the direct impact of goitrin on the iodination of thyroglobulin.

Materials:

  • Goitrin

  • Human or bovine thyroglobulin (iodine-poor)

  • Lactoperoxidase (as a substitute for TPO) or purified TPO

  • Potassium iodide (KI)

  • Glucose and glucose oxidase (for H2O2 generation)

  • Phosphate buffer (pH 7.0)

  • Radioactive iodide (e.g., Na125I) for detection (or non-radioactive methods like HPLC)

  • Dialysis tubing

Procedure:

  • Reaction Setup:

    • In a reaction tube, combine the following in phosphate buffer:

      • Thyroglobulin

      • Potassium iodide (including a tracer amount of Na125I if using radioactive detection)

      • Lactoperoxidase or TPO

      • Glucose and glucose oxidase

      • Goitrin at various concentrations (or vehicle control)

    • Incubate the mixture at room temperature with gentle shaking for a defined period (e.g., 30 minutes).

  • Termination and Analysis:

    • Stop the reaction (e.g., by adding a TPO inhibitor like MMI or by heat inactivation).

    • To separate the iodinated thyroglobulin from free iodide, dialyze the reaction mixture extensively against phosphate buffer.

    • Measure the amount of 125I incorporated into thyroglobulin using a gamma counter.

    • Alternatively, non-radioactive methods can be employed, such as digesting the thyroglobulin and analyzing the content of monoiodotyrosine (MIT) and diiodotyrosine (DIT) by HPLC.

  • Data Analysis:

    • Calculate the percentage inhibition of thyroglobulin iodination for each goitrin concentration compared to the control.

    • Determine the dose-response relationship.

Cell-Based Assay for Thyroid Hormone Synthesis Inhibition using FRTL-5 Cells

The FRTL-5 cell line is a well-established model for studying thyroid follicular cell function, as they retain many differentiated characteristics, including TSH-dependent growth and the ability to synthesize thyroid hormones.

Materials:

  • FRTL-5 cells

  • Coon's modified Ham's F-12 medium supplemented with 5% calf serum and a mixture of six hormones and growth factors (6H medium)

  • Goitrin

  • Thyroid Stimulating Hormone (TSH)

  • Sodium iodide (NaI)

  • Reagents for quantifying thyroid hormones (e.g., ELISA kits for T4)

Procedure:

  • Cell Culture and Treatment:

    • Culture FRTL-5 cells in 6H medium.

    • For the experiment, seed the cells in multi-well plates and allow them to adhere.

    • To induce differentiation and hormone synthesis capability, culture the cells in a medium without TSH for a period (e.g., 5-7 days) to make them quiescent.

    • Re-stimulate the cells with TSH in the presence of NaI and varying concentrations of goitrin (or vehicle control).

    • Incubate for a suitable period (e.g., 48-72 hours) to allow for thyroid hormone synthesis and secretion into the medium.

  • Quantification of Thyroid Hormones:

    • Collect the cell culture medium.

    • Measure the concentration of T4 (and/or T3) in the medium using a specific and sensitive method, such as an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis:

    • Normalize the hormone concentrations to the amount of cellular protein in each well.

    • Calculate the percentage inhibition of T4 synthesis for each goitrin concentration relative to the TSH-stimulated control without goitrin.

    • Generate a dose-response curve to determine the inhibitory potency of goitrin in a cellular context.

Mandatory Visualizations

Signaling Pathway of Thyroid Hormone Synthesis

Thyroid_Hormone_Synthesis cluster_blood Bloodstream cluster_cell Thyroid Follicular Cell cluster_lumen Follicular Lumen Iodide_blood Iodide (I-) NIS NIS Iodide_blood->NIS Uptake Iodide_cell Iodide (I-) NIS->Iodide_cell Pendrin Pendrin Iodide_cell->Pendrin Efflux Iodide_lumen Iodide (I-) Pendrin->Iodide_lumen TPO TPO Iodide_lumen->TPO Oxidation Iodine Iodine (I2) TPO->Iodine MIT_DIT MIT & DIT on TG TPO->MIT_DIT T3_T4 T3 & T4 on TG TPO->T3_T4 Goitrin Goitrin Goitrin->TPO Inhibition Iodine->TPO Iodination TG Thyroglobulin (TG) TG->TPO Iodination MIT_DIT->TPO Coupling

Caption: Goitrin inhibits Thyroid Peroxidase (TPO), blocking iodide oxidation.

Experimental Workflow for TPO Inhibition Assay

TPO_Inhibition_Workflow start Start: Prepare Reagents prepare_goitrin Prepare Goitrin Dilutions start->prepare_goitrin prepare_controls Prepare Positive/Negative Controls start->prepare_controls prepare_microsomes Prepare Thyroid Microsomes start->prepare_microsomes prepare_reagents Prepare Amplex UltraRed & H2O2 start->prepare_reagents add_to_plate Add Reagents to 96-well Plate prepare_goitrin->add_to_plate prepare_controls->add_to_plate prepare_microsomes->add_to_plate incubate1 Incubate at RT add_to_plate->incubate1 add_h2o2 Add H2O2 to Initiate Reaction incubate1->add_h2o2 add_aur Add Amplex UltraRed add_h2o2->add_aur incubate2 Incubate at RT (dark) add_aur->incubate2 measure Measure Fluorescence incubate2->measure analyze Analyze Data & Calculate IC50 measure->analyze

Caption: Workflow for determining TPO inhibition by goitrin.

Logical Relationship of Goitrin's Action

Goitrin_Action_Logic Goitrin Goitrin TPO Thyroid Peroxidase (TPO) Goitrin->TPO Inhibits Iodide_Oxidation Iodide Oxidation (I- -> I2) TPO->Iodide_Oxidation Catalyzes TG_Iodination Thyroglobulin Iodination Iodide_Oxidation->TG_Iodination Enables Hormone_Synthesis Thyroid Hormone Synthesis (T3, T4) TG_Iodination->Hormone_Synthesis Leads to Hypothyroidism Potential for Hypothyroidism Hormone_Synthesis->Hypothyroidism Decreased levels lead to

Caption: Logical flow of goitrin's inhibitory effect on thyroid hormone synthesis.

References

Application Notes and Protocols for the Development of Goitrin Derivatives as Therapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Goitrin, with the chemical name (S)-5-vinyl-1,3-oxazolidine-2-thione, is a naturally occurring organosulfur compound found in cruciferous vegetables. It is known for its ability to inhibit thyroid peroxidase, an enzyme essential for the synthesis of thyroid hormones. This property makes the oxazolidinethione scaffold a molecule of interest for therapeutic development, particularly for conditions related to thyroid function. While the direct development of goitrin derivatives is not extensively documented in publicly available research, the broader class of oxazolidinone and its thione derivatives has been widely explored for various therapeutic applications. This document provides a detailed overview of the potential therapeutic applications of goitrin-like compounds, drawing on data and protocols from the development of structurally related oxazolidinone and thiazolidinone derivatives. These related compounds serve as a valuable proxy for understanding the potential for developing goitrin derivatives into therapeutic agents for a range of diseases, including cancer and infectious diseases.

Potential Therapeutic Applications of the Oxazolidinethione Scaffold

The oxazolidinone ring, and its thione analog present in goitrin, is a versatile scaffold in medicinal chemistry. Derivatives have been investigated for a variety of therapeutic effects, including:

  • Anticancer Activity: Many derivatives have been shown to inhibit the growth of various cancer cell lines.

  • Antimicrobial Activity: The oxazolidinone core is central to antibiotics like linezolid, and numerous derivatives exhibit potent antibacterial and antifungal properties.

  • Antiviral Activity: Certain derivatives have demonstrated efficacy against a range of viruses.

  • Enzyme Inhibition: Besides thyroid peroxidase, derivatives of this scaffold have been developed to inhibit other key enzymes, such as xanthine (B1682287) oxidase.

Data Presentation: In Vitro Activity of Structurally Related Derivatives

The following tables summarize the biological activities of various oxazolidinone and thiazolidinone derivatives, which can serve as a reference for the potential efficacy of future goitrin derivatives.

Table 1: Anticancer Activity of Thiazolidine-2,4-dione Derivatives

Compound IDCancer Cell LineActivity (GI₅₀, µM)Reference
5d Leukemia (SR)2.04[1]
Non-Small Cell Lung Cancer (NCI-H522)1.36[1]
Colon Cancer (COLO 205)1.64[1]
CNS Cancer (SF-539)1.87[1]
Melanoma (SK-MEL-2)1.64[1]
Ovarian Cancer (OVCAR-3)1.87
Renal Cancer (RXF 393)1.15
Prostate Cancer (PC-3)1.90
Breast Cancer (MDA-MB-468)1.11
3c Tumor Cellslow µM
3d Tumor Cellslow µM
3f Tumor Cellslow µM

Table 2: Antimicrobial Activity of Thiazolidine-2,4-dione Derivatives

Compound IDMicroorganismActivity (MIC, µM/ml)Reference
10 Bacillus subtilis4.2 x 10⁻²
Staphylococcus aureus4.2 x 10⁻²
Candida albicans4.2 x 10⁻²
Aspergillus niger4.2 x 10⁻²
15 Klebsiella pneumoniae2.60 x 10⁻²
4 Escherichia coli4.5 x 10⁻²

Table 3: Xanthine Oxidase Inhibitory Activity of Thiazolidine-2-thione Derivatives

Compound IDTargetActivity (IC₅₀, µmol/L)Reference
6k Xanthine Oxidase3.56
Thiazolidine-2-thione Xanthine Oxidase72.15

Signaling Pathways and Mechanisms of Action

The therapeutic effects of oxazolidinone and thiazolidinone derivatives are mediated through various signaling pathways. The development of goitrin derivatives would likely target similar pathways depending on the desired therapeutic outcome.

Inhibition of Thyroid Peroxidase (Hypothesized for Goitrin Derivatives)

Goitrin is a known inhibitor of thyroid peroxidase, which is crucial for thyroid hormone synthesis. This pathway is a primary target for the treatment of hyperthyroidism.

G cluster_thyroid_follicular_cell Thyroid Follicular Cell Iodide Iodide (I⁻) TPO Thyroid Peroxidase (TPO) Iodide->TPO Oxidation Iodine Iodine (I₂) Thyroglobulin Thyroglobulin (Tg) Iodine->Thyroglobulin Iodination MIT Monoiodotyrosine (MIT) Thyroglobulin->MIT DIT Diiodotyrosine (DIT) Thyroglobulin->DIT MIT->TPO Coupling DIT->TPO T3 Triiodothyronine (T₃) T4 Thyroxine (T₄) TPO->Iodine TPO->T3 TPO->T4 Goitrin_Derivative Goitrin Derivative Goitrin_Derivative->TPO Inhibition

Caption: Inhibition of Thyroid Hormone Synthesis by a Goitrin Derivative.

Inhibition of Translation Initiation in Cancer

Certain thiazolidine-2,4-dione and -thione derivatives have been found to inhibit cancer cell growth by targeting the initiation of protein synthesis. This often involves the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), a key regulator of this process.

G cluster_cancer_cell Cancer Cell Ribosome Ribosome PIC 43S Pre-initiation Complex Ribosome->PIC mRNA mRNA mRNA->Ribosome Ternary_Complex Ternary Complex (eIF2-GTP-Met-tRNAi) Ternary_Complex->Ribosome Protein_Synthesis Protein Synthesis PIC->Protein_Synthesis Translation Initiation eIF2alpha eIF2α eIF2alpha_P eIF2α-P (Inactive) eIF2alpha->eIF2alpha_P eIF2alpha_P->Ternary_Complex Inhibition PERK PERK PERK->eIF2alpha Phosphorylation Goitrin_Derivative Goitrin Derivative Cell_Stress Cellular Stress Goitrin_Derivative->Cell_Stress Induction Cell_Stress->PERK Activation

Caption: Goitrin Derivative-Induced Inhibition of Translation Initiation.

Experimental Protocols

The following are generalized protocols for the synthesis and biological evaluation of oxazolidinethione derivatives, based on established methods for related compounds.

Protocol 1: General Synthesis of 5-Substituted-Oxazolidine-2-thiones

This protocol describes a general method for synthesizing derivatives of the goitrin scaffold.

G Start Starting Materials: - Amino Alcohol - Carbon Disulfide Reaction Reaction: - Base (e.g., KOH) - Solvent (e.g., Ethanol) - Reflux Start->Reaction Workup Work-up: - Neutralization (e.g., HCl) - Extraction - Drying Reaction->Workup Purification Purification: - Column Chromatography - Recrystallization Workup->Purification Characterization Characterization: - NMR - Mass Spectrometry - IR Spectroscopy Purification->Characterization Final_Product Final Product: 5-Substituted-Oxazolidine-2-thione Characterization->Final_Product

Caption: General Workflow for the Synthesis of Oxazolidinethione Derivatives.

Methodology:

  • Reaction Setup: To a solution of the chosen amino alcohol (1 equivalent) in ethanol, add potassium hydroxide (B78521) (1.1 equivalents) and stir until dissolved.

  • Addition of Carbon Disulfide: Slowly add carbon disulfide (1.2 equivalents) to the reaction mixture at room temperature.

  • Reflux: Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure. Dissolve the residue in water and neutralize with 1N HCl.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel, followed by recrystallization to obtain the pure 5-substituted-oxazolidine-2-thione derivative.

  • Characterization: Confirm the structure of the final compound using NMR (¹H and ¹³C), mass spectrometry, and IR spectroscopy.

Protocol 2: In Vitro Anticancer Activity Evaluation (MTT Assay)

This protocol outlines the procedure for assessing the cytotoxic effects of synthesized derivatives on cancer cell lines.

G Start Cell Seeding: - Seed cancer cells in a 96-well plate - Incubate for 24h Treatment Compound Treatment: - Add serial dilutions of the derivative - Incubate for 48-72h Start->Treatment MTT_Addition MTT Addition: - Add MTT solution to each well - Incubate for 4h Treatment->MTT_Addition Formazan_Solubilization Formazan (B1609692) Solubilization: - Remove MTT solution - Add DMSO to dissolve formazan crystals MTT_Addition->Formazan_Solubilization Absorbance_Measurement Absorbance Measurement: - Read absorbance at 570 nm Formazan_Solubilization->Absorbance_Measurement Data_Analysis Data Analysis: - Calculate cell viability - Determine GI₅₀ values Absorbance_Measurement->Data_Analysis

Caption: Workflow for the MTT Assay to Determine Cytotoxicity.

Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized derivatives in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds and incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Determine the GI₅₀ (concentration that inhibits cell growth by 50%) value for each derivative by plotting cell viability against compound concentration.

Protocol 3: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is for determining the minimum inhibitory concentration (MIC) of the synthesized derivatives against various microbial strains.

Methodology:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth.

  • Compound Dilution: Prepare two-fold serial dilutions of the synthesized derivatives in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Conclusion

The oxazolidinethione scaffold, as exemplified by the naturally occurring goitrin, holds significant promise for the development of novel therapeutic agents. While the direct derivatization of goitrin is an underexplored area, the extensive research on structurally related oxazolidinone and thiazolidinone derivatives provides a strong foundation for future drug discovery efforts. The protocols and data presented herein offer a comprehensive guide for researchers and drug development professionals interested in exploring the therapeutic potential of this versatile chemical class. Further investigation into the synthesis and biological evaluation of goitrin derivatives could lead to the discovery of new drugs for a wide range of diseases.

References

Application Notes and Protocols for Thyroid Peroxidase Inhibition Assay Using DL-Goitrin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Thyroid peroxidase (TPO) is a key enzyme in the biosynthesis of thyroid hormones, catalyzing both the iodination of tyrosine residues on thyroglobulin and the coupling of iodotyrosines to form thyroxine (T4) and triiodothyronine (T3).[1][2] Inhibition of TPO can lead to a reduction in thyroid hormone production, making it a significant area of study for understanding thyroid disorders and for the development of therapeutic agents. Goitrin (L-5-vinyl-2-thiooxazolidone), a naturally occurring compound found in cruciferous vegetables, is a known inhibitor of thyroid peroxidase.[3] This document provides detailed application notes and protocols for performing a thyroid peroxidase inhibition assay using DL-Goitrin as a model inhibitor.

Mechanism of Action

Goitrogens, such as this compound, disrupt the synthesis of thyroid hormones primarily by inhibiting the function of thyroid peroxidase.[4] TPO, a heme-containing enzyme located on the apical membrane of thyroid follicular cells, utilizes hydrogen peroxide to oxidize iodide ions.[1] This oxidized iodine is then incorporated onto tyrosine residues of the thyroglobulin protein. Goitrin interferes with this process, leading to a decrease in the production of thyroid hormones. This inhibition can result in a compensatory increase in thyroid-stimulating hormone (TSH) from the pituitary gland, which may lead to goiter.

Quantitative Data: TPO Inhibition by Various Compounds

CompoundIC50 Value (µM)Assay MethodSource
Fisetin0.6Not Specified
KaempferolNot SpecifiedNot Specified
NaringeninNot SpecifiedNot Specified
Quercetin2.4Not Specified
MyricetinNot SpecifiedNot Specified
NaringinNot SpecifiedNot Specified
Biochanin ANot SpecifiedNot Specified
Rosmarinic Acid4Guaiacol (B22219) Assay
Rutin121Guaiacol Assay
Chlorogenic Acid199Guaiacol Assay
Methimazole1.5AUR Assay
Resorcinol0.358AUR Assay

Signaling Pathway: Thyroid Hormone Synthesis and TPO Inhibition

The following diagram illustrates the key steps in thyroid hormone synthesis and the point of inhibition by this compound.

ThyroidHormoneSynthesis Thyroid Hormone Synthesis and TPO Inhibition cluster_follicle_cell Thyroid Follicular Cell cluster_lumen Follicular Lumen Iodide Iodide (I-) NIS Na+/I- Symporter (NIS) Iodide->NIS Uptake TPO Thyroid Peroxidase (TPO) NIS->TPO Efflux Iodine Iodine (I2) TPO->Iodine Oxidation (H2O2 dependent) Thyroglobulin Thyroglobulin (Tg) MIT_DIT MIT & DIT on Tg Thyroglobulin->MIT_DIT Coupling Coupling MIT_DIT->Coupling TPO-mediated T3_T4 T3 & T4 on Tg Release Hormone Release T3_T4->Release Endocytosis & Proteolysis Iodine->Thyroglobulin Iodination Coupling->T3_T4 Goitrin This compound Goitrin->TPO Inhibition

Caption: Mechanism of thyroid hormone synthesis and inhibition by this compound.

Experimental Workflow

The general workflow for assessing TPO inhibition by this compound is depicted below. This workflow is applicable to both the guaiacol and Amplex UltraRed assay methods.

TPO_Inhibition_Workflow Experimental Workflow for TPO Inhibition Assay A Prepare Reagents: TPO enzyme, Buffer, Substrate (Guaiacol or AUR), H2O2, this compound dilutions B Add TPO, Buffer, and This compound to microplate wells A->B C Pre-incubate B->C D Add Substrate C->D E Initiate reaction with H2O2 D->E F Measure signal (Absorbance or Fluorescence) at timed intervals E->F G Data Analysis: Calculate % inhibition and IC50 F->G

Caption: General workflow for the in vitro TPO inhibition assay.

Experimental Protocols

Two common methods for determining TPO inhibition are the colorimetric guaiacol assay and the more sensitive fluorometric Amplex UltraRed (AUR) assay.

Protocol 1: Guaiacol-Based TPO Inhibition Assay

This method relies on the TPO-catalyzed oxidation of guaiacol, which produces a colored product that can be measured spectrophotometrically.

Materials and Reagents:

  • Thyroid Peroxidase (TPO): Can be from porcine or recombinant sources.

  • Assay Buffer: 100 mM Sodium/Potassium Phosphate Buffer, pH 7.4.

  • Guaiacol solution: 35 mM in assay buffer.

  • Hydrogen Peroxide (H2O2) solution: 300 µM in assay buffer.

  • This compound stock solution and serial dilutions in assay buffer.

  • 96-well microplate.

  • Microplate reader capable of measuring absorbance at 470 nm.

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer. A typical concentration range to start with could be 0.1 µM to 100 µM.

  • In a 96-well plate, add the following to each well:

    • 50 µL of assay buffer.

    • 40 µL of this compound dilution (or vehicle control).

    • 50 µL of 35 mM guaiacol solution.

    • 20 µL of TPO enzyme solution.

  • Mix gently and pre-incubate the plate at 37°C for 5 minutes.

  • Initiate the reaction by adding 50 µL of 300 µM H2O2 solution to each well.

  • Immediately place the plate in a microplate reader and measure the absorbance at 470 nm every minute for 5-10 minutes.

  • The rate of reaction is determined from the linear portion of the absorbance curve.

Data Analysis:

  • Calculate the percentage of TPO inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Rate of sample / Rate of vehicle control)] x 100

  • Plot the % inhibition against the logarithm of the this compound concentration.

  • Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of TPO activity, by fitting the data to a dose-response curve.

Protocol 2: Amplex® UltraRed (AUR)-Based TPO Inhibition Assay

This is a highly sensitive fluorometric assay where TPO catalyzes the oxidation of Amplex® UltraRed in the presence of H2O2 to produce the highly fluorescent product, resorufin.

Materials and Reagents:

  • Thyroid Peroxidase (TPO): Can be from rat thyroid microsomes or recombinant human TPO.

  • Assay Buffer: 200 mM Potassium Phosphate Buffer, pH 7.4.

  • Amplex® UltraRed (AUR) reagent: 25 µM in assay buffer.

  • Hydrogen Peroxide (H2O2) solution: 300 µM in assay buffer.

  • This compound stock solution and serial dilutions in assay buffer.

  • Black, clear-bottom 96-well microplate.

  • Fluorescence microplate reader (Excitation: ~530-560 nm, Emission: ~590 nm).

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a black 96-well plate, add the following to each well:

    • 75 µL of 25 µM AUR reagent.

    • 10-15 µL of TPO enzyme preparation (e.g., rat thyroid microsomes).

    • A specific volume of this compound dilution (or vehicle control).

    • Adjust the final volume with assay buffer to a pre-reaction volume.

  • Pre-incubate the plate at room temperature for 10 minutes, protected from light.

  • Initiate the reaction by adding 25 µL of 300 µM H2O2 solution to each well.

  • Incubate the plate for 15-30 minutes at room temperature, protected from light.

  • Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths.

Data Analysis:

  • Calculate the percentage of TPO inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Fluorescence of sample / Fluorescence of vehicle control)] x 100

  • Plot the % inhibition against the logarithm of the this compound concentration.

  • Determine the IC50 value by fitting the data to a dose-response curve.

Conclusion

The provided protocols offer robust methods for assessing the inhibitory effect of this compound on thyroid peroxidase activity. The choice between the guaiacol and Amplex UltraRed assay will depend on the required sensitivity and available equipment. These assays are valuable tools for screening and characterizing compounds that may interfere with thyroid hormone synthesis, aiding in drug development and toxicological research.

References

Research on DL-Goitrin in Thyroid Cancer Cell Lines: A Review of Current Findings

Author: BenchChem Technical Support Team. Date: December 2025

Absence of specific research on the direct application of DL-Goitrin in thyroid cancer cell line studies necessitates a broader examination of goitrogens and their general mechanisms. While the direct cytotoxic and apoptotic effects of this compound on thyroid cancer cells remain uninvestigated in the available scientific literature, an understanding of its role as a goitrogen provides a foundation for potential future research directions.

Currently, there is a notable lack of published studies investigating the specific use of this compound in thyroid cancer cell line research. Searches for quantitative data such as IC50 values, apoptosis rates, and detailed experimental protocols for this compound treatment of thyroid cancer cells have not yielded any specific results. Consequently, the direct impact of this compound on key signaling pathways implicated in thyroid cancer, such as the PI3K/Akt and MAPK/ERK pathways, remains unexplored.

General Mechanism of Goitrogens

Goitrin, the active form of progoitrin (B1231004) found in certain plants, is known to interfere with thyroid hormone synthesis. Its primary mechanism of action involves the inhibition of thyroid peroxidase, an enzyme crucial for the oxidation of iodide and its incorporation into tyrosine residues on thyroglobulin. This disruption in iodine organification leads to a decrease in the production of thyroid hormones (thyroxine and triiodothyronine).

The prolonged inhibition of thyroid hormone synthesis can lead to an increase in thyroid-stimulating hormone (TSH) secretion from the pituitary gland. Chronically elevated TSH levels can, in turn, stimulate the growth of the thyroid gland, potentially leading to goiter.

Application Notes and Future Research Directions

Given the absence of direct research, the following application notes are based on the general understanding of goitrogen activity and the established methodologies in thyroid cancer cell line research. These should be considered as a hypothetical framework for future investigation rather than a reflection of existing data.

Potential Areas of Investigation:
  • Cytotoxicity and Apoptosis: Future studies could investigate the potential of this compound to induce cytotoxicity and apoptosis in various thyroid cancer cell lines, including those derived from papillary, follicular, and anaplastic thyroid carcinomas.

  • Signaling Pathway Modulation: Research is needed to determine if this compound affects critical signaling pathways such as the PI3K/Akt and MAPK/ERK pathways, which are frequently dysregulated in thyroid cancer.

  • Combination Therapies: Investigating the synergistic or antagonistic effects of this compound when used in combination with standard chemotherapeutic agents or targeted therapies for thyroid cancer could be a valuable area of research.

Hypothetical Experimental Protocols

The following are generalized protocols that could be adapted for investigating the effects of this compound on thyroid cancer cell lines.

Cell Culture

Thyroid cancer cell lines (e.g., TPC-1 for papillary, WRO for follicular, 8505C for anaplastic) would be cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay)
  • Seed thyroid cancer cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of this compound for 24, 48, and 72 hours.

  • Add MTT solution to each well and incubate for 4 hours.

  • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader to determine cell viability.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Treat cells with this compound at various concentrations for a specified time.

  • Harvest and wash the cells with cold PBS.

  • Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI).

  • Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic and necrotic cells.

Western Blot Analysis for Signaling Pathway Proteins
  • Lyse this compound-treated and untreated cells to extract total protein.

  • Determine protein concentration using a BCA assay.

  • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Probe the membrane with primary antibodies against key proteins in the PI3K/Akt (e.g., p-Akt, Akt) and MAPK/ERK (e.g., p-ERK, ERK) pathways.

  • Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using a chemiluminescence detection system.

Visualizations of Key Signaling Pathways in Thyroid Cancer

While the specific effects of this compound on these pathways are unknown, the following diagrams illustrate the general structure of the PI3K/Akt and MAPK/ERK signaling cascades, which are central to thyroid cancer pathogenesis.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTOR mTOR Akt->mTOR Cell_Growth Cell Growth & Survival mTOR->Cell_Growth

PI3K/Akt Signaling Pathway

MAPK_ERK_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Proliferation Cell Proliferation Transcription_Factors->Proliferation

MAPK/ERK Signaling Pathway

Troubleshooting & Optimization

Technical Support Center: DL-Goitrin Extraction and Purification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions, and detailed protocols for researchers, scientists, and drug development professionals working on the extraction and purification of DL-Goitrin.

Frequently Asked Questions (FAQs)

Q1: What is the origin of Goitrin in plant samples?

A1: Goitrin is not typically stored in an active form within intact plant cells. It is produced from its precursor, a glucosinolate called progoitrin (B1231004).[1][2] When the plant tissue is damaged (e.g., by chopping, chewing, or homogenization), an endogenous enzyme called myrosinase is released.[1][2] Myrosinase hydrolyzes progoitrin, which then spontaneously cyclizes to form the active compound, goitrin ((S)-5-vinyl-1,3-oxazolidine-2-thione).[1] This enzymatic conversion is a critical step to consider during the extraction process.

Q2: Which plants are the most common sources for Goitrin extraction?

A2: Goitrin is found in cruciferous vegetables of the Brassica genus.[3][4] Plants known to contain significant amounts of its precursor, progoitrin, include various types of cabbage, kale (especially Russian kale), Brussels sprouts, and turnips.[3][4][5][6] It is important to note that progoitrin content can vary significantly based on the plant species, genotype, and even growing conditions.[3]

Q3: How does temperature affect Goitrin stability during extraction?

A3: Temperature has a dual effect. The conversion of progoitrin to goitrin is enzyme-dependent, and myrosinase activity is temperature-sensitive. However, excessive heat can also lead to the degradation of both the precursor glucosinolates and the final goitrin product.[3][6] Cooking methods like steaming and blanching have been shown to significantly reduce goitrin content in vegetables, primarily by inactivating the myrosinase enzyme, thus preventing the conversion of progoitrin.[3][6][7] For extraction purposes, this means that uncontrolled heating of the plant material before the desired enzymatic conversion can lead to very low yields.

Q4: Is Goitrin considered a stable compound post-extraction?

A4: Goitrin is a small molecule that can be prone to degradation. Its stability can be affected by factors such as pH, light, and temperature during storage.[8][9] For analytical purposes, it has been noted that goitrin's ionization pattern during mass spectrometry can be unstable.[3] Derivatization, for example with ammonia (B1221849), is often used to create a more stable adduct for consistent and reproducible quantification.[3]

Troubleshooting Guide

Issue 1: Very Low or No Goitrin Yield in Crude Extract

  • Question: I've performed an extraction from a known goitrin-containing plant, but my yield is negligible. What could have gone wrong?

  • Answer:

    • Premature Myrosinase Inactivation: If the plant material was heated (e.g., oven-dried at high temperatures) before extraction and hydrolysis, the myrosinase enzyme may have been destroyed, preventing the conversion of progoitrin to goitrin.[1][6]

    • Insufficient Hydrolysis: The conversion requires sufficient time and optimal conditions (e.g., presence of water, appropriate pH) for the myrosinase enzyme to act on the progoitrin. Ensure your homogenization process thoroughly mixes the enzyme and substrate.

    • Incorrect Plant Material: The concentration of progoitrin can vary widely.[3] Confirm the species and part of the plant being used. Progoitrin levels can be low in the seed or young sprout and increase as the vegetable matures.[2]

    • Degradation: Unwanted side reactions or degradation may have occurred. Ensure the extraction solvent is appropriate and that the sample was not exposed to harsh conditions for extended periods.

Issue 2: Inconsistent or Unstable Signal in LC-MS/MS Analysis

  • Question: My goitrin peak is inconsistent between injections during LC-MS/MS analysis. How can I improve reproducibility?

  • Answer: This is a documented challenge with goitrin analysis. Without chemical derivatization, the ionization pattern of goitrin in mass spectrometry can be unstable.[3] The recommended solution is to perform an ammonia derivatization on the extract before analysis. This forms a more stable goitrin-NH₃ adduct, which provides better linearity and reproducibility for quantification.[3]

Issue 3: Difficulty in Purifying Goitrin from Co-extractants

  • Question: My crude extract is complex and contains many impurities, making chromatographic purification difficult. What should I do?

  • Answer:

    • Initial Clean-up: Before proceeding to high-resolution chromatography, consider a preliminary clean-up step. Solid-Phase Extraction (SPE) with a suitable cartridge (e.g., C18) can remove many interfering compounds.[10]

    • Solvent Partitioning: Liquid-liquid extraction can be used to partition your crude extract. Goitrin has moderate polarity, and partitioning between a nonpolar solvent like hexane (B92381) and a more polar solvent can help remove highly lipophilic or hydrophilic impurities.

    • Chromatography Selection: For final purification, various methods can be employed. Gel filtration chromatography (e.g., Sephadex G-25) can separate compounds by size.[11] For high-purity isolation, especially for separating chiral isomers like goitrin and epigoitrin, Supercritical Fluid Chromatography (SFC) with a chiral stationary phase has proven effective and rapid.[12]

Data Presentation

Table 1: Effect of Steaming on Goitrin Concentration in Cabbage This table summarizes data on how different steaming conditions affect the final goitrin content, highlighting the importance of temperature and time in modulating its presence.

Temperature (°C)Time (minutes)Goitrin Reduction (%)
60257%
60464%
60676%
80271%
80487%
80680%
100276%
100480%
100683%
Data adapted from a 2023 study on Brassica vegetables.[3]

Table 2: Key LC-MS/MS Parameters for Goitrin-Ammonia Adduct Analysis Reference parameters for setting up a quantification method for the derivatized form of goitrin.

ParameterValue
Analysis ModePositive Ion Mode (ESI+)
Precursor Ion (m/z) for GN-NH₃146.85
Quantifier Product Ion (m/z)126.49
Qualifier (Confirmation) Product Ion (m/z)105.97
Column ExampleHypersil GOLD™ C18 (100 × 2.1 mm, 1.9 µm)
Data adapted from Charoennetkul et al., 2023.[3]
Experimental Protocols

Protocol 1: Extraction and Ammonia Derivatization of Goitrin

This protocol is based on methodologies used for analyzing goitrin in vegetable matter.[3]

  • Sample Preparation:

    • Freeze fresh plant material immediately after harvesting and store at -80°C.

    • Lyophilize (freeze-dry) the samples and grind them into a fine powder.

  • Hydrolysis and Extraction:

    • Weigh 0.2 g of frozen vegetable sample into a microcentrifuge tube.

    • Add 1 mL of PBS (Phosphate-Buffered Saline) and vortex at high speed for 30 seconds to initiate enzymatic hydrolysis.

    • Centrifuge the mixture at 2000 x g for 3 minutes.

    • Collect the clear supernatant.

    • Perform a hexane extraction on the supernatant (e.g., add an equal volume of hexane, vortex, and collect the hexane layer). Repeat this step twice and combine the hexane extracts.

  • Ammonia Derivatization (for LC-MS/MS):

    • To the combined hexane extract, add 400 µL of 2 M ammonia in methanol.

    • Vortex for 30 seconds.

    • Incubate the mixture on a shaker at room temperature for 3 hours, followed by incubation at 4°C overnight.

    • The sample is now ready for LC-MS/MS analysis.

Protocol 2: Quantification by LC-MS/MS

This protocol outlines the key steps for analyzing the derivatized goitrin extract.[3]

  • Chromatography:

    • System: A UHPLC system is recommended.

    • Column: A C18 reverse-phase column (e.g., Hypersil GOLD™ C18, 100 × 2.1 mm, 1.9 µm particle size).

    • Mobile Phase: A gradient of water with formic acid (A) and acetonitrile (B52724) with formic acid (B) is typical.

    • Flow Rate: ~0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ionization: Electrospray Ionization, Positive Mode (ESI+).

    • Analysis: Use tandem mass spectrometry (MS/MS) in Selected Reaction Monitoring (SRM) mode.

    • Transitions: Monitor the transitions specified in Table 2 (Precursor m/z 146.85 -> Product m/z 126.49 for quantification).

  • Quantification:

    • Prepare a calibration curve using a certified goitrin standard that has undergone the same ammonia derivatization process.

    • Concentrations for the calibration curve can range from 0.1 to 500 ng/mL.[3]

Visualizations

Extraction_Workflow General Workflow for this compound Extraction and Purification Plant Plant Material (e.g., Cabbage, Kale) Homogenize Homogenization in Buffer (Initiates Myrosinase Activity) Plant->Homogenize Hydrolysis Enzymatic Hydrolysis (Progoitrin -> Goitrin) Homogenize->Hydrolysis Extraction Solvent Extraction (e.g., Hexane) Hydrolysis->Extraction Cleanup Optional: Crude Extract Clean-up (e.g., Solid-Phase Extraction) Extraction->Cleanup Derivatization Ammonia Derivatization (Stabilizes for MS Analysis) Cleanup->Derivatization Purification Final Purification (e.g., SFC, Prep-HPLC) Cleanup->Purification For Purification Analysis Analysis & Quantification (LC-MS/MS, etc.) Derivatization->Analysis For Analysis PureGoitrin Pure this compound Purification->PureGoitrin

Caption: A diagram illustrating the key stages of this compound extraction.

Goitrin_Formation Enzymatic Formation of Goitrin Progoitrin Progoitrin (Glucosinolate Precursor) Goitrin This compound (Active Compound) Progoitrin->Goitrin Hydrolysis & Spontaneous Cyclization Myrosinase Myrosinase Enzyme (Released upon cell damage) Myrosinase->Progoitrin Catalyzes

Caption: The conversion pathway of progoitrin to goitrin.

Troubleshooting_Yield Troubleshooting Logic for Low Goitrin Yield Start Problem: Low Goitrin Yield Q1 Was plant material pre-heated (e.g., high-temp drying)? Start->Q1 A1_Yes Myrosinase likely inactivated. Use fresh/frozen material for hydrolysis. Q1->A1_Yes Yes Q2 Was homogenization sufficient to cause cell lysis? Q1->Q2 No End Yield should improve. A1_Yes->End A2_No Incomplete mixing of enzyme and substrate. Improve homogenization method. Q2->A2_No No Q3 Is the extraction solvent appropriate? Q2->Q3 Yes A2_No->End A3_No Poor partitioning of Goitrin. Review solvent polarity (e.g., Hexane). Q3->A3_No No Q3->End Yes A3_No->End

Caption: A decision tree for diagnosing common causes of low goitrin yield.

References

Technical Support Center: DL-Goitrin Stability and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers working with DL-Goitrin. The information provided is based on available scientific literature and general best practices for chemical stability testing.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

A1: this compound (5-vinyl-1,3-oxazolidine-2-thione) is a naturally occurring cyclic thiocarbamate found in cruciferous vegetables. It is formed from the hydrolysis of its precursor, progoitrin.[1] Goitrin is known for its goitrogenic properties, meaning it can interfere with thyroid hormone synthesis by inhibiting the enzyme thyroid peroxidase.[2] Understanding its stability is crucial for researchers for several reasons:

  • Accurate quantification: Degradation can lead to underestimation of goitrin levels in samples.

  • Biological activity assessment: The degradation products may have different biological activities than the parent compound, potentially confounding experimental results.

  • Formulation development: For those developing goitrin as a potential therapeutic agent or studying its effects in detail, stability data is essential for creating stable formulations for in vitro and in vivo studies.

Q2: What are the main factors that can affect the stability of this compound?

  • Temperature: Elevated temperatures are expected to accelerate the degradation of this compound. Studies on cooking of vegetables have shown a significant reduction in goitrin content at higher temperatures.[3]

  • pH: The stability of this compound is likely pH-dependent. The oxazolidine-2-thione ring may be susceptible to hydrolysis under acidic or basic conditions.

  • Light: Exposure to UV or visible light can induce photodegradation of organic molecules. It is advisable to protect this compound solutions from light.

  • Oxidizing agents: The thioamide group in goitrin could be susceptible to oxidation.

Q3: What are the known degradation products of this compound?

A3: The specific chemical structures of this compound degradation products have not been extensively characterized in the available literature. Degradation is likely to involve the opening of the oxazolidine-2-thione ring. To identify degradation products in your own experiments, it is recommended to perform forced degradation studies and analyze the resulting mixtures using techniques like LC-MS/MS and NMR.

Q4: How can I analyze this compound and its potential degradation products?

A4: High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or Mass Spectrometry) is the most common technique for the analysis of goitrin.[3][4] For the identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful tool for obtaining molecular weight and fragmentation data. Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information of isolated degradation products.

Troubleshooting Guides

Issue 1: Low or no recovery of this compound during sample extraction.
Possible Cause Troubleshooting Step
Degradation during extraction Optimize extraction temperature and time. Avoid prolonged exposure to high temperatures. Use of a hot acid buffer has been reported for extraction from complex matrices.
Incomplete extraction Ensure the chosen extraction solvent is appropriate for this compound's polarity. Multiple extraction steps may be necessary.
Adsorption to labware Use silanized glassware or low-adsorption plasticware.
Issue 2: Inconsistent or non-reproducible results in HPLC analysis.
Possible Cause Troubleshooting Step
On-column degradation Check the pH of the mobile phase. Ensure the column temperature is controlled and not excessively high.
Poor peak shape Optimize mobile phase composition, including pH and organic modifier concentration. Ensure the sample is fully dissolved in the mobile phase.
Carryover Implement a robust needle and column wash protocol between injections.
Detector issues Verify detector settings (wavelength for UV, ionization parameters for MS). Check lamp or source performance.
Issue 3: Appearance of unexpected peaks in the chromatogram.
Possible Cause Troubleshooting Step
Degradation of this compound in solution Prepare fresh solutions of this compound for each experiment. Store stock solutions at low temperatures (e.g., -20°C or -80°C) and protected from light.
Contamination Use high-purity solvents and reagents. Thoroughly clean all glassware and equipment.
Matrix effects (if analyzing complex samples) Employ sample cleanup techniques such as solid-phase extraction (SPE) to remove interfering substances.

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study of this compound

This protocol outlines a general approach to intentionally degrade this compound to identify potential degradation products and develop a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8 hours).

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for a defined period.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature, protected from light, for a defined period.

  • Thermal Degradation: Store the stock solution and solid this compound at an elevated temperature (e.g., 70°C) in a stability chamber or oven.

  • Photodegradation: Expose the stock solution and solid this compound to a light source according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).

3. Sample Analysis:

  • At each time point, withdraw an aliquot of the stressed sample.

  • Neutralize acidic and basic samples before analysis.

  • Analyze the samples by a suitable analytical method, such as HPLC-UV or LC-MS, alongside an unstressed control sample.

4. Data Analysis:

  • Compare the chromatograms of the stressed samples with the control to identify new peaks corresponding to degradation products.

  • Calculate the percentage of degradation of this compound.

  • Use LC-MS/MS and NMR to elucidate the structures of the major degradation products.

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method is crucial to separate the parent drug from its degradation products.

1. Column and Mobile Phase Screening:

  • Screen different reversed-phase HPLC columns (e.g., C18, C8, Phenyl-Hexyl) and mobile phase compositions (e.g., acetonitrile/water, methanol/water with different buffers like phosphate (B84403) or acetate) to achieve optimal separation of this compound and its degradation products generated from forced degradation studies.

2. Method Optimization:

  • Fine-tune the mobile phase gradient, flow rate, column temperature, and injection volume to achieve good peak shape, resolution, and a reasonable run time.

3. Method Validation:

  • Validate the developed method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Data Presentation

As no specific quantitative stability data for pure this compound is available in the literature, the following table is a template that researchers can use to summarize their own experimental data generated from stability studies.

Table 1: Stability of this compound under Different Conditions (Template)

ConditionTemperature (°C)pHTime (hours)Initial Concentration (µg/mL)Final Concentration (µg/mL)% DegradationHalf-life (t½) (hours)
Control 257.001001000-
Acidic 602.08100Data to be filledData to be filledData to be filled
Neutral 607.08100Data to be filledData to be filledData to be filled
Basic 609.08100Data to be filledData to be filledData to be filled
Oxidative 257.024100Data to be filledData to be filledData to be filled
Thermal (Solid) 70-48--Data to be filled-
Photolytic (Solution) 257.0-100Data to be filledData to be filled-

Mandatory Visualizations

Goitrin_Formation_and_Action Progoitrin Progoitrin (in Cruciferous Vegetables) Hydrolysis Hydrolysis Progoitrin->Hydrolysis Myrosinase Myrosinase (enzyme) Myrosinase->Hydrolysis Unstable_ITC 2-hydroxy-3-butenyl isothiocyanate (unstable) Hydrolysis->Unstable_ITC Goitrin This compound (5-vinyl-1,3-oxazolidine-2-thione) Unstable_ITC->Goitrin Spontaneous cyclization Inhibition Inhibition Goitrin->Inhibition TPO Thyroid Peroxidase (TPO) Hormone_Synthesis Thyroid Hormone Synthesis TPO->Hormone_Synthesis Catalyzes Inhibition->TPO Inhibition->Hormone_Synthesis Blocks

Caption: Formation of this compound and its inhibitory action on thyroid hormone synthesis.

Forced_Degradation_Workflow cluster_Stress Stress Conditions cluster_Analysis Analysis Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) HPLC HPLC-UV / LC-MS Analysis Acid->HPLC Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) Base->HPLC Oxidation Oxidation (e.g., 3% H₂O₂, RT) Oxidation->HPLC Thermal Thermal (e.g., 70°C) Thermal->HPLC Photo Photolytic (ICH Q1B) Photo->HPLC Characterization Structure Elucidation (LC-MS/MS, NMR) HPLC->Characterization Start This compound (Stock Solution & Solid) Start->Acid Start->Base Start->Oxidation Start->Thermal Start->Photo

Caption: A logical workflow for conducting forced degradation studies on this compound.

References

Technical Support Center: Goitrin-Induced Hypothyroidism in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using goitrin to induce hypothyroidism in animal models.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments, providing potential causes and solutions in a question-and-answer format.

Issue 1: Inconsistent or lower-than-expected TSH levels.

  • Question: We are administering goitrin to our rat model, but the serum TSH levels are highly variable between animals and not as elevated as we anticipated. What could be the cause?

  • Answer: Several factors can contribute to variable TSH responses in goitrin-induced hypothyroidism models. Firstly, consider the iodine content of your animal's diet . Goitrogens, including goitrin, are more effective in an iodine-deficient state.[1][[“]] A diet with high or variable iodine content can counteract the inhibitory effect of goitrin on thyroid hormone synthesis, leading to a less pronounced TSH increase.[1][[“]] Secondly, the animal strain can play a significant role in the response to goitrogens. Different strains of mice and rats can have varying sensitivities to thyroid-disrupting compounds.[3] It is also important to ensure consistent dosing and administration . Goitrin is often administered in the feed or drinking water, and variations in consumption can lead to inconsistent drug exposure. Lastly, the timing of blood collection can influence TSH levels, as TSH is secreted in a pulsatile manner and can exhibit diurnal rhythms.

Issue 2: Lack of significant goiter formation.

  • Question: Despite observing some biochemical signs of hypothyroidism, our mice are not developing the expected goiters (enlarged thyroid glands). Why might this be?

  • Answer: The development of goiter is a result of chronic TSH stimulation on the thyroid gland. If TSH levels are not consistently and significantly elevated, goiter formation will be minimal. As mentioned previously, high dietary iodine can blunt the TSH response and subsequently inhibit goiter development. The duration of the study is also a critical factor. Goiter development is a progressive process, and insufficient time on the goitrin treatment may not allow for significant thyroid enlargement. Furthermore, some goitrogenic compounds may induce different histological changes. For example, some compounds lead to colloid goiters with large follicles, while others result in hyperplastic goiters with smaller, more numerous follicles. The specific goitrogenic agent and the animal model can influence the type and extent of goiter formation.

Issue 3: Unexpected animal mortality or adverse effects.

  • Question: We have observed unexpected mortality and signs of toxicity in our animals treated with goitrin. Is this a known issue?

  • Answer: While goitrin is used to induce a specific hypothyroid state, high doses or prolonged administration of any goitrogen can lead to severe hypothyroidism, which can have systemic effects and potentially lead to mortality. It is crucial to carefully determine the optimal dose for your specific animal model and study objectives. Factors such as the animal's age, sex, and overall health status can influence their susceptibility to toxic effects. Some goitrogenic compounds have been reported to cause mortality at higher concentrations in certain animal strains. If you are observing unexpected adverse effects, it is recommended to reduce the goitrin dosage, ensure adequate hydration and nutrition, and closely monitor the animals for any signs of distress.

Frequently Asked Questions (FAQs)

1. What is the mechanism of action of goitrin?

Goitrin inhibits the enzyme thyroid peroxidase (TPO). TPO is essential for two key steps in thyroid hormone synthesis: the oxidation of iodide ions and the iodination of tyrosine residues on the thyroglobulin protein. By blocking TPO, goitrin prevents the production of thyroxine (T4) and triiodothyronine (T3).

2. How does goitrin administration lead to increased TSH levels?

The decrease in circulating T4 and T3 levels, caused by goitrin's inhibition of thyroid hormone synthesis, is detected by the hypothalamus and pituitary gland. This leads to a compensatory increase in the secretion of thyroid-stimulating hormone (TSH) from the pituitary gland in an attempt to stimulate the thyroid to produce more hormones.

3. What are the typical histological changes observed in the thyroid gland after goitrin treatment?

Goitrogen-induced hypothyroidism typically leads to thyroid follicular cell hyperplasia, where the epithelial cells of the thyroid follicles increase in number and height. The follicles may become smaller and more irregular in shape, with reduced colloid content. In some cases, there can be an increase in mast cell numbers within the thyroid gland.

4. How can I ensure the stability and potency of goitrin in my experimental preparations?

Goitrin is derived from the precursor progoitrin, which is found in cruciferous vegetables. The conversion to active goitrin is an enzymatic process. Cooking can deactivate these enzymes and reduce the goitrogenic potential of foods. When using purified goitrin, it is important to follow the manufacturer's storage and handling instructions to ensure its stability.

5. What are some common goitrogens used in animal models besides goitrin?

Other commonly used goitrogens in animal research include propylthiouracil (B1679721) (PTU) and methimazole (B1676384) (MMI). These compounds also act by inhibiting thyroid peroxidase.

Data Presentation

Table 1: Comparison of Goitrin and Propylthiouracil (PTU) in a Rat Model

ParameterGoitrinPropylthiouracil (PTU)Reference
Relative Potency (Oral) 1~150x more potent than goitrin
Relative Potency (Parenteral) 1~40x more potent than goitrin
Effect on Thyroid Weight Dose-dependent increaseDose-dependent increase
Effect on Radioiodine Uptake Dose-dependent decreaseDose-dependent decrease

Table 2: General Protocol for Goitrogen-Induced Hypothyroidism in Rodents

StepDescriptionNotesReference
1. Animal Model Selection Choose an appropriate rat or mouse strain.Strain differences in sensitivity exist.
2. Diet Acclimatization Acclimatize animals to a low-iodine diet for 1-2 weeks.Enhances goitrogenic effect.
3. Goitrogen Administration Administer goitrin or another goitrogen in drinking water or feed.Ensure consistent consumption.
4. Duration of Treatment Treat for a sufficient period (e.g., 14 days to several weeks) to induce hypothyroidism and goiter.Time-dependent effects.
5. Monitoring Monitor body weight, food/water intake, and clinical signs.To assess animal health.
6. Endpoint Analysis Collect blood for hormone analysis (TSH, T4, T3) and thyroid glands for weight and histology.

Experimental Protocols & Methodologies

Protocol: Induction of Goiter in Mice

This is a general protocol that can be adapted for goitrin, based on methods used for other goitrogens.

  • Animals: Use a consistent strain of mice (e.g., C57BL/6).

  • Diet: Feed the mice an iodide-deficient diet for at least one week prior to and throughout the experiment.

  • Goitrogen Preparation: Prepare a solution of the goitrogen (e.g., methimazole and sodium perchlorate (B79767) in drinking water). The concentration of goitrin will need to be optimized based on pilot studies.

  • Administration: Provide the goitrogen-containing drinking water ad libitum for a period of 14 days.

  • Monitoring: Monitor the animals daily for any adverse effects.

  • Endpoint Collection: At the end of the 14-day period, collect blood samples for TSH and thyroid hormone analysis. Euthanize the animals and carefully dissect the thyroid glands.

  • Analysis: Measure the thyroid gland weight and process the tissue for histological examination.

Visualizations

Goitrin_Mechanism_of_Action cluster_blood Bloodstream cluster_follicular_cell Thyroid Follicular Cell cluster_lumen Follicular Lumen Iodide Iodide (I⁻) NIS Na⁺/I⁻ Symporter (NIS) Iodide->NIS Uptake TPO Thyroid Peroxidase (TPO) NIS->TPO Iodide transport Iodine Iodine (I₂) TPO->Iodine Oxidation Thyroglobulin Thyroglobulin (Tg) MIT_DIT MIT & DIT on Tg Thyroglobulin->MIT_DIT T3_T4 T3 & T4 on Tg MIT_DIT->T3_T4 Coupling (via TPO) Iodine->Thyroglobulin Iodination Goitrin Goitrin Goitrin->TPO Inhibits

Caption: Mechanism of Goitrin's inhibitory action on thyroid hormone synthesis.

Hypothalamic_Pituitary_Thyroid_Axis_Feedback Hypothalamus Hypothalamus Pituitary Anterior Pituitary Hypothalamus->Pituitary + TRH Thyroid Thyroid Gland Pituitary->Thyroid + TSH T3_T4 T3 & T4 Thyroid->T3_T4 produces T3_T4->Hypothalamus - (Negative Feedback) T3_T4->Pituitary - (Negative Feedback) Goitrin Goitrin Goitrin->Thyroid Inhibits production

Caption: Goitrin disrupts the negative feedback loop of the HPT axis.

Troubleshooting_Workflow Start Start: Inconsistent Hypothyroidism Check_TSH Variable TSH levels? Start->Check_TSH Check_Goiter Inadequate goiter formation? Start->Check_Goiter Check_Toxicity Assess for Toxicity Start->Check_Toxicity Check_TSH->Check_Goiter No Check_Diet Review Iodine in Diet Check_TSH->Check_Diet Yes Check_Duration Extend Study Duration Check_Goiter->Check_Duration Yes Check_Goiter->Check_Toxicity No Check_Dosing Verify Dosing Consistency Check_Diet->Check_Dosing Check_Strain Consider Animal Strain Check_Dosing->Check_Strain End Resolved Check_Strain->End Check_Duration->Check_Diet Reduce_Dose Reduce Goitrin Dose Check_Toxicity->Reduce_Dose Yes Check_Toxicity->End No Reduce_Dose->End

Caption: A logical workflow for troubleshooting common issues.

References

Technical Support Center: DL-Goitrin Administration in Rodent Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using DL-Goitrin in rodent studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a naturally occurring goitrogen, a substance that can induce the enlargement of the thyroid gland (goiter). It is a potent antithyroid compound found in cruciferous plants of the Brassica family.[1][2] Its primary mechanism of action is the inhibition of thyroid peroxidase (TPO), a key enzyme in the synthesis of thyroid hormones.[2][3][4] By inhibiting TPO, this compound disrupts the iodination of tyrosine residues within thyroglobulin, thereby reducing the production of thyroxine (T4) and triiodothyronine (T3).[3][5]

Q2: What are the common administration routes for this compound in rodents?

A2: The most common administration routes for this compound in rodent studies are oral gavage and intraperitoneal (IP) injection. The choice of route depends on the experimental design, desired absorption rate, and the formulation of the compound. Dietary administration, where this compound is mixed into the feed, is also a method used for chronic exposure studies.

Q3: What are the potential side effects or signs of toxicity to monitor in rodents administered with this compound?

A3: Researchers should monitor rodents for signs of hypothyroidism and goiter. Common signs may include:

  • Goiter: Palpable or visible enlargement of the thyroid gland in the neck region.

  • Changes in body weight: While some studies report no significant changes in overall body weight, others have noted effects, so regular monitoring is crucial.[6]

  • Lethargy and reduced activity: Hypothyroidism can lead to decreased metabolic rate and subsequent lethargy.

  • Alopecia, dyspnea, and cyanosis: These were observed in rats at higher dietary concentrations of a goitrogenic compound.[7]

  • Changes in food and water consumption.

  • Irritation at the injection site (for IP administration).

In case of severe adverse effects, dose reduction or cessation of administration should be considered in consultation with the institutional animal care and use committee (IACUC).

Troubleshooting Guide

Formulation and Administration Issues

Q4: My this compound is not dissolving in the desired vehicle. What should I do?

A4: this compound has limited aqueous solubility. Here are some troubleshooting steps:

  • Vehicle Selection:

    • For oral gavage: Consider using a suspension in 0.5% or 1% methylcellulose (B11928114) (MC) or carboxymethylcellulose (CMC). To aid in suspension, a small amount of a surfactant like Tween 80 (e.g., 0.1-0.5%) can be added. Corn oil or sesame oil are also viable options for lipophilic compounds.

    • For intraperitoneal injection: A common formulation for poorly soluble compounds is a co-solvent system. One such system is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline .[1][8] It is crucial to prepare this fresh and check for precipitation. This compound is reported to be soluble in DMSO at 50 mg/mL.[1]

  • Preparation Technique:

    • If using a co-solvent system, first dissolve the this compound in DMSO.

    • Sequentially add the other components (e.g., PEG300, Tween 80) while mixing thoroughly.

    • Finally, add the saline or aqueous component slowly while vortexing to prevent precipitation.[9]

    • Sonication can also be used to aid dissolution and create a homogenous suspension.[1]

  • Particle Size Reduction: If preparing a suspension, micronizing the this compound powder can improve its suspension properties.

Q5: The this compound solution/suspension is precipitating during or after preparation. How can I prevent this?

A5: Precipitation can lead to inaccurate dosing. To address this:

  • Check Solubility Limits: Ensure you are not exceeding the solubility of this compound in your chosen vehicle system.

  • Maintain Homogeneity: For suspensions, vortex the solution immediately before each animal is dosed to ensure a uniform concentration is administered.

  • Temperature: Some compounds are sensitive to temperature changes. Prepare and store the formulation at a consistent temperature as recommended for the compound's stability. Gentle warming may aid dissolution but be cautious of compound degradation.

  • pH Adjustment: The pH of the formulation can affect solubility. Aim for a physiologically acceptable pH range (typically pH 4-8 for oral administration) if possible, without compromising the compound's stability.[9]

Q6: I am observing signs of distress in the animals after oral gavage. What could be the cause and how can I mitigate it?

A6: Distress after oral gavage can be due to several factors:

  • Improper Technique: Ensure that personnel are properly trained in oral gavage techniques. Incorrect needle placement can cause esophageal or tracheal injury. The use of flexible gavage needles can reduce the risk of injury.

  • High Volume: Do not exceed the recommended maximum gavage volumes for the species and size of the animal. (See Data Tables section).

  • Vehicle Irritation: The vehicle itself may be causing irritation. Always include a vehicle-only control group to assess the effects of the vehicle. High concentrations of DMSO or other organic solvents can be irritating.

  • Formulation Properties: A highly viscous or irritating formulation can cause distress. Ensure the formulation is at an appropriate viscosity for easy administration.

Unexpected Experimental Outcomes

Q7: I am not observing the expected goitrogenic effects (e.g., increased thyroid weight, decreased T4). What are the possible reasons?

A7: Several factors could contribute to a lack of expected effects:

  • Insufficient Dose or Duration: The dose of this compound may be too low, or the duration of the study may be too short to induce significant changes. Review the literature for effective dose ranges and treatment periods.

  • Dietary Iodine Levels: The goitrogenic effects of this compound can be influenced by the amount of iodine in the diet. High iodine intake can sometimes counteract the effects of goitrogens.[6] Ensure a consistent and appropriate level of dietary iodine across all experimental groups.

  • Compound Stability and Dosing Accuracy: Ensure the this compound formulation is stable and prepared and administered correctly to provide an accurate dose.

  • Animal Strain and Sex: Different rodent strains and sexes can have varying sensitivities to goitrogens.

Q8: The variability in my results is very high. How can I reduce it?

A8: High variability can obscure true experimental effects. To reduce variability:

  • Consistent Dosing: Ensure accurate and consistent dosing for all animals. For suspensions, ensure homogeneity at the time of administration.

  • Standardized Procedures: Standardize all experimental procedures, including animal handling, time of day for dosing and sample collection, and methods for sample analysis.

  • Control of Environmental Factors: Maintain consistent environmental conditions (e.g., light-dark cycle, temperature, diet) for all animals.

  • Sufficient Sample Size: Ensure an adequate number of animals per group to detect statistically significant differences.

Data Presentation

Quantitative Data on this compound Administration and Effects
ParameterMouseRatReference(s)
Maximum Oral Gavage Volume 10 mL/kg10-20 mL/kg[10]
Maximum Intraperitoneal Injection Volume 10 mL/kg10 mL/kg
Recommended Needle Gauge (Oral Gavage) 18-20 G16-18 G[10]
Recommended Needle Gauge (IP Injection) 25-27 G23-25 G

Note: These are general guidelines. The exact volumes and needle sizes should be determined based on the specific animal's weight and the viscosity of the formulation.

Study ParameterSpeciesThis compound DoseDurationKey FindingsReference(s)
Thyroid Weight RatDietary (unspecified)60 daysSignificant increase in thyroid weight.[6]
Plasma Thyroxine (T4) RatDietary (unspecified)60 daysSignificantly reduced plasma thyroxine levels.[6]
Thyroid Histology RatDietary (unspecified)60 daysHypofunctioning thyroid with follicular hyperplasia.[6]
Serum T3, T4, TSH RatN/A (Propylthiouracil used)14 daysDose-dependent decrease in serum T4 and T3, and increase in TSH.[11][12]
Brain T3, T4 RatN/A (Propylthiouracil used)14 daysSignificant reduction of T4 and T3 in fetal and neonatal brain.[11]
Thyroid Weight MouseN/A (Iodine deficiency model)8 weeksIncreased thyroid weight.[13]

This table summarizes findings from studies on goitrogens, including this compound and others with similar mechanisms. More specific dose-response data for this compound is needed in the literature.

Experimental Protocols

Protocol 1: Preparation of this compound Suspension for Oral Gavage

Materials:

  • This compound powder

  • 0.5% (w/v) Methylcellulose (MC) in sterile water

  • Tween 80 (optional)

  • Sterile conical tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the required amount of this compound and vehicle. Based on the desired dose (mg/kg) and the average weight of the animals, calculate the total amount of this compound needed. The final concentration should be such that the required dose can be administered in a volume of 5-10 mL/kg.

  • Weigh the this compound powder accurately and place it in a sterile conical tube.

  • Prepare the vehicle. If using a surfactant, add a small amount of Tween 80 to the 0.5% MC solution (e.g., to a final concentration of 0.1-0.5%).

  • Create a paste. Add a small volume of the vehicle to the this compound powder and mix thoroughly to create a uniform paste. This helps in the subsequent dispersion of the compound.

  • Gradual addition of vehicle. Slowly add the remaining vehicle to the paste while continuously vortexing to ensure the compound is evenly suspended.

  • Sonication (optional). To further reduce particle size and improve the homogeneity of the suspension, sonicate the mixture in a water bath sonicator.

  • Storage and Administration. Store the suspension as per the stability information of this compound. Before each administration, vortex the suspension vigorously to ensure homogeneity.

Protocol 2: Administration of this compound via Oral Gavage in Rats

Materials:

  • Prepared this compound suspension

  • Appropriately sized oral gavage needle (e.g., 16-18 gauge, curved or straight with a ball tip for rats)

  • Syringe

  • Animal scale

Procedure:

  • Animal Restraint. Gently but firmly restrain the rat. One common method is to grasp the animal over the shoulders and back, immobilizing the head and forelimbs.

  • Measure Gavage Needle Length. To prevent perforation of the stomach or esophagus, measure the correct insertion length by holding the gavage needle alongside the rat, with the tip at the corner of the mouth and the end at the last rib. Mark the needle at the level of the mouth.

  • Fill the Syringe. Draw the correct volume of the vortexed this compound suspension into the syringe.

  • Insertion of the Gavage Needle. With the rat's head tilted slightly upwards to straighten the esophagus, gently insert the gavage needle into the mouth, passing it over the tongue towards the back of the throat. Allow the rat to swallow the needle as you advance it slowly and smoothly into the esophagus to the predetermined mark. Do not force the needle. If resistance is met, withdraw and try again.

  • Administer the Dose. Once the needle is in the correct position, administer the suspension slowly.

  • Withdraw the Needle. Gently and slowly withdraw the gavage needle along the same path it was inserted.

  • Monitor the Animal. Return the rat to its cage and monitor for any signs of distress, such as difficulty breathing or fluid coming from the nose or mouth.

Mandatory Visualizations

Goitrin_Signaling_Pathway cluster_thyroid_follicular_cell Thyroid Follicular Cell cluster_inhibition Mechanism of Action cluster_circulation Circulation Iodide Iodide NIS Na+/I- Symporter (NIS) Iodide->NIS Uptake TPO Thyroid Peroxidase (TPO) NIS->TPO Iodide Oxidation Thyroglobulin (Tg) Thyroglobulin (Tg) TPO->Thyroglobulin (Tg) Iodination MIT_DIT MIT & DIT on Tg Thyroglobulin (Tg)->MIT_DIT T3_T4 T3 & T4 on Tg MIT_DIT->T3_T4 Coupling Released_T3_T4 Released T3 & T4 T3_T4->Released_T3_T4 Release DL_Goitrin This compound DL_Goitrin->TPO Inhibition

Caption: this compound's inhibition of the thyroid hormone synthesis pathway.

Experimental_Workflow cluster_preparation Preparation Phase cluster_administration Administration Phase cluster_evaluation Evaluation Phase Acclimatization Animal Acclimatization Group_Assignment Group Assignment (Control & Treatment) Acclimatization->Group_Assignment Formulation This compound Formulation Preparation Group_Assignment->Formulation Dosing Daily Administration (e.g., Oral Gavage) Formulation->Dosing Monitoring Daily Monitoring (Clinical Signs, Body Weight) Dosing->Monitoring Sacrifice Euthanasia & Sample Collection Monitoring->Sacrifice Blood_Analysis Blood Collection (Serum for T3, T4, TSH) Sacrifice->Blood_Analysis Thyroid_Analysis Thyroid Gland Excision (Weight & Histopathology) Sacrifice->Thyroid_Analysis Data_Analysis Data Analysis & Interpretation Blood_Analysis->Data_Analysis Thyroid_Analysis->Data_Analysis

Caption: General experimental workflow for assessing this compound effects in rodents.

References

Technical Support Center: Optimizing Goitrin Concentration for Thyroid Peroxidase Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing goitrin concentration for thyroid peroxidase (TPO) inhibition assays. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to directly address specific issues you may encounter during your experiments.

Data Presentation: Quantitative Insights

For effective experimental design, it is crucial to understand the properties and effective concentrations of goitrin and other relevant compounds. The following tables summarize key quantitative data.

Goitrin Properties
PropertyValueSource
Molecular Weight129.18 g/mol [1](--INVALID-LINK--)
SolubilityDMSO: up to 100 mg/mL (774.11 mM)[2](3)
Storage (Powder)3 years at -20°C[2](3)
Storage (in DMSO)1 year at -80°C; 1 month at -20°C[2](3)
In Vivo Effective Concentrations of Goitrin
EffectConcentrationFinding
Inhibition of Radioiodine Uptake194 µmolMinimal amount required to decrease radioiodine uptake.
No Inhibition of Radioiodine Uptake77 µmolDid not cause inhibition of uptake.
IC50 Values of Known TPO Inhibitors (for use as positive controls)
CompoundIC50 (in vitro AUR-TPO assay)
Propylthiouracil (B1679721) (PTU)1.2 µM
Methimazole (B1676384) (MMI)0.11 µM

Experimental Protocols

A detailed methodology for a common thyroid peroxidase inhibition assay is provided below.

Amplex® UltraRed Thyroid Peroxidase (TPO) Inhibition Assay

This protocol is adapted from standard operating procedures for the Amplex® UltraRed-TPO (AUR-TPO) assay.[4](4)

1. Principle: The assay measures the peroxidase activity of TPO through the oxidation of the fluorogenic substrate Amplex™ UltraRed in the presence of hydrogen peroxide (H₂O₂). TPO inhibition is quantified by a decrease in the fluorescence signal.[4](4)

2. Materials:

  • TPO enzyme preparation (e.g., human recombinant TPO or rat thyroid microsomes)

  • Amplex™ UltraRed reagent

  • Hydrogen peroxide (H₂O₂)

  • Goitrin (and other test compounds)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate buffer

  • 96-well black microplates

  • Fluorescence microplate reader

3. Reagent Preparation:

  • Goitrin Stock Solution: Prepare a high-concentration stock solution of goitrin in DMSO. For example, a 100 mM stock can be prepared and stored at -20°C or -80°C for long-term stability.

  • Working Solutions: On the day of the experiment, prepare serial dilutions of the goitrin stock solution in the appropriate assay buffer. Ensure the final DMSO concentration in all wells is consistent and does not exceed a level that affects enzyme activity (typically ≤ 1%).

  • Amplex™ UltraRed/H₂O₂ Solution: Prepare a working solution of Amplex™ UltraRed and H₂O₂ in the assay buffer according to the manufacturer's instructions. This solution should be protected from light.

4. Assay Procedure:

  • Add the TPO enzyme preparation to each well of a 96-well black microplate.

  • Add the goitrin working solutions (or positive/negative controls) to the respective wells.

  • Incubate the plate for a predetermined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to interact with the enzyme.

  • Initiate the enzymatic reaction by adding the Amplex™ UltraRed/H₂O₂ working solution to all wells.

  • Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 530-560 nm excitation and ~590 nm emission) over a specific time course or as an endpoint reading.

5. Data Analysis:

  • Subtract the background fluorescence (wells without enzyme) from all readings.

  • Calculate the percentage of TPO inhibition for each goitrin concentration relative to the vehicle control (DMSO).

  • Plot the percentage of inhibition against the logarithm of the goitrin concentration to determine the IC50 value (the concentration of goitrin that inhibits 50% of TPO activity).

Troubleshooting Guide

Question: My fluorescence signal is very low or absent, even in the control wells.

Answer:

  • Enzyme Inactivity: The TPO enzyme may have lost activity. Ensure proper storage conditions (-80°C for long-term storage) and avoid repeated freeze-thaw cycles. It is recommended to aliquot the enzyme upon receipt.

  • Reagent Degradation: The Amplex™ UltraRed reagent is light-sensitive and can degrade over time. Prepare fresh working solutions for each experiment and protect them from light. Similarly, H₂O₂ solutions can lose potency; use a fresh stock.

  • Incorrect Wavelengths: Verify that the excitation and emission wavelengths on the microplate reader are set correctly for the Amplex™ UltraRed reagent.

Question: I am observing high background fluorescence.

Answer:

  • Autofluorescence of Goitrin/Test Compound: Plant-derived compounds like goitrin can exhibit intrinsic fluorescence. To account for this, run parallel control wells containing the test compound and all assay components except the TPO enzyme. Subtract this background fluorescence from your experimental wells.[1](5)

  • Contaminated Reagents or Plates: Ensure that all buffers, reagents, and microplates are free from fluorescent contaminants.

Question: My results are not reproducible between experiments.

Answer:

  • Inconsistent Reagent Preparation: Prepare fresh serial dilutions of goitrin for each experiment. Ensure accurate pipetting, especially for the enzyme and inhibitor solutions.

  • Variable Incubation Times: Use a multichannel pipette to add reagents that start the reaction to minimize timing differences between wells. Ensure consistent incubation times for all plates.

  • Fluctuations in Temperature: Maintain a constant temperature during the incubation and reading steps, as enzyme kinetics are temperature-dependent.

Question: My positive control (e.g., PTU or MMI) is not showing inhibition.

Answer:

  • Degraded Inhibitor: Ensure the positive control inhibitor has been stored correctly and is not expired. Prepare fresh dilutions from a reliable stock.

  • Sub-optimal Assay Conditions: Verify that the pH, buffer composition, and substrate concentrations are optimal for TPO activity and for observing inhibition.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration range for goitrin in a TPO inhibition assay?

A1: The optimal concentration range should be determined empirically. Based on in vivo data where 194 µmol of goitrin showed an effect, a starting point for an in vitro assay could be a broad range around this equivalent concentration, for example, from 10 nM to 1 mM. A dose-response curve with several log-fold dilutions is necessary to determine the IC50 value.

Q2: How should I prepare my goitrin stock solution?

A2: Goitrin is readily soluble in DMSO.[2](3) Prepare a high-concentration stock solution (e.g., 10-100 mM) in 100% DMSO. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for short-term or -80°C for long-term use.

Q3: What are the critical controls to include in my experiment?

A3:

  • Negative Control (Vehicle Control): Contains all assay components, including the enzyme and the solvent (e.g., DMSO) used to dissolve goitrin, but no goitrin. This represents 0% inhibition.

  • Positive Control: A known TPO inhibitor, such as propylthiouracil (PTU) or methimazole (MMI), at a concentration known to cause significant inhibition.

  • Blank Control: Contains all assay components except the TPO enzyme. This is used to measure and subtract background fluorescence.

  • Compound Interference Control: Contains the test compound (goitrin) and all assay components except the TPO enzyme to check for autofluorescence or quenching.[6](7)

Q4: Can I use other detection methods besides the Amplex® UltraRed assay?

A4: Yes, other methods to measure TPO activity include the guaiacol (B22219) assay and the luminol-based chemiluminescence assay. The Amplex® UltraRed assay is often preferred for its high sensitivity and suitability for high-throughput screening. The guaiacol assay is a colorimetric method that may be less sensitive. The luminol (B1675438) assay is also very sensitive but may be prone to different types of interference.

Visualizing the Experimental Workflow and Mechanism

To aid in understanding the experimental process and the mechanism of TPO inhibition, the following diagrams are provided.

G cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Goitrin Goitrin Powder Stock Goitrin Stock Solution (in DMSO) Goitrin->Stock Dissolve DMSO DMSO DMSO->Stock Working_Goitrin Goitrin Working Solutions Stock->Working_Goitrin Dilute Buffer Assay Buffer Buffer->Working_Goitrin Add_Goitrin Add Goitrin/Controls Working_Goitrin->Add_Goitrin TPO_Enzyme TPO Enzyme Preparation Add_TPO Add TPO Enzyme TPO_Enzyme->Add_TPO AUR_H2O2 Amplex UltraRed / H2O2 Solution Plate 96-Well Plate Incubate Incubate Plate->Incubate Add_TPO->Plate Add_Goitrin->Plate Add_Substrate Add AUR/H2O2 Incubate->Add_Substrate Read Read Fluorescence Add_Substrate->Read Raw_Data Raw Fluorescence Data Read->Raw_Data Calc_Inhibition Calculate % Inhibition Raw_Data->Calc_Inhibition Plot Plot Dose-Response Curve Calc_Inhibition->Plot IC50 Determine IC50 Plot->IC50

Caption: Experimental workflow for the TPO inhibition assay.

G cluster_tpo Thyroid Peroxidase (TPO) Catalytic Cycle cluster_inhibition Inhibition by Goitrin cluster_synthesis Thyroid Hormone Synthesis TPO TPO (Fe³⁺) Compound_I Compound I (O=Fe⁴⁺-P⁺) TPO->Compound_I H₂O₂ Compound_II Compound II (O=Fe⁴⁺-P) Compound_I->Compound_II I⁻ → I⁺ Inhibited_Complex Inhibited TPO Complex Compound_I->Inhibited_Complex Inhibition Iodination Iodination of Thyroglobulin Compound_I->Iodination Catalyzes Compound_II->TPO I⁻ → I⁺ Goitrin Goitrin (Thiourea derivative) Goitrin->Inhibited_Complex Inhibited_Complex->Iodination Blocks Iodide Iodide (I⁻) Coupling Coupling of Iodotyrosines Iodination->Coupling Hormones T₃ / T₄ Synthesis Coupling->Hormones

Caption: Proposed mechanism of TPO inhibition by goitrin.

References

Technical Support Center: Measurement of Goitrin in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical measurement of goitrin in biological samples.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for quantifying goitrin in biological samples?

A1: The primary methods for goitrin quantification are High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Mass Spectrometry (MS) detection, and Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization.[1][2] For screening purposes, a cyclocondensation assay followed by spectrophotometric or HPLC analysis can also be used.[2]

Q2: What are the main challenges in accurately measuring goitrin?

A2: The main challenges include:

  • Low concentrations: Goitrin is often present at very low levels in biological matrices, requiring sensitive analytical instrumentation.[3]

  • Matrix effects: Endogenous components in biological samples like plasma, urine, and tissue can interfere with the analysis, leading to ion suppression or enhancement in LC-MS/MS methods.[4][5][6][7]

  • Analyte stability: Goitrin can be unstable depending on the storage conditions (temperature, pH, light exposure) of the biological sample.[8][9][10]

  • Extraction efficiency: Efficiently extracting goitrin from complex biological matrices without significant loss is crucial for accurate quantification.[11]

Q3: What are the recommended storage conditions for biological samples intended for goitrin analysis?

A3: For long-term stability, it is recommended to store biological samples such as plasma, serum, and urine at -80°C.[8][9] For short-term storage during sample processing, keeping samples on ice is advisable to minimize degradation. Avoid repeated freeze-thaw cycles, as this can affect the stability of the analyte.[8] The pH of urine samples should also be considered, as it can change over time and with temperature, potentially affecting goitrin stability.[12][13][14]

Q4: Are there any certified reference materials (CRMs) available for goitrin?

A4: Currently, there is a lack of commercially available certified reference materials specifically for goitrin. This necessitates careful in-house validation of analytical methods using well-characterized standards.

II. Troubleshooting Guides

HPLC & LC-MS/MS Analysis
Problem Possible Cause Troubleshooting Steps
Peak Tailing 1. Secondary interactions with residual silanols on the HPLC column.[15] 2. Column overload.[15][16] 3. Column contamination or bed deformation.[15][17] 4. Inappropriate mobile phase pH.[17][18]1. Use an end-capped column or add a competing base to the mobile phase. 2. Dilute the sample or reduce the injection volume.[16] 3. Use a guard column and/or implement a sample clean-up procedure like SPE.[16] 4. Adjust the mobile phase pH to ensure goitrin is in a single ionic state.
Poor Peak Shape (Broadening or Splitting) 1. High extra-column volume. 2. Injection of sample in a solvent stronger than the mobile phase. 3. Partially blocked column frit.[18]1. Minimize tubing length and diameter between the injector, column, and detector. 2. Dissolve/dilute the sample in the initial mobile phase. 3. Back-flush the column or replace the inlet frit. Use of an in-line filter is recommended.[18]
Low Signal Intensity / Ion Suppression (LC-MS/MS) 1. Matrix effects from co-eluting endogenous compounds.[4][5][6][19] 2. Inefficient ionization of goitrin.1. Improve sample clean-up (e.g., using Solid Phase Extraction - SPE).[19] 2. Optimize chromatographic separation to separate goitrin from interfering matrix components. 3. Use a stable isotope-labeled internal standard to compensate for matrix effects.[19] 4. Optimize MS source parameters (e.g., spray voltage, gas flows, temperature).
Inconsistent Retention Times 1. Changes in mobile phase composition or pH.[17] 2. Fluctuation in column temperature. 3. Column degradation.1. Prepare fresh mobile phase daily and ensure accurate pH measurement. 2. Use a column oven to maintain a constant temperature. 3. Replace the column if performance degrades over time.
GC-MS Analysis
Problem Possible Cause Troubleshooting Steps
No or Low Peak for Goitrin 1. Incomplete derivatization.[20] 2. Thermal degradation of the derivative in the injector. 3. Active sites in the GC system.1. Optimize derivatization conditions (reagent, temperature, time).[20] Ensure the sample is completely dry before adding the derivatizing agent. 2. Optimize injector temperature. 3. Use a deactivated inlet liner and column.
Ghost Peaks 1. Carryover from a previous injection. 2. Contamination of the syringe or inlet.1. Run a blank solvent injection after a high-concentration sample. 2. Clean the syringe and replace the inlet liner and septum.
Poor Chromatography (Tailing, Broadening) 1. Column contamination. 2. Non-optimized carrier gas flow rate.1. Bake out the column according to the manufacturer's instructions. 2. Optimize the carrier gas flow rate for the best efficiency.

III. Quantitative Data Summary

Table 1: Goitrin Content in Selected Brassica Vegetables
Vegetable Goitrin Content (µmol/100g fresh weight)
CollardsHigh
Brussels SproutsHigh
Russian Kale (Brassica napus)High
Turnip Tops< 10
Commercial Broccoli< 10
Broccoli Rabe< 10
Kale (Brassica oleracea)< 10
Data sourced from a review on goitrin concentrations in Brassica vegetables.[1][21][22]
Table 2: Method Performance Parameters for Goitrin Analysis
Method Matrix LOD/LOQ Recovery (%) Precision (%RSD)
HPLC-UVEquipment SurfacesLOD: Not reported, LOQ: Not reported78.7 - 85.9Not Reported
LC-MS/MSHuman PlasmaLOQ: 2 nMNot Reported<15%
LC-MS/MSSea Lamprey Plasma & TissuesLOD: <1 pg/mL, LOQ: 10 pg/mL41.2 - 69.00.1 - 4.9
This table is a compilation of data from various sources and methodologies.[3][23][24] Direct comparison should be made with caution.

IV. Experimental Protocols

Protocol 1: Goitrin Analysis in Serum by Cyclocondensation and HPLC-UV

This protocol is adapted from a study on goitrogenic metabolites in rat serum.[2]

  • Sample Preparation:

    • Collect blood samples and allow them to clot at room temperature for 30 minutes.

    • Centrifuge at 2,000 x g for 10 minutes at 4°C.

    • Collect the serum and store at -80°C until analysis.

  • Cyclocondensation Reaction:

    • In a 2.0 mL vial, combine 200 µL of serum, 200 µL of 100 mM potassium phosphate (B84403) buffer, and 400 µL of 50 mM 1,2-benzenedithiol.

    • Heat the mixture in a 65°C water bath for 12 hours.

    • Cool the mixture to room temperature.

    • Centrifuge at 10,000 x g for 2 minutes.

  • HPLC-UV Analysis:

    • Inject 20 µL of the supernatant into the HPLC system.

    • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase: Isocratic elution with a suitable mixture of organic solvent (e.g., methanol (B129727) or acetonitrile) and water.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set at an appropriate wavelength for the goitrin derivative.

Protocol 2: General Workflow for Goitrin Analysis by LC-MS/MS
  • Sample Extraction:

    • Liquid-Liquid Extraction (LLE): Extract goitrin from the biological matrix (e.g., plasma, urine) using an appropriate organic solvent.

    • Solid-Phase Extraction (SPE): Use a suitable SPE cartridge (e.g., C18) to clean up the sample and concentrate the analyte. This is highly recommended to minimize matrix effects.[11][19]

  • Chromatographic Separation:

    • Column: C18 or other suitable reverse-phase column.

    • Mobile Phase: A gradient elution using a mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), often with a modifier like formic acid to improve peak shape and ionization.

    • Flow Rate: Dependent on the column dimensions (typically 0.2-0.5 mL/min for analytical columns).

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in either positive or negative mode. Optimization is required.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

    • MRM Transitions: Monitor at least two transitions for the analyte and one for the internal standard to ensure accurate identification and quantification.

V. Visualizations

analytical_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Biological_Sample Biological Sample (Plasma, Urine, Tissue) Extraction Extraction (LLE or SPE) Biological_Sample->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization Chromatography Chromatographic Separation (HPLC or GC) Extraction->Chromatography Derivatization->Chromatography Detection Detection (UV or MS/MS) Chromatography->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification

Analytical Workflow for Goitrin Measurement

goitrin_pathway Goitrin Goitrin TPO Thyroid Peroxidase (TPO) Goitrin->TPO Inhibits Iodine Iodine (I2) TPO->Iodine Oxidizes Iodide Iodide (I-) Iodide->TPO Tyroglobulin Tyroglobulin Iodine->Tyroglobulin Iodination of Tyrosine Residues MIT_DIT MIT & DIT Tyroglobulin->MIT_DIT T3_T4 T3 & T4 Synthesis MIT_DIT->T3_T4 Coupling

Goitrin's Antithyroid Signaling Pathway

References

Technical Support Center: Minimizing DL-Goitrin Degradation During Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with DL-Goitrin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize this compound degradation during your experimental sample preparation, ensuring the accuracy and reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its degradation a concern?

A1: this compound ((S)-5-vinyl-1,3-oxazolidine-2-thione) is a naturally occurring cyclic thiocarbamate found in cruciferous vegetables of the Brassica genus, such as cabbage, Brussels sprouts, and rapeseed.[1] It is formed from the enzymatic hydrolysis of its precursor, progoitrin (B1231004) (2-hydroxy-3-butenyl glucosinolate).[1] The degradation of this compound during sample preparation is a significant concern because it can lead to an underestimation of its true concentration in the sample, impacting the accuracy of research findings related to its biological activity and dietary intake.

Q2: What is the primary cause of this compound degradation during sample preparation?

A2: The primary cause of this compound formation from its precursor, and subsequent potential degradation, is the activity of the endogenous plant enzyme myrosinase (a thioglucoside glucohydrolase).[2][3] This enzyme is physically separated from its substrate, progoitrin, in intact plant cells. However, when the plant tissue is damaged, such as during harvesting, grinding, or homogenization, myrosinase comes into contact with progoitrin, catalyzing its conversion to an unstable intermediate that spontaneously cyclizes to form this compound.[1] Subsequent degradation of this compound can then be influenced by factors such as pH, temperature, and light.[4]

Q3: How can I prevent myrosinase activity during sample preparation?

A3: Inactivating myrosinase is the most critical step to prevent the degradation of progoitrin and the uncontrolled formation of goitrin. The most effective method is thermal inactivation. Blanching fresh plant material at 85°C is generally sufficient to inactivate the enzyme. For powdered or freeze-dried samples, a common laboratory practice is to use hot solvents (e.g., 70-80% methanol (B129727) or ethanol) at temperatures between 85°C and 100°C during the initial extraction step.[5]

Q4: What are the optimal storage conditions for samples and extracts to minimize this compound degradation?

A4: To minimize degradation, samples and extracts should be protected from light and stored at low temperatures. For long-term storage, -20°C or, ideally, -80°C is recommended.[6] For analytical standards, it is best to store them in a cool, dark place, and if volatile solvents are used, ensure containers are properly sealed to prevent evaporation.[7] Repeated freeze-thaw cycles should be avoided as they can lead to degradation of analytes.[8][9] If samples must be re-analyzed, it is best to aliquot them into smaller volumes before initial freezing.

Troubleshooting Guides

Issue 1: Low Recovery of this compound
Possible Cause Troubleshooting Step Recommended Action
Incomplete Myrosinase Inactivation Verify inactivation method.Perform a myrosinase activity assay on a subset of your heat-treated or solvent-treated sample to confirm the absence of enzyme activity. If activity is detected, increase the temperature or duration of the inactivation step.
Inefficient Extraction Optimize extraction solvent and procedure.Ensure the solvent polarity is appropriate for this compound (moderately polar). Consider using a solvent mixture like 70% methanol. Increase extraction time or use techniques like sonication or homogenization to improve efficiency.
Degradation During Extraction Check extraction temperature and pH.If using hot solvent for extraction, ensure the temperature is not excessively high for a prolonged period, which could lead to thermal degradation. Maintain a neutral to slightly acidic pH (around 6.0-7.0) during extraction, as highly acidic or alkaline conditions can promote degradation.[4]
Loss During Solvent Evaporation Optimize evaporation conditions.Use a gentle stream of nitrogen gas for evaporation at a controlled, low temperature. Avoid high temperatures on rotary evaporators.
Adsorption to Labware Use appropriate containers.Use silanized glass vials or low-adsorption polypropylene (B1209903) tubes to minimize the loss of this compound due to adsorption onto surfaces.
Issue 2: High Variability in this compound Measurements
Possible Cause Troubleshooting Step Recommended Action
Inconsistent Sample Homogenization Standardize homogenization procedure.Ensure all samples are homogenized to a consistent particle size. Inconsistent homogenization can lead to variable myrosinase activity and extraction efficiency.
Variable Myrosinase Activity in Starting Material Process samples rapidly after harvesting/damage.Myrosinase activity can vary depending on plant age and storage conditions. Process samples as quickly as possible after tissue disruption to minimize variability in goitrin formation.
Inconsistent Freeze-Thaw Cycles Aliquot samples before freezing.If samples need to be accessed multiple times, prepare single-use aliquots to avoid repeated freezing and thawing of the bulk sample.
Matrix Effects in LC-MS/MS Evaluate and mitigate matrix effects.Use a stable isotope-labeled internal standard for this compound if available. If not, perform a standard addition experiment or develop a more rigorous sample cleanup procedure (e.g., solid-phase extraction) to remove interfering matrix components.[10]
Issue 3: Poor Peak Shape in LC-MS/MS Analysis
Possible Cause Troubleshooting Step Recommended Action
Column Overload Reduce sample concentration or injection volume.Dilute the sample or inject a smaller volume to see if peak shape improves. Overloading the column can lead to peak fronting or tailing.[11]
Inappropriate Mobile Phase or Gradient Optimize chromatographic conditions.Ensure the mobile phase pH is compatible with the analyte and column. Adjust the gradient profile to ensure the analyte elutes as a sharp, symmetrical peak.
Column Contamination or Degradation Flush or replace the column.Flush the column with a strong solvent to remove contaminants. If peak shape does not improve, the column may be degraded and require replacement.[12]
Sample Solvent Mismatch Reconstitute sample in a compatible solvent.Reconstitute the final extract in a solvent that is of similar or weaker elution strength than the initial mobile phase to avoid peak distortion.[13]

Experimental Protocols

Protocol 1: Sample Preparation for Minimizing this compound Degradation

This protocol focuses on the rapid inactivation of myrosinase to ensure the accurate measurement of pre-existing this compound and prevent its formation from progoitrin.

1. Sample Collection and Initial Processing:

  • Harvest fresh plant material and immediately flash-freeze in liquid nitrogen to halt all enzymatic activity.
  • Lyophilize (freeze-dry) the frozen tissue to a constant weight.
  • Grind the lyophilized tissue into a fine, homogenous powder using a cryogenic grinder.

2. Myrosinase Inactivation and Extraction:

  • Weigh approximately 100 mg of the powdered plant material into a centrifuge tube.
  • Add 1 mL of pre-heated 70% methanol (v/v) at 95°C.
  • Immediately vortex the mixture for 30 seconds and then incubate in a heating block at 95°C for 15 minutes, with intermittent vortexing.
  • Allow the mixture to cool to room temperature.
  • Centrifuge at 10,000 x g for 10 minutes.
  • Carefully collect the supernatant.
  • Repeat the extraction of the pellet with another 1 mL of 70% methanol at room temperature, centrifuge, and combine the supernatants.

3. Sample Cleanup (Optional, for complex matrices):

  • The combined supernatant can be further purified using solid-phase extraction (SPE) if significant matrix interference is expected in the LC-MS/MS analysis.

4. Final Preparation for Analysis:

  • Evaporate the solvent from the supernatant under a gentle stream of nitrogen.
  • Reconstitute the dried extract in a known volume of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Myrosinase Activity Assay (Spectrophotometric Method)

This assay is used to verify the effectiveness of the myrosinase inactivation step. It measures the decrease in absorbance of a glucosinolate substrate (sinigrin) upon hydrolysis by any active myrosinase in the sample extract.[14]

1. Preparation of Reagents:

  • Phosphate (B84403) Buffer: 20 mM sodium phosphate, pH 6.5.
  • Sinigrin (B192396) Solution: 1 mM sinigrin in ultrapure water.
  • Sample Extract: Prepare an extract of the heat-treated plant material by homogenizing in cold phosphate buffer (1:10 w/v) and centrifuging to obtain a clear supernatant.

2. Assay Procedure:

  • In a quartz cuvette, mix 900 µL of phosphate buffer and 100 µL of the sinigrin solution.
  • Pre-incubate the mixture at 37°C for 1 minute.
  • Initiate the reaction by adding 100 µL of the sample extract.
  • Immediately monitor the decrease in absorbance at 227 nm for 3-5 minutes using a UV-Vis spectrophotometer. A stable absorbance indicates no myrosinase activity.

3. Calculation of Myrosinase Activity (if detected):

  • Activity (U/mL) = (ΔA/min) / (ε * l) * V_total / V_sample
  • ΔA/min = Change in absorbance per minute from the linear portion of the curve.
  • ε = Molar extinction coefficient of sinigrin (approximately 1.6 mM⁻¹ cm⁻¹ at 227 nm).
  • l = Path length of the cuvette (usually 1 cm).
  • V_total = Total volume of the reaction mixture.
  • V_sample = Volume of the sample extract added.

Signaling Pathways and Experimental Workflows

cluster_degradation This compound Degradation Pathway Progoitrin Progoitrin (2-hydroxy-3-butenyl glucosinolate) UnstableAglycone Unstable Aglycone (2-hydroxy-3-butenyl isothiocyanate) Progoitrin->UnstableAglycone Myrosinase (Enzymatic Hydrolysis) Goitrin This compound ((S)-5-vinyl-1,3-oxazolidine-2-thione) UnstableAglycone->Goitrin Spontaneous Cyclization DegradationProducts Degradation Products Goitrin->DegradationProducts pH, Temp, Light

Caption: Enzymatic and non-enzymatic degradation pathway of progoitrin to this compound and its subsequent degradation products.

cluster_workflow Experimental Workflow for this compound Analysis Start Start: Plant Sample Collection FlashFreeze Flash Freezing (Liquid Nitrogen) Start->FlashFreeze Lyophilization Lyophilization (Freeze-Drying) FlashFreeze->Lyophilization Grinding Cryogenic Grinding Lyophilization->Grinding Extraction Hot Solvent Extraction (Myrosinase Inactivation) Grinding->Extraction Centrifugation Centrifugation Extraction->Centrifugation MyrosinaseAssay Myrosinase Activity Assay (Verification of Inactivation) Extraction->MyrosinaseAssay Verification Step Supernatant Collect Supernatant Centrifugation->Supernatant Evaporation Solvent Evaporation (Nitrogen Stream) Supernatant->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Analysis LC-MS/MS Analysis Reconstitution->Analysis

Caption: A typical experimental workflow for the extraction and analysis of this compound from plant samples, emphasizing myrosinase inactivation.

References

Technical Support Center: Overcoming DL-Goitrin Interference in Hormone Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and mitigating potential interference from DL-Goitrin in hormone immunoassays. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and where does it come from?

This compound (L-5-vinyl-2-thiooxazolidone) is a naturally occurring compound found in plants of the Brassica genus, such as cabbage, Brussels sprouts, broccoli, and rapeseed.[1][2] It is formed from the enzymatic hydrolysis of a precursor glucosinolate called progoitrin.[3] While these vegetables are a common part of the human diet, high consumption can lead to significant intake of goitrogenic compounds.

Q2: How does this compound affect thyroid function in vivo?

This compound is known to be a goitrogenic substance, meaning it can interfere with the normal function of the thyroid gland.[4] Its primary mechanism of action is the inhibition of thyroid peroxidase (TPO), an enzyme essential for the synthesis of thyroid hormones (thyroxine (T4) and triiodothyronine (T3)).[5] By blocking TPO, goitrin can reduce the production of these hormones, which may lead to an increase in thyroid-stimulating hormone (TSH) as the body tries to compensate.

Q3: Can this compound interfere with hormone immunoassays?

While direct, peer-reviewed studies quantifying the specific interference of this compound in hormone immunoassays are not prevalent in the readily available scientific literature, the potential for interference exists, primarily due to structural similarities with thyroid hormones. Immunoassays are susceptible to cross-reactivity from compounds with similar chemical structures to the target analyte. Given that immunoassays for thyroid hormones are designed to be highly specific to the molecular shape of T3 and T4, it is plausible that this compound could cross-react with the assay antibodies, leading to inaccurate results.

Q4: What is the proposed mechanism of this compound interference in an immunoassay?

The hypothetical mechanism of interference would depend on the assay format:

  • Competitive Immunoassays: In this format, labeled and unlabeled (from the sample) antigens compete for a limited number of antibody binding sites. If this compound has a similar enough structure to the thyroid hormone being measured, it could compete with the labeled hormone for antibody binding. This would result in a falsely elevated measurement of the hormone.

  • Sandwich (Non-competitive) Immunoassays: This format uses two antibodies that bind to different epitopes on the antigen. Interference from a small molecule like goitrin is less likely in this format unless it binds to one of the antibodies and sterically hinders the formation of the "sandwich" complex, which would lead to a falsely low result.

Q5: Are there any case studies demonstrating this compound interference?

While there are numerous case studies of interference in thyroid hormone immunoassays, these are most commonly attributed to factors like heterophile antibodies, biotin (B1667282) supplementation, or the presence of autoantibodies. Specific, documented clinical case studies directly linking unexpected thyroid hormone results to this compound from dietary sources are not widely reported in the literature. However, the lack of direct reports does not entirely rule out the possibility, especially in cases of unusually high consumption of raw Brassica vegetables.

Troubleshooting Guide for Suspected this compound Interference

If you encounter unexpected or inconsistent hormone immunoassay results, particularly for thyroid hormones, and you have reason to suspect interference from dietary sources like a high intake of Brassica vegetables, follow this troubleshooting guide.

Symptom Possible Cause Recommended Action
Falsely elevated T3 or T4 results in a competitive immunoassay, inconsistent with the clinical picture. Cross-reactivity with this compound: The goitrin molecule may be binding to the assay antibody, displacing the labeled hormone and leading to a higher signal.1. Review patient/subject dietary history: Inquire about the consumption of raw or lightly cooked Brassica vegetables (cabbage, broccoli, kale, etc.). 2. Perform a serial dilution: If the interference is due to cross-reactivity, the results may not be linear upon dilution. 3. Conduct a spike and recovery experiment: Add a known amount of the target hormone to the sample. Poor recovery may indicate interference. 4. Use an alternative assay method: Re-test the sample using an immunoassay from a different manufacturer or, ideally, a non-immunoassay-based method like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). 5. Consider sample pre-treatment: Implement a sample clean-up step to potentially remove the interfering substance.
Inconsistent results between different immunoassay platforms for the same analyte. Platform-specific antibody cross-reactivity: The antibodies used in one assay may have a higher affinity for this compound than those in another.1. Confirm results on a third platform if possible. 2. Contact the technical support of the immunoassay manufacturers to inquire about known cross-reactants. 3. Default to a reference method like LC-MS/MS for definitive quantification.
Normal or low TSH with unexpectedly high T4/T3, without clinical signs of hyperthyroidism. Potential this compound interference leading to falsely elevated T4/T3 readings. 1. Follow all the steps for "Falsely elevated T3 or T4 results." 2. Evaluate the entire hypothalamic-pituitary-thyroid axis: If TSH, T4, and T3 results are discordant, interference should be strongly suspected.

Experimental Protocols

Protocol 1: Serial Dilution for Detecting Interference

Objective: To determine if the concentration of the analyte in a sample demonstrates linearity upon dilution. Non-linear results can suggest the presence of an interfering substance.

Methodology:

  • Prepare a series of dilutions of the patient/subject sample with the assay-specific diluent (e.g., 1:2, 1:4, 1:8, 1:16).

  • Assay the undiluted sample and each dilution according to the immunoassay manufacturer's instructions.

  • Calculate the concentration of the analyte in each dilution.

  • Multiply the calculated concentration of each dilution by its dilution factor to obtain the "corrected" concentration.

  • Interpretation: In the absence of interference, the corrected concentrations for all dilutions should be consistent with the concentration of the undiluted sample. A significant deviation or trend (e.g., decreasing corrected concentration with increasing dilution) suggests interference.

Protocol 2: Spike and Recovery for Assessing Matrix Effects

Objective: To determine if the presence of interfering substances in the sample matrix affects the ability of the assay to accurately measure a known amount of the target analyte.

Methodology:

  • Divide the patient/subject sample into two aliquots.

  • "Spike" one aliquot with a known, small volume of a high-concentration standard of the target hormone. The final concentration should be within the assay's linear range.

  • Add an equivalent volume of the assay diluent to the other (unspiked) aliquot.

  • Assay both the spiked and unspiked samples.

  • Calculate the percent recovery using the following formula: % Recovery = ( [Spiked Sample Concentration] - [Unspiked Sample Concentration] ) / [Known Spiked Concentration] * 100

  • Interpretation: An acceptable recovery is typically between 80-120%. A recovery outside this range suggests that something in the sample matrix is interfering with the assay.

Protocol 3: Sample Pre-treatment with Solid-Phase Extraction (SPE) - A General Approach

Objective: To remove potential interfering small molecules from the sample matrix before analysis. This is a more advanced technique and may require method development.

Methodology:

  • Select an SPE cartridge with a stationary phase that is likely to retain this compound (a polar molecule) while allowing the less polar thyroid hormones to be eluted. A reverse-phase C18 cartridge could be a starting point.

  • Conditioning: Pass a solvent like methanol, followed by water, through the cartridge to activate the stationary phase.

  • Loading: Load the serum or plasma sample onto the cartridge.

  • Washing: Wash the cartridge with a weak solvent to remove loosely bound, undesired compounds.

  • Elution: Elute the target analytes (thyroid hormones) with a stronger organic solvent.

  • Dry down the eluted fraction and reconstitute it in the immunoassay buffer.

  • Assay the reconstituted sample.

  • Interpretation: A significant change in the measured hormone concentration after SPE, bringing it more in line with the clinical picture, would suggest the removal of an interfering substance.

Visualizations

Thyroid_Hormone_Synthesis_and_Goitrin_Interference cluster_blood Bloodstream cluster_cell Thyroid Follicular Cell cluster_colloid Follicle Lumen (Colloid) Iodide_blood Iodide (I-) NIS NIS Symporter Iodide_blood->NIS Iodide_cell Iodide (I-) NIS->Iodide_cell TPO Thyroid Peroxidase (TPO) Iodide_cell->TPO Oxidation Iodination Iodination TPO->Iodination Thyroglobulin Thyroglobulin (Tg) Thyroglobulin->Iodination MIT_DIT MIT & DIT on Tg Coupling Coupling MIT_DIT->Coupling T3_T4 T3 & T4 on Tg Release Hormone Release T3_T4->Release T3_T4_blood T3 & T4 Release->T3_T4_blood Iodination->MIT_DIT Coupling->T3_T4 Goitrin This compound Goitrin->TPO Inhibition

Caption: Thyroid hormone synthesis pathway and the inhibitory effect of this compound on Thyroid Peroxidase (TPO).

Immunoassay_Interference_Workflow start Unexpected Immunoassay Result (e.g., High T4, Normal TSH) check_preanalytical Check for Pre-analytical Errors (Sample collection, handling, storage) start->check_preanalytical review_history Review Patient/Subject History (Medications, supplements, diet) check_preanalytical->review_history suspect_interference Interference Suspected review_history->suspect_interference perform_dilution Perform Serial Dilution suspect_interference->perform_dilution If Yes no_interference Interference Unlikely suspect_interference->no_interference If No linear Results Linear? perform_dilution->linear perform_spike Perform Spike and Recovery good_recovery Good Recovery (80-120%)? perform_spike->good_recovery linear->perform_spike If No (Non-linear) linear->no_interference If Yes alternative_method Analyze with Alternative Method (Different manufacturer or LC-MS/MS) good_recovery->alternative_method If No good_recovery->no_interference If Yes interference_confirmed Interference Confirmed alternative_method->interference_confirmed report_results Report Results with Caution and Recommend Definitive Method interference_confirmed->report_results Competitive_Immunoassay_Interference cluster_normal Normal Competitive Immunoassay cluster_interference Interference by this compound Ab1 { Antibody} Result1 Signal is inversely proportional to Analyte Concentration Analyte1 Analyte (T4) Analyte1->Ab1:f0 Labeled_Analyte1 Labeled Analyte Labeled_Analyte1->Ab1:f0 Ab2 { Antibody} Result2 Goitrin competes with Labeled Analyte, reducing signal and causing a Falsely High Result Analyte2 Analyte (T4) Analyte2->Ab2:f0 Labeled_Analyte2 Labeled Analyte Labeled_Analyte2->Ab2:f0 Goitrin This compound Goitrin->Ab2:f0

References

Validation & Comparative

Validating the Antithyroid Effects of DL-Goitrin In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo antithyroid effects of DL-Goitrin, a naturally occurring goitrogen found in cruciferous vegetables, against other well-established antithyroid compounds. The information presented is supported by experimental data to aid in the evaluation of its potential as a goitrogenic agent.

Mechanism of Action: Inhibition of Thyroid Hormone Synthesis

This compound exerts its antithyroid effects primarily by inhibiting the enzyme thyroid peroxidase (TPO).[1] TPO is a key enzyme in the synthesis of thyroid hormones, catalyzing the iodination of tyrosine residues on thyroglobulin and the subsequent coupling of these residues to form thyroxine (T4) and triiodothyronine (T3).[2][3] By inhibiting TPO, this compound disrupts the normal production of thyroid hormones, leading to a decrease in their circulating levels. This reduction in thyroid hormones triggers a compensatory increase in thyroid-stimulating hormone (TSH) from the pituitary gland, which can lead to an enlargement of the thyroid gland, known as a goiter.[1]

Some studies also suggest that metabolites of goitrin, such as thiocyanate, can competitively inhibit the sodium/iodide symporter, which is responsible for the uptake of iodine into the thyroid follicular cells, further contributing to the antithyroid effect.[4]

Thyroid_Hormone_Synthesis_Inhibition Iodide Iodide (I⁻) in circulation NIS Sodium-Iodide Symporter (NIS) Iodide->NIS Uptake FollicularCell Thyroid Follicular Cell NIS->FollicularCell TPO Thyroid Peroxidase (TPO) MIT_DIT MIT & DIT (on Tg) TPO->MIT_DIT Iodination Thyroglobulin Thyroglobulin (Tg) Thyroglobulin->TPO Substrate T3_T4 T3 & T4 (on Tg) MIT_DIT->T3_T4 Coupling (via TPO) Release Hormone Release to circulation T3_T4->Release Goitrin This compound (and other thioureas) Goitrin->TPO Inhibits

Diagram 1. Inhibition of Thyroid Peroxidase by this compound.

Comparative In Vivo Efficacy

The antithyroid activity of this compound has been evaluated in vivo, often in comparison to the well-characterized antithyroid drug, Propylthiouracil (B1679721) (PTU).

This compound vs. Propylthiouracil (PTU)

A study in chicks assessed the relative potency of orally administered this compound compared to PTU across several indices of antithyroid activity.[5] The results indicated that while this compound is a potent goitrogen, its efficacy varies depending on the parameter being measured.

ParameterRelative Potency of this compound to PTUReference
Thyroid Gland Enlargement~0.31[5]
Depression of Plasma Thyroid Hormone~0.06[5]
Inhibition of Thyroid Hormone Biosynthesis~0.08[5]

These findings suggest that this compound is roughly one-third as potent as PTU in causing thyroid enlargement but is significantly less potent in suppressing thyroid hormone levels and synthesis.[5]

In Vivo Effects of Propylthiouracil (PTU) in Rats

For a broader comparison, the following table summarizes the in vivo effects of PTU in rats from various studies. This data provides a benchmark for the expected level of antithyroid activity from a standard therapeutic agent.

Animal ModelDosageDurationKey FindingsReference
Sprague-Dawley Rats30 mg/kg/day (oral)5 weeks7-fold increase in thyroid weight; 70% decrease in T3 and T4 concentrations.[6]
RatsNot specified5 daysIncreased serum T4, decreased serum T3, and increased TSH.[6]
RatsLow and high dosesShort and long-termSignificant decrease in T3 and T4, significant increase in TSH and thyroid gland weight.[7]
Rats1 µmol/100g BW (injection)17-18 hoursMarked inhibition of thyroidal organic iodine formation.[8]
Comparison with Other Goitrogens

Other compounds are also known to possess goitrogenic properties. The table below provides a brief comparison of their in vivo effects.

GoitrogenAnimal ModelDosageDurationKey FindingsReference
MethimazoleFischer 344 Rats90 ppm in diet6 months~10-fold increase in thyroid weight in males.[9]
Vitexin (a C-glycosylflavone from millet)Wistar Rats80 µmol (oral gavage)AcuteSignificant inhibition of the coupling mechanism of thyroid hormone synthesis.[10]

Experimental Protocols

The following is a representative experimental protocol for assessing the in vivo antithyroid effects of a test compound in a rat model.

Objective: To determine the effect of a test compound on thyroid function in vivo.

Animal Model: Male Sprague-Dawley rats.

Experimental Groups:

  • Group 1: Control (vehicle)

  • Group 2: Positive Control (e.g., Propylthiouracil, 10 mg/kg)

  • Group 3-5: Test Compound (e.g., this compound) at low, medium, and high doses.

Methodology:

  • Acclimatization: Animals are acclimatized for at least one week before the start of the study.

  • Induction of Hyperthyroidism (Optional): Hyperthyroidism can be induced by daily oral administration of thyroxine (e.g., 600 µg/kg) for 14 days to establish a baseline of elevated thyroid hormone levels.[11]

  • Test Substance Administration: The test compound, positive control, and vehicle are administered daily via oral gavage for a specified period (e.g., 14-28 days).

  • Sample Collection: At the end of the treatment period, animals are euthanized, and blood samples are collected for hormonal analysis. The thyroid gland is excised and weighed.

  • Biochemical Analysis:

    • Serum concentrations of T3, T4, and TSH are measured using commercially available ELISA kits or other immunoassays.

  • Radioiodine Uptake (Optional):

    • Prior to termination, a tracer dose of radioactive iodine (e.g., ¹²⁵I or ¹³¹I) can be administered intraperitoneally.

    • After a set time, the thyroid gland is removed, and the amount of radioactivity is measured to determine the percentage of iodine uptake.

  • Statistical Analysis: Data are analyzed using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to determine significant differences between the treatment groups and the control group.

Experimental_Workflow Acclimatization Animal Acclimatization Grouping Randomization into Experimental Groups Acclimatization->Grouping Induction Induction of Hyperthyroidism (Optional) Grouping->Induction Treatment Daily Administration of Test Compounds Induction->Treatment Termination Euthanasia and Sample Collection Treatment->Termination Measurements Thyroid Weight Measurement Termination->Measurements Hormone_Analysis Serum T3, T4, TSH Analysis Termination->Hormone_Analysis RAIU Radioiodine Uptake Assay (Optional) Termination->RAIU Data_Analysis Statistical Analysis Measurements->Data_Analysis Hormone_Analysis->Data_Analysis RAIU->Data_Analysis Conclusion Conclusion on Antithyroid Effects Data_Analysis->Conclusion

Diagram 2. General workflow for in vivo antithyroid studies.

Conclusion

In vivo studies validate that this compound possesses significant antithyroid properties, primarily through the inhibition of thyroid peroxidase. When compared to the standard antithyroid drug Propylthiouracil, this compound demonstrates a notable capacity to induce goiter, although it is less potent in suppressing the synthesis and circulating levels of thyroid hormones. The provided experimental data and protocols offer a framework for the comparative evaluation of this compound and other potential goitrogenic compounds in a research and drug development context.

References

A Comparative Guide to the Mechanisms of Action: DL-Goitrin and Methimazole in Thyroid Hormone Synthesis Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the mechanisms of action of DL-Goitrin and the established antithyroid drug, methimazole (B1676384). The information presented is based on experimental data to facilitate objective comparison and inform research and development in thyroid therapeutics.

Introduction

Both this compound, a naturally occurring compound found in cruciferous plants, and methimazole, a synthetic thionamide, are recognized for their ability to inhibit the production of thyroid hormones. Their primary target is the enzyme thyroid peroxidase (TPO), which plays a pivotal role in the synthesis of thyroxine (T4) and triiodothyronine (T3). Understanding the nuances of their interaction with TPO and other potential effects on thyroid physiology is crucial for the development of novel therapeutic strategies for hyperthyroidism and other thyroid disorders.

Mechanism of Action

The primary mechanism of action for both this compound and methimazole is the inhibition of thyroid peroxidase (TPO). TPO is a heme-containing enzyme located on the apical membrane of thyroid follicular cells. It catalyzes two crucial steps in thyroid hormone synthesis: the oxidation of iodide (I⁻) to iodine (I₂) and the subsequent iodination of tyrosine residues on the thyroglobulin protein to form monoiodotyrosine (MIT) and diiodotyrosine (DIT). Finally, TPO catalyzes the coupling of these iodotyrosine residues to form T4 and T3.

Methimazole: This well-established antithyroid drug acts as a potent inhibitor of TPO.[1][2][3] It is believed to irreversibly inhibit TPO by acting as a substrate for the enzyme, leading to its own oxidation and subsequent covalent binding to the enzyme, thereby inactivating it.[3] This prevents the organification of iodine and the coupling of iodotyrosines, thus reducing the synthesis of thyroid hormones.[1][2][3]

This compound: As a potent inhibitor of thyroid peroxidase, this compound shares a similar primary mechanism with methimazole.[4] It interferes with the utilization of iodine by the thyroid gland, which is consistent with the inhibition of TPO-catalyzed reactions.[4] This leads to a decrease in the synthesis of thyroid hormones. The exact nature of the inhibition (e.g., competitive, non-competitive, or irreversible) is a subject of ongoing research.

Quantitative Data Comparison

The following table summarizes the available quantitative data for the inhibition of thyroid peroxidase by this compound and methimazole. It is important to note that direct comparative studies using identical assay conditions are limited.

CompoundParameterValueSpecies/SystemReference
Methimazole IC50 (TPO Inhibition)0.11 µMRat thyroid microsomes (in vitro)[2]
IC50 (T4 Release Inhibition)13 µMCultured amphibian thyroid glands[1]
This compound TPO InhibitionPotent inhibitorNot specified[4]

IC50: The half maximal inhibitory concentration, representing the concentration of a substance required to inhibit a biological process by 50%.

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and a typical experimental workflow for assessing TPO inhibition, the following diagrams are provided.

Thyroid_Hormone_Synthesis_Inhibition cluster_blood Bloodstream cluster_follicular_cell Thyroid Follicular Cell cluster_colloid Follicular Lumen (Colloid) Iodide_blood Iodide (I⁻) NIS NIS Iodide_blood->NIS Uptake Iodide_cell Iodide (I⁻) NIS->Iodide_cell TPO Thyroid Peroxidase (TPO) Iodide_cell->TPO T3_T4_Tg T3, T4 on Tg TPO->T3_T4_Tg Coupling Iodine Iodine (I₂) TPO->Iodine Oxidation Thyroglobulin Thyroglobulin (Tg) MIT_DIT MIT, DIT Thyroglobulin->MIT_DIT MIT_DIT->TPO Iodine->Thyroglobulin Iodination Methimazole Methimazole Methimazole->TPO Inhibits Goitrin This compound Goitrin->TPO Inhibits

Caption: Inhibition of Thyroid Hormone Synthesis by Methimazole and this compound.

TPO_Inhibition_Assay cluster_preparation Preparation cluster_reaction Reaction cluster_detection Detection Microsomes Thyroid Microsomes (TPO source) Incubation Incubate Microsomes with Test Compounds Microsomes->Incubation Test_Compounds Test Compounds (this compound, Methimazole) Test_Compounds->Incubation Assay_Buffer Assay Buffer Assay_Buffer->Incubation Add_Substrate Add Amplex UltraRed and H₂O₂ Incubation->Add_Substrate Reaction_Mix Reaction Mixture Add_Substrate->Reaction_Mix Fluor_Reader Measure Fluorescence Reaction_Mix->Fluor_Reader Data_Analysis Data Analysis (IC₅₀ determination) Fluor_Reader->Data_Analysis

Caption: Experimental Workflow for in vitro TPO Inhibition Assay.

Experimental Protocols

The following is a detailed protocol for an in vitro thyroid peroxidase inhibition assay, adapted from established methods, which can be used for a direct comparison of this compound and methimazole.[2][5]

Amplex® UltraRed (AUR) Thyroid Peroxidase (TPO) Inhibition Assay

1. Materials:

  • TPO Source: Thyroid microsomes prepared from rat or porcine thyroid glands, or recombinant human TPO.

  • Test Compounds: this compound and Methimazole, dissolved in a suitable solvent (e.g., DMSO).

  • Assay Buffer: 200 mM potassium phosphate (B84403) buffer, pH 7.4.

  • Amplex® UltraRed (AUR) Reagent: Prepare a stock solution in DMSO and dilute in assay buffer to the final working concentration (e.g., 25 µM).

  • Hydrogen Peroxide (H₂O₂): Prepare a fresh working solution in assay buffer (e.g., 300 µM).

  • 96-well black microplates.

  • Fluorescence microplate reader.

2. Procedure:

  • Preparation of Reagents: Prepare serial dilutions of this compound and methimazole in the assay buffer. The final solvent concentration in the assay should be kept constant and low (e.g., <1% DMSO).

  • Assay Setup:

    • To each well of a 96-well black microplate, add the following in order:

      • 75 µL of Amplex® UltraRed reagent.

      • 10-15 µL of thyroid microsomal protein (final concentration to be optimized, e.g., 12.5 µg/mL).

      • A specific volume of the test compound dilution or vehicle control.

      • Add assay buffer to bring the volume to 175 µL.

  • Initiation of Reaction:

    • Initiate the enzymatic reaction by adding 25 µL of H₂O₂ to each well.

  • Incubation:

    • Incubate the plate at room temperature or 37°C for a specified time (e.g., 15-30 minutes), protected from light.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the Amplex® UltraRed product, resorufin (B1680543) (typically ~530-560 nm excitation and ~590 nm emission).

  • Data Analysis:

    • Subtract the background fluorescence (wells without TPO or without H₂O₂) from all readings.

    • Calculate the percentage of TPO inhibition for each concentration of the test compound relative to the vehicle control.

    • Determine the IC50 values for both this compound and methimazole by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Conclusion

Both this compound and methimazole effectively inhibit thyroid hormone synthesis through the inhibition of thyroid peroxidase. While methimazole is a well-characterized drug with established clinical use, this compound represents a naturally occurring compound with a similar mechanism of action that warrants further investigation. Direct comparative studies employing standardized in vitro assays, such as the Amplex® UltraRed TPO inhibition assay, are essential to accurately determine the relative potency of these compounds. Such data will be invaluable for the future development of novel and effective treatments for thyroid disorders.

References

A Comparative Analysis of Goitrin and Thiocyanate on Thyroid Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the effects of two prominent goitrogens, goitrin and thiocyanate (B1210189), on thyroid function. The information presented is based on available experimental data to facilitate a clear understanding of their respective mechanisms and potencies.

Introduction to Goitrin and Thiocyanate

Goitrin (L-5-vinyl-2-thiooxazolidone) and thiocyanate (SCN⁻) are naturally occurring compounds found in certain foods that can interfere with thyroid hormone synthesis, potentially leading to goiter and hypothyroidism.[1][2] Goitrin is derived from the enzymatic hydrolysis of progoitrin, a glucosinolate found in cruciferous vegetables like cabbage and turnips.[3] Thiocyanate is also produced from the breakdown of other glucosinolates in Brassica vegetables and is present in foods like cassava.[4][5] Both compounds are of significant interest in thyroid research and drug development due to their distinct mechanisms of action on the thyroid gland.

Mechanisms of Action

Goitrin and thiocyanate disrupt thyroid hormone synthesis through different primary mechanisms, although both can ultimately lead to reduced thyroid hormone output and a compensatory increase in Thyroid Stimulating Hormone (TSH).

Thiocyanate: Competitive Inhibition of Iodide Uptake

The principal mechanism of thiocyanate's anti-thyroid action is the competitive inhibition of the sodium-iodide symporter (NIS) located on the basolateral membrane of thyroid follicular cells. NIS is responsible for the active transport of iodide from the bloodstream into the thyroid gland, a crucial first step in thyroid hormone synthesis. By competing with iodide for uptake, thiocyanate effectively reduces the intrathyroidal iodide concentration, thereby limiting the substrate available for hormone production. At higher concentrations, thiocyanate can also inhibit the activity of thyroid peroxidase (TPO), an enzyme essential for the oxidation of iodide and its incorporation into tyrosine residues on thyroglobulin.

Goitrin: Inhibition of Thyroid Peroxidase (TPO)

Goitrin's primary mode of action is the inhibition of thyroid peroxidase (TPO). TPO catalyzes the organification of iodide, the process of incorporating oxidized iodine into tyrosine molecules within the thyroglobulin protein. By inhibiting TPO, goitrin directly blocks the synthesis of the thyroid hormone precursors, monoiodotyrosine (MIT) and diiodotyrosine (DIT), and their subsequent coupling to form thyroxine (T4) and triiodothyronine (T3). Some evidence also suggests that goitrin can inhibit iodide uptake, although this is considered a secondary mechanism.

Signaling Pathways and Experimental Workflow

The disruption of thyroid hormone synthesis by goitrin and thiocyanate triggers a feedback loop within the hypothalamic-pituitary-thyroid (HPT) axis. The experimental investigation of these effects typically involves both in vitro and in vivo models.

HPT_Axis_Disruption cluster_thyroid Thyroid Follicular Cell Hypothalamus Hypothalamus TRH TRH Hypothalamus->TRH Pituitary Anterior Pituitary TSH TSH Pituitary->TSH Thyroid Thyroid Gland T3T4 T3 & T4 Thyroid->T3T4 TRH->Pituitary + TSH->Thyroid + T3T4->Hypothalamus - T3T4->Pituitary - PeripheralTissues Peripheral Tissues T3T4->PeripheralTissues Goitrin Goitrin TPO TPO Goitrin->TPO - Thiocyanate Thiocyanate NIS NIS Thiocyanate->NIS - Thiocyanate->TPO - (high conc.)

Diagram 1: Disruption of the HPT axis by goitrin and thiocyanate.

Experimental_Workflow start Start in_vitro In Vitro Studies start->in_vitro in_vivo In Vivo Studies start->in_vivo tpo_assay TPO Inhibition Assay (e.g., Guaiacol (B22219) Oxidation) in_vitro->tpo_assay nis_assay NIS Inhibition Assay (Radioiodide Uptake in Cells) in_vitro->nis_assay animal_model Animal Model (e.g., Rats) in_vivo->animal_model data_analysis Data Analysis and Comparison tpo_assay->data_analysis nis_assay->data_analysis treatment Treatment with Goitrin or Thiocyanate animal_model->treatment measurements Measurements treatment->measurements serum_analysis Serum Analysis: T3, T4, TSH measurements->serum_analysis thyroid_analysis Thyroid Gland Analysis: Weight, Histology, Radioiodide Uptake measurements->thyroid_analysis serum_analysis->data_analysis thyroid_analysis->data_analysis end End data_analysis->end

Diagram 2: General experimental workflow for comparing goitrin and thiocyanate.

Comparative Experimental Data

Direct comparative studies evaluating the potency of goitrin and thiocyanate under identical experimental conditions are limited. However, data from various studies can be compiled to provide a comparative overview.

ParameterGoitrinThiocyanateReference
Primary Mechanism Inhibition of Thyroid Peroxidase (TPO)Competitive inhibition of Sodium-Iodide Symporter (NIS)
Secondary Mechanism Inhibition of iodide uptakeInhibition of TPO (at high concentrations)
Inhibition of Radioiodine Uptake (in humans) Minimal effective dose: 194 µmol-
Effect on Serum Hormones (in humans) -8 mg/day for 12 weeks showed no effect on T4, T3, or TSH in individuals with normal iodine status.
Effect on Serum Hormones (in rats) -25 mg/day for 60 days significantly reduced plasma thyroxine.
Relative Potency for NIS Inhibition Not a primary inhibitorPerchlorate is 15 times more potent than thiocyanate.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are summaries of key experimental protocols used to assess the effects of goitrin and thiocyanate.

In Vitro Thyroid Peroxidase (TPO) Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of TPO. A common method is the guaiacol assay.

  • Objective: To determine the concentration of goitrin or thiocyanate required to inhibit 50% of TPO activity (IC50).

  • Materials:

    • Isolated thyroid peroxidase (porcine or recombinant human)

    • Guaiacol (substrate)

    • Hydrogen peroxide (H₂O₂)

    • Test compounds (goitrin, thiocyanate)

    • Phosphate (B84403) buffer (pH 7.4)

    • Spectrophotometer

  • Procedure:

    • A reaction mixture is prepared containing phosphate buffer, guaiacol, and the test compound at various concentrations.

    • The reaction is initiated by adding H₂O₂.

    • TPO catalyzes the oxidation of guaiacol in the presence of H₂O₂, leading to the formation of a colored product (tetraguaiacol).

    • The change in absorbance is measured over time at a specific wavelength (e.g., 470 nm) using a spectrophotometer.

    • The rate of reaction is calculated for each concentration of the test compound.

    • The percentage of TPO inhibition is determined by comparing the reaction rates in the presence and absence of the inhibitor.

    • The IC50 value is calculated from the dose-response curve.

In Vivo Assessment of Goitrogenic Activity in Rats

This protocol outlines a typical in vivo study to evaluate the effects of goitrin and thiocyanate on thyroid function in an animal model.

  • Objective: To compare the effects of orally administered goitrin and thiocyanate on thyroid weight, histology, and serum thyroid hormone levels.

  • Animals: Adult male or female Wistar rats.

  • Experimental Groups:

    • Control group (receiving vehicle only)

    • Goitrin-treated group (specific dose, e.g., mg/kg body weight)

    • Thiocyanate-treated group (specific dose, e.g., 25 mg/day)

  • Procedure:

    • Animals are housed under standard laboratory conditions and acclimatized for a week.

    • The test compounds are administered daily via oral gavage for a specified period (e.g., 30 or 60 days).

    • Body weight is monitored regularly.

    • At the end of the treatment period, blood samples are collected for the analysis of serum T3, T4, and TSH levels using ELISA or radioimmunoassay.

    • The animals are euthanized, and the thyroid glands are excised and weighed.

    • One lobe of the thyroid can be used for histological examination (fixed in formalin, embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin).

    • The other lobe can be used for biochemical assays, such as measuring TPO activity or radioiodine uptake.

  • Data Analysis: Statistical analysis (e.g., ANOVA) is performed to compare the mean values of the different groups for thyroid weight, hormone levels, and any other measured parameters.

Radioactive Iodine Uptake (RAIU) Inhibition Assay

This assay measures the ability of a compound to inhibit the uptake of iodide into thyroid cells, primarily assessing its effect on the sodium-iodide symporter (NIS).

  • Objective: To quantify the inhibition of radioiodide uptake by goitrin and thiocyanate.

  • Cell Line: Fischer Rat Thyroid Line-5 (FRTL-5) cells or other cells expressing NIS.

  • Materials:

    • FRTL-5 cells cultured in appropriate media

    • Test compounds (goitrin, thiocyanate)

    • Radioactive iodide (e.g., ¹²⁵I)

    • Hanks' Balanced Salt Solution (HBSS)

    • Gamma counter

  • Procedure:

    • FRTL-5 cells are seeded in multi-well plates and grown to confluence.

    • The cells are washed with HBSS.

    • The cells are then incubated with the test compound at various concentrations in HBSS for a specific duration.

    • A solution containing radioactive iodide is added to each well, and the cells are incubated for a further period (e.g., 40 minutes) to allow for iodide uptake.

    • The uptake is stopped by aspirating the medium and rapidly washing the cells with ice-cold HBSS.

    • The cells are lysed, and the radioactivity in the cell lysate is measured using a gamma counter.

    • The percentage of inhibition of radioiodide uptake is calculated by comparing the radioactivity in treated cells to that in control (untreated) cells.

Conclusion

Goitrin and thiocyanate are both significant anti-thyroid compounds with distinct primary mechanisms of action. Thiocyanate primarily acts as a competitive inhibitor of the sodium-iodide symporter, reducing the availability of iodide for hormone synthesis. In contrast, goitrin's main effect is the direct inhibition of thyroid peroxidase, a key enzyme in the organification of iodine. While both can lead to goiter and hypothyroidism, their relative potencies and the nuances of their effects are still areas of active research. The experimental protocols described provide a framework for further comparative studies, which are needed to fully elucidate their respective roles in thyroid pathophysiology and to inform the development of novel therapeutic agents targeting the thyroid gland.

References

Synergistic Goitrogenic Effects: A Comparative Analysis of Goitrin in Combination with Other Thyroid Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the synergistic effects of goitrin with other goitrogenic compounds. Goitrin, a potent antithyroid compound derived from the hydrolysis of progoitrin (B1231004) found in Brassica vegetables, is known to interfere with thyroid hormone synthesis. Its efficacy can be significantly enhanced when acting in concert with other goitrogens, a phenomenon of critical interest in toxicology, pharmacology, and drug development. This document summarizes key experimental findings, details relevant methodologies, and illustrates the underlying biochemical pathways.

Mechanisms of Action: A Multi-pronged Assault on Thyroid Function

Goitrogens disrupt thyroid hormone synthesis through various mechanisms, primarily by inhibiting the sodium-iodide symporter (NIS) and the enzyme thyroid peroxidase (TPO). Goitrin's principal mechanism is the inhibition of TPO, which is essential for the oxidation of iodide and its incorporation into tyrosine residues on thyroglobulin, a critical step in the synthesis of thyroxine (T4) and triiodothyronine (T3).

Other goitrogens, such as thiocyanate (B1210189) and perchlorate (B79767), primarily act by competitively inhibiting the NIS, thereby reducing the uptake of iodide into the thyroid follicular cells. When goitrin is co-administered with these NIS inhibitors, a synergistic or additive inhibitory effect on thyroid hormone production can be anticipated. This is because different, complementary steps in the hormone synthesis pathway are being targeted simultaneously.

Quantitative Data on Synergistic Effects

While direct quantitative studies on the synergistic effects of goitrin with other goitrogens are limited in the publicly available literature, studies on the combined effects of other goitrogens provide a strong inferential basis for such interactions. For instance, additive antithyroidal effects have been noted with combinations of naturally occurring goitrogens like thiocyanate, isothiocyanate, and goitrin.

One study on the concomitant exposure to thiocyanate and catechin (B1668976) (a flavonoid with goitrogenic properties) in rats demonstrated a significant synergistic effect on thyroid function. The combination of these two compounds resulted in a more pronounced decrease in TPO activity and serum T3/T4 levels, along with a greater increase in thyroid gland weight and serum TSH levels compared to the administration of either compound alone.

Table 1: Effects of Individual and Combined Administration of Thiocyanate and Catechin on Thyroid Function in Rats

Treatment GroupThyroid Weight (mg/100g body weight)Serum T3 (ng/mL)Serum T4 (µg/dL)Serum TSH (µg/mL)Thyroid Peroxidase Activity (units/mg protein)
Control10.2 ± 0.80.85 ± 0.074.5 ± 0.31.2 ± 0.10.45 ± 0.04
Thiocyanate (SCN)15.8 ± 1.20.62 ± 0.053.1 ± 0.22.5 ± 0.20.28 ± 0.03
Catechin13.1 ± 1.00.71 ± 0.063.8 ± 0.31.8 ± 0.10.35 ± 0.03
SCN + Catechin20.5 ± 1.5#0.45 ± 0.04#2.2 ± 0.2#3.8 ± 0.3#0.15 ± 0.02*#

*p < 0.05 compared to control. #p < 0.05 compared to individual treatments.

These findings strongly suggest that combining goitrin with a NIS inhibitor like thiocyanate or perchlorate would likely result in a similar or even more potent synergistic antithyroid effect.

Experimental Protocols

To assess the synergistic effects of goitrin with other goitrogens, a combination of in vivo and in vitro assays are employed.

In Vivo Studies in Rodent Models

Objective: To determine the in vivo synergistic effects of co-administering goitrin and another goitrogen (e.g., thiocyanate, perchlorate) on thyroid function.

Experimental Protocol:

  • Animal Model: Male Wistar rats (8-10 weeks old) are typically used.

  • Acclimatization: Animals are acclimatized for at least one week under standard laboratory conditions (22 ± 2°C, 12-hour light/dark cycle) with ad libitum access to a standard pellet diet and water.

  • Grouping: Animals are randomly divided into four groups:

    • Group 1: Control (vehicle only)

    • Group 2: Goitrin (dissolved in a suitable vehicle like corn oil)

    • Group 3: Other Goitrogen (e.g., potassium thiocyanate in drinking water)

    • Group 4: Goitrin + Other Goitrogen

  • Dosing: Goitrogens are administered daily for a predefined period (e.g., 30-60 days) via oral gavage or in drinking water.

  • Sample Collection: At the end of the treatment period, animals are euthanized, and blood samples are collected for hormonal analysis. The thyroid gland is excised, weighed, and processed for histological examination and enzyme activity assays.

  • Biochemical Analysis:

    • Serum T3, T4, and TSH levels are measured using commercially available ELISA kits.

    • Thyroid Peroxidase (TPO) activity is assayed in thyroid homogenates.

  • Statistical Analysis: Data are analyzed using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to determine significant differences between the groups. Synergy is assessed by comparing the effect of the combined treatment to the sum of the individual effects.

In Vitro Assays

1. Thyroid Peroxidase (TPO) Inhibition Assay

Objective: To measure the direct inhibitory effect of goitrin and its combination with other compounds on TPO activity.

Protocol:

  • TPO Preparation: TPO is typically extracted from porcine or bovine thyroid glands. The glands are homogenized, and microsomes containing TPO are isolated by differential centrifugation.

  • Assay Reaction: The assay is often performed in a 96-well plate. The reaction mixture contains:

    • Phosphate buffer (pH 7.4)

    • Guaiacol (B22219) (as a substrate)

    • Hydrogen peroxide (H₂O₂) (as a co-substrate)

    • Thyroid microsomal preparation (source of TPO)

    • Test compounds (goitrin, other goitrogen, and their combination) at various concentrations.

  • Measurement: The oxidation of guaiacol by TPO results in the formation of a colored product (tetraguaiacol), which can be measured spectrophotometrically at 470 nm. The rate of the reaction is indicative of TPO activity.

  • Data Analysis: The percentage of TPO inhibition is calculated for each concentration of the test compounds. IC50 values (the concentration required to inhibit 50% of enzyme activity) are determined. Synergy can be evaluated using methods like isobolographic analysis.

2. Sodium-Iodide Symporter (NIS) Inhibition Assay

Objective: To assess the inhibitory effect of goitrogens like thiocyanate and perchlorate on iodide uptake.

Protocol:

  • Cell Line: A rat thyroid cell line (FRTL-5) or a cell line engineered to express the human NIS (e.g., hNIS-HEK293T) is commonly used.

  • Assay Procedure:

    • Cells are seeded in 96-well plates and grown to confluence.

    • The cells are then incubated with a buffer containing radioactive iodide (¹²⁵I) and the test compounds (e.g., thiocyanate, perchlorate, and their combination with goitrin) at various concentrations.

    • After incubation, the cells are washed to remove extracellular ¹²⁵I.

  • Measurement: The amount of intracellular ¹²⁵I is quantified using a gamma counter.

  • Data Analysis: The percentage of iodide uptake inhibition is calculated relative to control cells. IC50 values are determined, and synergy is assessed.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways involved in thyroid hormone synthesis and a typical experimental workflow for assessing goitrogen synergy.

Thyroid_Hormone_Synthesis_Pathway cluster_blood Bloodstream cluster_cell Thyroid Follicular Cell cluster_lumen Follicular Lumen cluster_inhibitors Goitrogen Inhibition Iodide_blood Iodide (I-) NIS NIS Iodide_blood->NIS Uptake Iodide_cell Iodide (I-) NIS->Iodide_cell TPO TPO Iodide_cell->TPO Oxidation T3_T4 T3 & T4 on TG TPO->T3_T4 Iodine Iodine (I2) TPO->Iodine TG Thyroglobulin (TG) MIT_DIT MIT & DIT on TG TG->MIT_DIT MIT_DIT->TPO Coupling Iodine->TG Iodination Thiocyanate Thiocyanate/ Perchlorate Thiocyanate->NIS Inhibits Goitrin Goitrin Goitrin->TPO Inhibits

Caption: Mechanism of action of goitrin and other goitrogens.

TSH_Signaling_Pathway TSH TSH TSHR TSH Receptor TSH->TSHR G_protein G Protein TSHR->G_protein activates AC Adenylate Cyclase G_protein->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene_expression Increased Gene Expression (NIS, TPO, TG) CREB->Gene_expression promotes

Caption: Simplified TSH signaling pathway in thyroid follicular cells.

Experimental_Workflow cluster_invivo In Vivo Study cluster_invitro In Vitro Assays Animal_model Rodent Model (e.g., Wistar Rats) Grouping Grouping: - Control - Goitrin - Other Goitrogen - Combination Animal_model->Grouping Dosing Daily Dosing (30-60 days) Grouping->Dosing Sample_collection Sample Collection: - Blood - Thyroid Gland Dosing->Sample_collection In_vivo_analysis Analysis: - T3, T4, TSH levels - Thyroid Weight - Histopathology Sample_collection->In_vivo_analysis TPO_assay TPO Inhibition Assay Sample_collection->TPO_assay In_vitro_analysis Analysis: - IC50 Determination - Isobolographic Analysis TPO_assay->In_vitro_analysis NIS_assay NIS Inhibition Assay NIS_assay->In_vitro_analysis

Caption: Experimental workflow for assessing goitrogen synergy.

Conclusion

The available evidence strongly supports the hypothesis that goitrin exhibits synergistic or additive antithyroid effects when combined with other goitrogens, particularly those that inhibit iodide uptake via the sodium-iodide symporter. This synergy arises from the simultaneous targeting of multiple, distinct steps in the thyroid hormone synthesis pathway. While direct quantitative data on goitrin combinations is an area requiring further research, the methodologies and findings from studies on other goitrogen combinations provide a robust framework for future investigations. For drug development professionals, understanding and quantifying these synergistic interactions is crucial for predicting the potential toxicity of chemical mixtures and for designing novel therapeutic strategies that target the thyroid gland.

DL-Goitrin as a Positive Control in Goitrogenicity Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of DL-Goitrin with other common positive controls, namely propylthiouracil (B1679721) (PTU) and methimazole (B1676384) (MMI), for use in goitrogenicity studies. The information presented herein is intended to assist researchers in selecting the most appropriate positive control for their experimental needs, with a focus on data-driven comparisons and detailed methodologies.

Introduction to Goitrogenicity and Positive Controls

Goitrogenicity is the property of a substance to induce goiter, an enlargement of the thyroid gland. This is often caused by interference with thyroid hormone synthesis or secretion. In toxicological and pharmacological studies, a positive control is a substance known to produce the expected effect and is used to validate the experimental system. This compound, a naturally occurring goitrogen found in cruciferous vegetables, serves as a potent and reliable positive control in such studies.

Mechanism of Action of Goitrogens

The primary mechanism by which this compound and other thiourea-derived goitrogens like PTU and MMI exert their effects is through the inhibition of thyroid peroxidase (TPO). TPO is a key enzyme in the synthesis of thyroid hormones, catalyzing both the iodination of tyrosine residues on thyroglobulin and the coupling of these iodotyrosines to form thyroxine (T4) and triiodothyronine (T3). By inhibiting TPO, these compounds disrupt thyroid hormone production, leading to a compensatory increase in thyroid-stimulating hormone (TSH) from the pituitary gland. Prolonged TSH stimulation results in thyroid follicular cell hyperplasia and hypertrophy, leading to goiter.

Comparative Performance Data

The following tables summarize the available quantitative data on the goitrogenic effects of this compound, PTU, and MMI from in vivo and in vitro studies.

In Vivo Goitrogenic Effects in Rats
CompoundDoseDurationThyroid WeightSerum T4Serum T3Serum TSHReference
Methimazole 30 ppm in diet21 days~2-fold increase>95% decrease~60% decrease5.6-fold increase[1]
Methimazole 0.02% in drinking water3 weeksIncreasedDecreasedDecreased-[2]
Propylthiouracil (PTU) 1 mg/kg/day (oral)30 days-Decreased (2.32±0.43µg/dl vs 5.03±0.42µg/dl in control)Decreased (1.44±0.41pg/ml vs 3.06±0.41pg/ml in control)Increased (27.33±0.40µU/ml vs 10.41±1.08 µU/ml in control)[3]
This compound Data not directly comparable------

Note: Direct comparative in vivo studies for this compound with PTU and MMI under identical conditions were not available in the public domain at the time of this review. The presented data is from separate studies and should be interpreted with caution.

In Vitro Thyroid Peroxidase (TPO) Inhibition
CompoundIC50 ValueAssay SystemReference
This compound Data not available--
Propylthiouracil (PTU) 1.2 µMRat thyroid microsomes (AUR-TPO assay)[1]
Methimazole (MMI) 0.11 µMRat thyroid microsomes (AUR-TPO assay)[1]

Experimental Protocols

In Vivo Goitrogenicity Study in Rats (Adapted from OECD Guideline 407)

This protocol outlines a 28-day repeated-dose oral toxicity study in rats to assess the goitrogenic potential of a test substance, using this compound, PTU, or MMI as a positive control.

1. Animals and Housing:

  • Species: Wistar rats (or other appropriate strain), young adults (8-10 weeks old).

  • Group Size: At least 5 males and 5 females per group.

  • Housing: Housed in standard laboratory conditions with a 12-hour light/dark cycle, controlled temperature, and humidity. Access to standard rodent chow and water ad libitum.

2. Experimental Groups:

  • Group 1 (Control): Vehicle control (e.g., distilled water, corn oil).

  • Group 2 (Low Dose Test Substance): Dose expected to produce minimal or no effect.

  • Group 3 (Mid Dose Test Substance): Intermediate dose.

  • Group 4 (High Dose Test Substance): Dose expected to produce clear goitrogenic effects.

  • Group 5 (Positive Control):

    • This compound (Dose to be determined based on preliminary studies).

    • Propylthiouracil (e.g., 1 mg/kg/day).

    • Methimazole (e.g., 30 ppm in diet or 0.02% in drinking water).

3. Administration of Substances:

  • Substances are administered orally by gavage once daily for 28 consecutive days.

4. Observations and Measurements:

  • Clinical Signs: Observe daily for any signs of toxicity.

  • Body Weight: Record weekly.

  • Food and Water Consumption: Measure weekly.

5. Terminal Procedures (Day 29):

  • Blood Collection: Collect blood via cardiac puncture under anesthesia for serum analysis.

  • Serum Analysis: Measure serum T3, T4, and TSH levels using appropriate immunoassay kits.

  • Organ Weights: Euthanize animals and dissect the thyroid gland. Record the absolute and relative (to body weight) thyroid weights.

  • Histopathology: Fix thyroid glands in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E). Examine for follicular cell hyperplasia, hypertrophy, and colloid depletion.

In Vitro Rat Thyroid Follicular Cell Proliferation Assay

This assay measures the proliferative response of primary rat thyroid follicular cells to test substances.

1. Isolation and Culture of Rat Thyroid Follicles:

  • Euthanize young rats and aseptically remove the thyroid glands.

  • Digest the glands with collagenase/dispase solution to release thyroid follicles.

  • Culture the isolated follicles in a serum-free medium supplemented with growth factors (e.g., insulin) in agarose-coated microtiter plates to prevent cell attachment and monolayer formation.

2. Experimental Treatment:

  • Seed the thyroid follicles into 96-well plates.

  • Expose the cells to various concentrations of the test substance, a vehicle control, and a positive control (e.g., TSH, which stimulates proliferation in the presence of permissive growth factors).

3. Measurement of Cell Proliferation ([³H]-Thymidine Incorporation):

  • After a suitable incubation period (e.g., 24-48 hours), add [³H]-thymidine to each well and incubate for a further 4-8 hours.

  • Harvest the cells onto glass fiber filters and wash to remove unincorporated [³H]-thymidine.

  • Measure the incorporated radioactivity using a scintillation counter.

  • An increase in [³H]-thymidine incorporation indicates cell proliferation.

Signaling Pathways and Experimental Workflow

Thyroid Hormone Synthesis and Regulation

The synthesis of thyroid hormones is a multi-step process that is tightly regulated by a negative feedback loop involving the hypothalamus, pituitary, and thyroid gland.

Thyroid_Hormone_Synthesis_Regulation Hypothalamus Hypothalamus TRH TRH Hypothalamus->TRH Pituitary Pituitary TSH TSH Pituitary->TSH Thyroid_Gland Thyroid_Gland T3_T4 T3 & T4 Thyroid_Gland->T3_T4 T3_T4->Hypothalamus - T3_T4->Pituitary - Target_Tissues Target_Tissues T3_T4->Target_Tissues TRH->Pituitary + TSH->Thyroid_Gland +

Caption: Negative feedback loop regulating thyroid hormone production.

TSH Receptor Signaling Pathway

Upon binding of TSH to its receptor on thyroid follicular cells, a cascade of intracellular signaling events is initiated, primarily through the Gs-adenylyl cyclase pathway, leading to the synthesis and release of thyroid hormones.

TSH_Signaling_Pathway TSH TSH TSHR TSH Receptor TSH->TSHR G_Protein Gs Protein TSHR->G_Protein AC Adenylyl Cyclase G_Protein->AC activates cAMP cAMP AC->cAMP ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene_Expression Increased Gene Expression (NIS, TPO, Tg) CREB->Gene_Expression promotes

Caption: TSH receptor signaling cascade in thyroid follicular cells.

Experimental Workflow for In Vivo Goitrogenicity Study

A typical workflow for an in vivo goitrogenicity study involves several key stages from animal acclimatization to data analysis.

Experimental_Workflow Acclimatization Animal Acclimatization (7 days) Grouping Randomization & Grouping Acclimatization->Grouping Dosing Daily Dosing (28 days) Grouping->Dosing Monitoring Clinical Monitoring & Body Weight Dosing->Monitoring Sacrifice Sacrifice & Blood Collection Monitoring->Sacrifice Necropsy Necropsy & Organ Weights Sacrifice->Necropsy Hormone_Analysis Serum Hormone Analysis (T3, T4, TSH) Sacrifice->Hormone_Analysis Histopathology Thyroid Histopathology Necropsy->Histopathology Data_Analysis Data Analysis & Interpretation Hormone_Analysis->Data_Analysis Histopathology->Data_Analysis

Caption: General experimental workflow for a 28-day goitrogenicity study.

Conclusion

This compound is a valuable positive control for goitrogenicity studies due to its potent and well-characterized mechanism of action. While direct comparative in vivo data with other common goitrogens like PTU and MMI is limited, the available in vitro data and findings from individual in vivo studies support its use. The provided experimental protocols and diagrams offer a framework for researchers to design and execute robust goitrogenicity assessments. The choice of positive control should be based on the specific objectives of the study, and the data presented here can aid in making an informed decision.

References

Comparative In Vivo Efficacy of DL-Goitrin and Propylthiouracil: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis of Two Key Antithyroid Compounds

For researchers and professionals in drug development, understanding the comparative efficacy of antithyroid compounds is crucial for advancing therapeutic strategies against hyperthyroidism. This guide provides a detailed comparison of DL-Goitrin, a naturally occurring goitrogen, and Propylthiouracil (PTU), a widely used synthetic antithyroid drug. This analysis is based on available in vivo experimental data, outlining their mechanisms of action, relative potencies, and the methodologies used to evaluate their effects.

Mechanism of Action: A Tale of Two Inhibitors

Both this compound and Propylthiouracil exert their antithyroid effects by targeting the synthesis of thyroid hormones, primarily through the inhibition of the enzyme thyroid peroxidase (TPO).[1][2] TPO is essential for the oxidation of iodide and its incorporation into tyrosine residues on thyroglobulin, a critical step in the formation of thyroxine (T4) and triiodothyronine (T3).[1][3]

Propylthiouracil (PTU) has a dual mechanism of action. Centrally, it inhibits TPO, thereby blocking the synthesis of new thyroid hormones.[3] Peripherally, it also inhibits the enzyme 5'-deiodinase, which is responsible for the conversion of T4 to the more potent T3 in peripheral tissues. This dual action makes PTU a potent agent for rapidly reducing circulating levels of active thyroid hormone.

This compound , the active form of progoitrin (B1231004) found in cruciferous vegetables, also functions as a TPO inhibitor. Its primary mechanism is the disruption of iodine organification, preventing the formation of monoiodotyrosine (MIT) and diiodotyrosine (DIT), the precursors to T3 and T4. Unlike PTU, its effects on peripheral deiodination are not well-established.

Quantitative Comparison of In Vivo Efficacy

Direct comparative in vivo studies between this compound and PTU are limited. However, a key study in a chick model provides valuable quantitative insights into their relative potencies.

Table 1: Relative Potency of Goitrin Compared to Propylthiouracil (PTU) in Chicks

Index of Antithyroid ActivityRelative Potency (Goitrin vs. PTU)
Enlargement of Thyroid Gland~0.31
Depression in Plasma Thyroid Hormone~0.06
Inhibition of Thyroid Hormone Biosynthesis~0.08

Data from a parallel-line bioassay in chicks. The relative potency is an estimate of Goitrin's activity where PTU is considered to have a potency of 1.

Table 2: Effects of Propylthiouracil on Thyroid Function in Rats

Treatment GroupSerum T3 (nM)Serum T4 (nM)Serum TSH (µg/L)Thyroid Gland Weight (g)
Control (Short-term)1.3955.37.020.021
PTU High Dose (Short-term)0.6510.347.860.066
Control (Long-term)1.4358.910.920.023
PTU High Dose (Long-term)0.698.9101.360.077

This table summarizes data from a study investigating the effects of high-dose PTU administration over short (2-week) and long (4-week) durations in rats.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for inducing hyperthyroidism in animal models and assessing the in vivo antithyroid activity of compounds like this compound and PTU.

Protocol 1: Induction of Hyperthyroidism in a Rat Model

This protocol is adapted from studies evaluating antithyroid agents.

Objective: To induce a state of hyperthyroidism in rats to serve as a model for testing the efficacy of antithyroid compounds.

Materials:

  • Male Albino Wistar rats (150-200g)

  • L-Thyroxine (T4) sodium salt

  • Vehicle for T4 administration (e.g., 0.9% saline)

  • Oral gavage needles

Procedure:

  • Acclimatize rats to laboratory conditions for at least one week.

  • Prepare a solution of L-Thyroxine in the chosen vehicle. A commonly used dosage is 600 µg/kg body weight.

  • Administer the L-Thyroxine solution orally via gavage to the experimental group of rats daily for 14 consecutive days.

  • A control group should receive the vehicle only.

  • At the end of the 14-day period, collect blood samples via retro-orbital puncture or tail vein to measure serum levels of T3, T4, and Thyroid Stimulating Hormone (TSH).

  • Confirm the induction of hyperthyroidism by observing significantly elevated serum T3 and T4 levels and suppressed TSH levels compared to the control group.

Protocol 2: Assessment of In Vivo Antithyroid Activity

This protocol outlines the general procedure for evaluating the efficacy of a test compound after inducing hyperthyroidism.

Objective: To determine the ability of a test compound (e.g., this compound or PTU) to ameliorate the hyperthyroid state in an animal model.

Materials:

  • Hyperthyroid rats (prepared as per Protocol 1)

  • Test compound (this compound)

  • Standard drug (Propylthiouracil, 10 mg/kg)

  • Vehicle for test compound and standard drug

  • Equipment for blood collection and hormone analysis (ELISA or radioimmunoassay kits)

  • Equipment for thyroid gland dissection and weighing

Procedure:

  • Divide the hyperthyroid rats into the following groups:

    • Hyperthyroid control (receives vehicle only)

    • Standard drug group (receives PTU at a specified dose, e.g., 10 mg/kg)

    • Test compound group(s) (receives this compound at various doses)

  • Administer the respective treatments orally via gavage daily for a predetermined period (e.g., 21 days).

  • Monitor the animals for any signs of toxicity or adverse effects throughout the treatment period.

  • At the end of the treatment period, collect blood samples for the analysis of serum T3, T4, and TSH levels.

  • Humanely euthanize the animals and carefully dissect the thyroid glands.

  • Record the weight of the thyroid glands.

  • Compare the serum hormone levels and thyroid gland weights of the treatment groups to the hyperthyroid control group. A significant reduction in T3 and T4, an increase in TSH, and a change in thyroid weight are indicative of antithyroid activity.

Visualizing the Pathways and Processes

Diagrams created using Graphviz (DOT language) are provided below to illustrate key signaling pathways and experimental workflows.

Thyroid_Hormone_Synthesis cluster_blood Bloodstream cluster_follicular_cell Thyroid Follicular Cell cluster_colloid Follicular Lumen (Colloid) Iodide_blood Iodide (I-) NIS Na+/I- Symporter (NIS) Iodide_blood->NIS Uptake Iodide_cell Iodide (I-) NIS->Iodide_cell TPO Thyroid Peroxidase (TPO) Iodide_cell->TPO Oxidation Iodine Iodine (I2) TPO->Iodine Thyroglobulin Thyroglobulin (Tg) Iodine->Thyroglobulin Iodination MIT_DIT MIT & DIT on Tg Thyroglobulin->MIT_DIT Organification Tg_colloid Thyroglobulin Thyroglobulin->Tg_colloid T3_T4_Tg T3 & T4 on Tg MIT_DIT->T3_T4_Tg Coupling (catalyzed by TPO) Lysosome Lysosome T3_T4_Tg->Lysosome Endocytosis T3_T4_cell T3 & T4 Lysosome->T3_T4_cell Proteolysis T3_T4_cell->Iodide_blood Secretion Tg_colloid->Lysosome

Caption: Thyroid Hormone Synthesis Pathway.

Inhibition_Mechanisms TPO Thyroid Peroxidase (TPO) Iodide_Oxidation Iodide Oxidation TPO->Iodide_Oxidation Organification Iodine Organification TPO->Organification Coupling Coupling of MIT & DIT TPO->Coupling Deiodinase 5'-Deiodinase T4_to_T3 T4 to T3 Conversion Deiodinase->T4_to_T3 DL_Goitrin This compound DL_Goitrin->TPO Inhibits PTU Propylthiouracil (PTU) PTU->TPO Inhibits PTU->Deiodinase Inhibits

Caption: Mechanisms of Action for this compound and PTU.

Experimental_Workflow start Start: Acclimatize Animals induce_hyper Induce Hyperthyroidism (e.g., T4 administration for 14 days) start->induce_hyper confirm_hyper Confirm Hyperthyroidism (T3, T4, TSH measurement) induce_hyper->confirm_hyper group_animals Group Animals (Control, Standard, Test Compound) confirm_hyper->group_animals treatment Administer Treatment (e.g., 21 days) group_animals->treatment collect_samples Collect Blood and Thyroid Gland Samples treatment->collect_samples analyze_data Analyze Serum Hormones and Thyroid Weight collect_samples->analyze_data end End: Compare Efficacy analyze_data->end

Caption: General In Vivo Experimental Workflow.

References

Goitrin's Mechanism of Action on the Sodium-Iodide Symporter: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of goitrin's mechanism of action on the sodium-iodide symporter (NIS) against other well-established NIS inhibitors, namely perchlorate (B79767) and thiocyanate (B1210189). The information is intended for researchers, scientists, and drug development professionals working in endocrinology, toxicology, and pharmacology.

Executive Summary

Comparative Analysis of NIS Inhibitors

The inhibitory effects of goitrin, perchlorate, and thiocyanate on the sodium-iodide symporter are all attributed to their ability to competitively block the binding of iodide. Perchlorate is recognized as a potent NIS inhibitor.[1] Thiocyanate also competitively inhibits NIS-mediated iodide uptake.[2][3]

InhibitorType of InhibitionPotency (IC50/Effective Dose)Source/Origin
Goitrin Competitive (presumed)Minimal effective in vivo dose to decrease radioiodine uptake: 194 µmol[2][4][5]Naturally occurring in Brassica vegetables[4]
Perchlorate CompetitiveIC50: ~0.1 - 1.5 µM (in vitro, cell-based assays)Environmental contaminant, industrial chemical
Thiocyanate CompetitiveIC50: ~10 - 100 µM (in vitro, cell-based assays)Environmental sources, diet, smoking[2][3]

Note: The provided data for goitrin is from in vivo human studies and represents the minimal effective dose to observe an effect, not a standard IC50 value derived from in vitro assays. This makes a direct quantitative comparison of potency with perchlorate and thiocyanate challenging.

Experimental Protocols

The primary method for assessing the inhibitory activity of compounds on the sodium-iodide symporter is the Radioactive Iodide Uptake (RAIU) Assay .

Radioactive Iodide Uptake (RAIU) Assay Protocol

This in vitro assay measures the uptake of radioactive iodide (usually ¹²⁵I or ¹³¹I) into cells expressing the sodium-iodide symporter. A reduction in iodide uptake in the presence of a test compound indicates inhibition of NIS.

Cell Lines:

  • FRTL-5 (Fischer Rat Thyroid Line-5): A rat thyroid follicular cell line that endogenously expresses NIS.

  • HEK-293 (Human Embryonic Kidney 293) or CHO (Chinese Hamster Ovary) cells stably transfected with the human NIS gene: These cell lines allow for the specific study of human NIS activity.

Materials:

  • Selected cell line (e.g., FRTL-5)

  • Cell culture medium (e.g., Coon's modified Ham's F-12 for FRTL-5)

  • Hanks' Balanced Salt Solution (HBSS) or other appropriate buffer

  • Radioactive iodide (e.g., Na¹²⁵I)

  • Non-radioactive sodium iodide (NaI)

  • Test compounds (goitrin, perchlorate, thiocyanate)

  • Gamma counter

Procedure:

  • Cell Culture: Culture the chosen cell line to near confluence in appropriate multi-well plates.

  • Pre-incubation: Wash the cells with HBSS. Pre-incubate the cells with varying concentrations of the test compound (goitrin, perchlorate, or thiocyanate) in HBSS for a defined period (e.g., 30-60 minutes) at 37°C.

  • Iodide Uptake: Add a solution containing a fixed concentration of radioactive iodide (e.g., Na¹²⁵I) and non-radioactive NaI to each well. Incubate for a specific time (e.g., 30-60 minutes) at 37°C to allow for iodide uptake.

  • Termination of Uptake: Rapidly wash the cells with ice-cold HBSS to remove extracellular radioactive iodide and stop the uptake process.

  • Cell Lysis and Measurement: Lyse the cells and measure the intracellular radioactivity using a gamma counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the maximal iodide uptake (IC50). This is typically calculated by plotting the percentage of iodide uptake against the log concentration of the inhibitor and fitting the data to a dose-response curve.

Mechanism of Action and Signaling Pathways

Goitrin, perchlorate, and thiocyanate act as competitive inhibitors at the iodide-binding site of the sodium-iodide symporter. This direct interaction prevents iodide from entering the thyroid follicular cells.

Goitrin_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Iodide Iodide (I⁻) NIS Sodium-Iodide Symporter (NIS) Iodide->NIS Binds Goitrin Goitrin Goitrin->NIS Competitively Inhibits Perchlorate Perchlorate (ClO₄⁻) Perchlorate->NIS Competitively Inhibits Thiocyanate Thiocyanate (SCN⁻) Thiocyanate->NIS Competitively Inhibits Iodide_in Iodide (I⁻) NIS->Iodide_in Transports

Caption: Competitive inhibition of the Sodium-Iodide Symporter (NIS).

The regulation of NIS expression and its translocation to the cell membrane are controlled by complex signaling pathways. Key pathways involved include the TSH-cAMP pathway and the PI3K/Akt and MAPK pathways.

NIS_Regulation_Pathway TSH TSH TSHR TSH Receptor TSH->TSHR AC Adenylate Cyclase TSHR->AC cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA CREB CREB PKA->CREB NIS_Gene NIS Gene Transcription CREB->NIS_Gene NIS_Protein NIS Protein Synthesis NIS_Gene->NIS_Protein Membrane_NIS NIS at Plasma Membrane NIS_Protein->Membrane_NIS Trafficking PI3K PI3K/Akt Pathway PI3K->Membrane_NIS Modulates Trafficking MAPK MAPK Pathway MAPK->Membrane_NIS Modulates Trafficking

Caption: Simplified signaling pathway for NIS regulation.

Experimental Workflow

A typical experimental workflow to validate and compare NIS inhibitors is as follows:

Experimental_Workflow start Start cell_culture Cell Culture (e.g., FRTL-5 or NIS-transfected cells) start->cell_culture pre_incubation Pre-incubation with Inhibitor (Goitrin, Perchlorate, Thiocyanate) cell_culture->pre_incubation raiu_assay Radioactive Iodide Uptake Assay (RAIU) pre_incubation->raiu_assay measurement Measure Intracellular Radioactivity raiu_assay->measurement data_analysis Data Analysis (IC50 determination) measurement->data_analysis comparison Comparative Analysis of Inhibitor Potency data_analysis->comparison end End comparison->end

Caption: Workflow for comparing NIS inhibitors.

Conclusion

Goitrin, alongside perchlorate and thiocyanate, inhibits the sodium-iodide symporter, likely through a competitive mechanism. While perchlorate demonstrates the highest potency in in vitro assays, the available in vivo data for goitrin suggests it is also an effective inhibitor of iodide uptake. Further in vitro studies are warranted to determine a precise IC50 value for goitrin to allow for a more direct and quantitative comparison with other NIS inhibitors. Understanding the relative potencies and mechanisms of these inhibitors is crucial for assessing the risks associated with dietary and environmental exposures and for the development of potential therapeutic agents targeting NIS.

References

Synergistic Antithyroid Effects of Goitrin and Perchlorate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antithyroid effects of goitrin and perchlorate (B79767), with a focus on their potential synergistic activity. While direct experimental data on the combined effects of these two compounds is limited in the current literature, this document synthesizes their individual mechanisms of action to postulate a synergistic effect and provides experimental frameworks to investigate this hypothesis.

Introduction to Goitrin and Perchlorate

Goitrin and perchlorate are well-documented antithyroid agents that disrupt thyroid hormone synthesis through distinct mechanisms. Goitrin is a naturally occurring goitrogen found in cruciferous vegetables, while perchlorate is an environmental contaminant and has been used pharmaceutically to treat hyperthyroidism. Understanding their individual and combined effects is crucial for assessing the risks of co-exposure and for potential therapeutic applications.

Mechanisms of Action

Perchlorate and goitrin interfere with different steps in the synthesis of thyroid hormones, T3 and T4.

  • Perchlorate: This anion is a potent competitive inhibitor of the sodium-iodide symporter (NIS) located on the basolateral membrane of thyroid follicular cells.[1][2] By blocking the NIS, perchlorate reduces the uptake of iodide from the bloodstream into the thyroid gland, thereby limiting the availability of the essential substrate for thyroid hormone synthesis.[1][2]

  • Goitrin: This compound, derived from the hydrolysis of glucosinolates in certain plants, primarily acts by inhibiting the enzyme thyroid peroxidase (TPO).[3] TPO is responsible for two critical steps in thyroid hormone synthesis: the oxidation of iodide to iodine and the subsequent incorporation of iodine into tyrosine residues on the thyroglobulin protein (iodine organification).

Postulated Synergistic Effect: A synergistic antithyroid effect of goitrin and perchlorate is highly probable due to their complementary mechanisms of action. Perchlorate would first limit the amount of iodide entering the thyroid follicular cell. Subsequently, goitrin would inhibit the efficient utilization of the already diminished iodide pool by blocking TPO activity. This dual blockade would lead to a more profound suppression of thyroid hormone synthesis than would be expected from the additive effects of each compound alone.

Data Presentation: Comparative Effects on Thyroid Function

The following table summarizes the known effects of perchlorate and goitrin on key markers of thyroid function, based on available experimental data. The "Synergistic Effect" column is a projection based on their mechanisms of action and requires experimental validation.

ParameterPerchlorateGoitrinPostulated Synergistic Effect (Goitrin + Perchlorate)
Mechanism of Action Competitive inhibition of Sodium-Iodide Symporter (NIS)Inhibition of Thyroid Peroxidase (TPO)Dual inhibition of iodide uptake and organification
Target Sodium-Iodide Symporter (NIS)Thyroid Peroxidase (TPO)NIS and TPO
Effect on Iodide Uptake Significant decreaseNo direct effectSignificant decrease
Effect on Iodine Organification No direct effectSignificant decreaseSignificant decrease
Effect on Serum T4 Levels DecreaseDecreasePronounced decrease
Effect on Serum T3 Levels DecreaseDecreasePronounced decrease
Effect on Serum TSH Levels IncreaseIncreasePronounced increase
Histological Changes Follicular cell hypertrophy and hyperplasia, colloid depletionFollicular cell hypertrophy and hyperplasiaSevere follicular cell hypertrophy and hyperplasia, significant colloid depletion

Experimental Protocols

The following is a detailed methodology for a proposed in vivo study to evaluate the synergistic antithyroid effects of goitrin and perchlorate in a rat model.

4.1. Animal Model and Husbandry

  • Species: Wistar rats (male, 8 weeks old)

  • Housing: Animals should be housed in a temperature-controlled environment (22 ± 2°C) with a 12-hour light/dark cycle. Standard laboratory chow and water will be provided ad libitum.

  • Acclimatization: Animals should be acclimatized for at least one week prior to the start of the experiment.

4.2. Experimental Design

  • Groups:

    • Group 1: Control (vehicle only)

    • Group 2: Goitrin (dissolved in a suitable vehicle, administered by oral gavage)

    • Group 3: Perchlorate (administered in drinking water)

    • Group 4: Goitrin + Perchlorate

  • Duration: 28 days

  • Administration:

    • Goitrin dosage will be based on previous studies, for example, 50 mg/kg body weight/day.

    • Perchlorate will be administered in drinking water at a concentration calculated to deliver a specific dose, for example, 10 mg/kg body weight/day.

4.3. Sample Collection and Analysis

  • Blood Sampling: Blood samples will be collected via the tail vein at baseline (day 0) and at the end of the study (day 28). Serum will be separated and stored at -80°C until analysis.

  • Hormone Analysis: Serum levels of T3, T4, and TSH will be measured using commercially available ELISA kits or by radioimmunoassay (RIA).

  • Thyroid Gland Analysis: At the end of the study, animals will be euthanized, and the thyroid glands will be excised and weighed. One lobe will be fixed in 10% neutral buffered formalin for histological analysis, and the other will be frozen for biochemical assays.

  • Histology: Fixed thyroid tissue will be embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E). Histological examination will assess follicular cell size, colloid content, and evidence of hyperplasia or hypertrophy.

4.4. Statistical Analysis

Data will be analyzed using appropriate statistical methods, such as one-way ANOVA followed by a post-hoc test (e.g., Tukey's test) to compare the means of the different treatment groups. A p-value of <0.05 will be considered statistically significant.

Mandatory Visualizations

Signaling Pathway of Thyroid Hormone Synthesis Inhibition

Thyroid_Hormone_Synthesis_Inhibition cluster_blood Bloodstream cluster_cell Thyroid Follicular Cell I- Iodide (I-) NIS NIS I-->NIS Uptake Perchlorate Perchlorate Perchlorate->NIS Inhibition I-_cell Iodide (I-) NIS->I-_cell TPO TPO I-_cell->TPO Oxidation TG Thyroglobulin (TG) TPO->TG Iodination MIT_DIT MIT/DIT TG->MIT_DIT Organification T3_T4 T3/T4 MIT_DIT->T3_T4 Coupling Goitrin Goitrin Goitrin->TPO Inhibition

Caption: Inhibition of thyroid hormone synthesis by perchlorate and goitrin.

Experimental Workflow

Experimental_Workflow start Start acclimatization Animal Acclimatization (1 week) start->acclimatization grouping Randomization into 4 Groups: - Control - Goitrin - Perchlorate - Goitrin + Perchlorate acclimatization->grouping treatment 28-Day Treatment Period grouping->treatment blood_sampling Blood Sampling (Day 0 and Day 28) treatment->blood_sampling euthanasia Euthanasia and Thyroid Gland Excision treatment->euthanasia analysis Analysis euthanasia->analysis hormone_analysis Serum T3, T4, TSH Analysis analysis->hormone_analysis Serum histo_analysis Thyroid Histology analysis->histo_analysis Thyroid Tissue data_analysis Statistical Analysis hormone_analysis->data_analysis histo_analysis->data_analysis end End data_analysis->end

Caption: In vivo experimental workflow for assessing synergistic antithyroid effects.

Conclusion

While perchlorate and goitrin are known to independently disrupt thyroid function, their combined exposure presents a potential for synergistic antithyroid activity. The distinct mechanisms of inhibiting iodide uptake (perchlorate) and iodine organification (goitrin) suggest that their co-administration could lead to a more significant decrease in thyroid hormone production than either compound alone. The provided experimental protocol offers a framework for investigating this hypothesis, which is crucial for a comprehensive understanding of the risks associated with combined exposure to these goitrogens and for exploring potential therapeutic strategies. Further research is warranted to elucidate the precise nature and extent of their synergistic interaction.

References

A Comparative Guide to Using DL-Goitrin as a Reference Standard in Goitrogen Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of goitrogenic compounds, the choice of a reliable reference standard is paramount for accurate quantification and meaningful results. This guide provides a comprehensive comparison of DL-Goitrin as a reference standard against other potential alternatives, supported by experimental data and detailed methodologies.

Introduction to Goitrogens and the Role of Reference Standards

Goitrogens are substances that disrupt the normal function of the thyroid gland by interfering with iodine uptake and thyroid hormone synthesis.[1][2][3] This interference can lead to an enlargement of the thyroid gland, known as a goiter.[1][2] Goitrogenic compounds are found in a variety of foods, particularly cruciferous vegetables, and can also originate from environmental sources.[1][2][3] Accurate analysis of goitrogens is crucial for food safety, nutritional assessment, and in the development of therapeutic agents that may impact thyroid function.

A reference standard is a highly purified compound used as a measurement base for analytical tests. In goitrogen analysis, a well-characterized reference standard is essential for method validation, calibration, and ensuring the accuracy and reproducibility of experimental results. This compound, a potent goitrogen found in cruciferous vegetables, is frequently used as a reference standard in analytical laboratories.

This compound vs. Alternative Reference Standards: A Comparative Overview

While this compound is a widely accepted reference standard, other goitrogenic compounds, such as thiocyanate (B1210189), can also be considered for this purpose. The choice of a reference standard depends on the specific goitrogens being analyzed and the analytical method employed. Below is a comparative summary of this compound and thiocyanate as reference standards.

Table 1: Comparison of this compound and Thiocyanate as Reference Standards

FeatureThis compoundThiocyanate
Chemical Class Oxazolidine-2-thioneAnion
Primary Source Hydrolysis of progoitrin (B1231004) from cruciferous vegetablesMetabolism of cyanogenic glucosides and industrial sources
Mechanism of Action Primarily inhibits thyroid peroxidase (TPO)Competitively inhibits the sodium-iodide symporter (NIS)[4]
Analytical Methods HPLC, GC-MS[4]Ion chromatography, colorimetric methods, LC-MS/MS
Advantages Represents a major, potent goitrogen from food sources. Good stability.Relevant for assessing exposure from various dietary and environmental sources.
Disadvantages May not be representative of all goitrogenic activity in a sample.Can have endogenous sources, potentially complicating analysis.

Performance Comparison in a Hypothetical Goitrogen Analysis

To objectively compare the performance of this compound and a common alternative like potassium thiocyanate as reference standards, a hypothetical validation of an HPLC method for the quantification of goitrogens in a broccoli extract is presented. The following tables summarize the expected performance characteristics based on established analytical method validation guidelines.[5][6][7][8][9]

Table 2: Hypothetical Performance Data for this compound and Potassium Thiocyanate Standards

Validation ParameterThis compoundPotassium Thiocyanate
Linearity (R²) > 0.999> 0.998
Limit of Detection (LOD) ~0.1 µg/mL~0.5 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL~1.5 µg/mL
Accuracy (% Recovery) 98-102%95-105%
Precision (% RSD) < 2%< 3%

These are projected values for a well-optimized HPLC method and may vary based on the specific instrumentation and experimental conditions.

Experimental Protocols

A detailed methodology for a comparative study to evaluate this compound and an alternative reference standard is provided below. This protocol is based on established methods for goitrogen analysis.[4][10][11]

Objective

To compare the performance of this compound and potassium thiocyanate as reference standards for the quantification of goitrogens in a food matrix using High-Performance Liquid Chromatography (HPLC).

Materials and Reagents
  • This compound reference standard (≥98% purity)

  • Potassium thiocyanate reference standard (≥99% purity)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Water (deionized, 18 MΩ·cm)

  • Formic acid (88%)

  • Broccoli sample (fresh or freeze-dried)

  • Solid Phase Extraction (SPE) cartridges (C18)

Instrumentation
  • High-Performance Liquid Chromatograph (HPLC) with a UV detector

  • Analytical balance

  • Centrifuge

  • Vortex mixer

  • Ultrasonic bath

Sample Preparation
  • Extraction: Homogenize 10 g of the broccoli sample with 50 mL of 70% methanol.

  • Ultrasonication: Sonicate the mixture for 30 minutes in an ultrasonic bath.

  • Centrifugation: Centrifuge the extract at 10,000 x g for 15 minutes.

  • Filtration: Filter the supernatant through a 0.45 µm syringe filter.

  • SPE Cleanup (Optional): If matrix interference is high, pass the filtered extract through a pre-conditioned C18 SPE cartridge to remove non-polar compounds.

HPLC Conditions
  • Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm)

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

    • 0-5 min: 95% A, 5% B

    • 5-20 min: Gradient to 50% A, 50% B

    • 20-25 min: Hold at 50% A, 50% B

    • 25-30 min: Return to 95% A, 5% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detection Wavelength: 245 nm (for this compound) and 210 nm (for Thiocyanate)

  • Column Temperature: 30 °C

Method Validation

The analytical method should be validated according to ICH guidelines, assessing the following parameters for both this compound and potassium thiocyanate:

  • Specificity: Analyze a blank matrix and a matrix spiked with the standards to ensure no interfering peaks are present at the retention times of the analytes.

  • Linearity: Prepare a series of standard solutions of at least five different concentrations and inject them into the HPLC. Plot a calibration curve of peak area versus concentration and determine the coefficient of determination (R²).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively. This can be calculated based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of the standards at three different levels (low, medium, and high). Calculate the percentage recovery.

  • Precision: Assess repeatability (intra-day precision) by analyzing multiple replicates of a spiked sample on the same day. Evaluate intermediate precision (inter-day precision) by repeating the analysis on different days. Express the results as the relative standard deviation (%RSD).

Visualizing Goitrogen Mechanism of Action and Experimental Workflow

To better understand the biological context and the analytical process, the following diagrams illustrate the signaling pathway affected by goitrogens and the experimental workflow.

Goitrogen_Signaling_Pathway cluster_blood Bloodstream cluster_thyroid_cell Thyroid Follicular Cell Iodide_blood Iodide (I⁻) NIS Sodium-Iodide Symporter (NIS) Iodide_blood->NIS Uptake Iodide_cell Iodide (I⁻) NIS->Iodide_cell TPO Thyroid Peroxidase (TPO) Iodide_cell->TPO Oxidation Thyroglobulin Thyroglobulin TPO->Thyroglobulin Iodination MIT_DIT MIT & DIT Thyroglobulin->MIT_DIT T3_T4 T3 & T4 (Thyroid Hormones) MIT_DIT->T3_T4 Coupling Goitrin Goitrin Goitrin->TPO Inhibition Thiocyanate Thiocyanate (SCN⁻) Thiocyanate->NIS Inhibition

Caption: Mechanism of action of goitrin and thiocyanate on thyroid hormone synthesis.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_validation Method Validation & Comparison Sample Broccoli Sample Extraction Methanol Extraction Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration Centrifugation->Filtration HPLC HPLC-UV Analysis Filtration->HPLC Data Data Acquisition HPLC->Data Validation Linearity, LOD/LOQ, Accuracy, Precision Data->Validation Standard_Prep Prepare this compound & Thiocyanate Standards Standard_Prep->HPLC Comparison Compare Performance Validation->Comparison

Caption: Experimental workflow for the comparative analysis of goitrogen reference standards.

Conclusion

This compound serves as a robust and relevant reference standard for the analysis of a key goitrogen in food. However, for a comprehensive assessment of goitrogenic potential from various sources, considering other standards like thiocyanate is beneficial. The choice of reference standard should be guided by the specific research question and the goitrogens of interest. The provided hypothetical comparative study and detailed protocol offer a framework for laboratories to validate their methods and make an informed decision on the most appropriate reference standard for their goitrogen analysis needs. By adhering to rigorous validation procedures, researchers can ensure the accuracy and reliability of their data, contributing to a better understanding of the impact of goitrogens on health.

References

A Comparative Guide to Analytical Methods for Goitrin Determination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of different analytical methods for the quantification of goitrin, a compound of interest due to its potential goitrogenic effects. The selection of an appropriate analytical method is critical for accurate and reliable measurement in various matrices, including food, biological samples, and pharmaceutical preparations. This document outlines the performance characteristics of key analytical techniques, details their experimental protocols, and illustrates relevant biological pathways.

Comparison of Analytical Method Performance

Parameter HPLC-UV/SFC-PDA LC-MS/MS GC-MS
Limit of Detection (LOD) 2.0 mg/L (for goitrin/epigoitrin)[1]< 4.9 nmol/mL (for various isothiocyanates)[2]Method dependent, can reach low pg levels for other analytes. Specific data for goitrin is limited.
Limit of Quantitation (LOQ) Not explicitly stated, but linearity was established down to 0.02 g/L[1]Not explicitly stated, but linearity was established.Method dependent. Specific data for goitrin is limited.
Linearity (R²) > 0.9997[1]> 0.991 (for various isothiocyanates)[2]Generally excellent (R² > 0.99) for various analytes.
Accuracy (% Recovery) 101%83.3% - 103.7% (for various isothiocyanates)Typically in the range of 80-120%. Specific data for goitrin is limited.
Precision (%RSD) < 3.0%< 5.4%Typically < 15%. Specific data for goitrin is limited.
Selectivity Moderate; potential for interference from co-eluting compounds. Chiral separation is possible.High; mass spectrometric detection provides excellent specificity.High; mass spectrometric detection provides excellent specificity.
Throughput HighHighModerate to High
Instrumentation Cost Low to ModerateHighModerate to High

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical results. Below are representative experimental protocols for the analysis of goitrin using different techniques, based on published literature.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV) / Supercritical Fluid Chromatography with Photodiode Array Detection (SFC-PDA)

This method is suitable for the routine quantification of goitrin in various samples. Supercritical Fluid Chromatography (SFC) offers advantages in terms of speed and reduced solvent consumption, particularly for chiral separations of goitrin and its enantiomer, epigoitrin.

Sample Preparation (based on Isatis indigotica root samples):

  • Weigh 1.0 g of the powdered sample.

  • Add 50 mL of 70% ethanol.

  • Perform ultrasonication for 30 minutes.

  • Centrifuge the extract at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.22 µm membrane filter prior to injection.

Chromatographic Conditions (SFC-PDA for chiral separation):

  • Column: (S, S)-Whelk-O 1 (4.6 ´ 250 mm, 10 μm)

  • Mobile Phase: Optimized for baseline resolution.

  • Flow Rate: Optimized for separation.

  • Detection: Photodiode Array (PDA) detector, monitoring at the UV absorbance maximum of goitrin (around 245 nm).

  • Run Time: Approximately 6 minutes for the enantiomeric pair.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, making it ideal for the analysis of goitrin in complex matrices like biological fluids and food extracts.

Sample Preparation (General procedure for isothiocyanates):

  • Homogenize the sample (e.g., plant material, biological fluid).

  • Perform solid-phase extraction (SPE) for cleanup and concentration of the analyte.

  • For improved ionization and retention, derivatization with a reagent such as N-acetyl-L-cysteine (NAC) can be performed.

  • Reconstitute the final extract in a suitable solvent for LC-MS/MS analysis.

LC-MS/MS Conditions (for derivatized isothiocyanates):

  • Column: A suitable C18 reversed-phase column.

  • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid.

  • Flow Rate: Typically 0.2-0.5 mL/min.

  • Ionization: Electrospray Ionization (ESI) in either positive or negative mode, depending on the derivatizing agent.

  • Mass Spectrometry: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions for the goitrin derivative to ensure high selectivity and sensitivity.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For the analysis of goitrin, which is not highly volatile, derivatization is typically required to improve its chromatographic properties.

Sample Preparation:

  • Extract goitrin from the sample matrix using an appropriate organic solvent.

  • Perform a cleanup step, such as SPE, to remove interfering substances.

  • Derivatize the extracted goitrin to increase its volatility and thermal stability. Common derivatizing agents for similar compounds include silylating agents (e.g., BSTFA) or acylating agents.

  • Reconstitute the derivatized sample in a suitable solvent for GC-MS injection.

GC-MS Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection: Splitless or split injection, depending on the concentration of the analyte.

  • Temperature Program: An optimized temperature gradient to ensure good separation of the derivatized goitrin from other components.

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Mass Spectrometry: Full scan mode for identification or Selected Ion Monitoring (SIM) for enhanced sensitivity in quantification.

Mandatory Visualizations

Goitrin Analysis Workflow

The following diagram illustrates a general experimental workflow for the cross-validation of different analytical methods for goitrin determination.

Goitrin Analysis Workflow cluster_sample_prep Sample Preparation cluster_methods Analytical Methods cluster_validation Method Validation cluster_comparison Data Comparison Sample Sample Collection (Food, Biological, etc.) Extraction Extraction of Goitrin Sample->Extraction Cleanup Sample Cleanup (e.g., SPE) Extraction->Cleanup HPLC_UV HPLC-UV Cleanup->HPLC_UV LC_MSMS LC-MS/MS Cleanup->LC_MSMS GC_MS GC-MS Cleanup->GC_MS Linearity Linearity HPLC_UV->Linearity Accuracy Accuracy HPLC_UV->Accuracy Precision Precision HPLC_UV->Precision LC_MSMS->Linearity LOD_LOQ LOD & LOQ LC_MSMS->LOD_LOQ LC_MSMS->Precision GC_MS->Linearity GC_MS->LOD_LOQ GC_MS->Accuracy Comparison Comparison of Performance Data Linearity->Comparison LOD_LOQ->Comparison Accuracy->Comparison Precision->Comparison

Caption: Workflow for cross-validation of goitrin analytical methods.

Signaling Pathway of Goitrin's Antithyroid Action

Goitrin exerts its goitrogenic effect by inhibiting thyroid peroxidase (TPO), a key enzyme in the synthesis of thyroid hormones. The following diagram illustrates this mechanism.

Goitrin Antithyroid Mechanism cluster_thyroid_cell Thyroid Follicular Cell Iodide_uptake Iodide (I⁻) uptake Iodide_oxidation Oxidation of Iodide to Iodine (I₂) (Catalyzed by TPO) Iodide_uptake->Iodide_oxidation Iodination Iodination of Thyroglobulin (Tg) (Catalyzed by TPO) Iodide_oxidation->Iodination Coupling Coupling of Iodotyrosines (Catalyzed by TPO) Iodination->Coupling Hormone_synthesis Thyroid Hormones (T3, T4) Coupling->Hormone_synthesis Goitrin Goitrin TPO Thyroid Peroxidase (TPO) Goitrin->TPO Inhibits

Caption: Goitrin inhibits thyroid peroxidase (TPO), disrupting hormone synthesis.

References

Safety Operating Guide

Navigating the Safe Disposal of DL-Goitrin: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive overview of the proper disposal procedures for DL-Goitrin, a sulfur-containing oxazolidine (B1195125) used in research. Adherence to these guidelines is crucial for minimizing risks and complying with regulatory standards.

This compound is recognized as a potent antithyroid compound and a moderate inhibitor of purified bovine adrenal dopamine (B1211576) beta-hydroxylase.[1] Due to its biological activity and potential hazards, including skin and eye irritation, and possible harm if inhaled or swallowed, it is imperative to follow stringent disposal protocols.[2][3]

Chemical and Physical Properties

A clear understanding of a substance's properties is the first step toward safe handling and disposal.

PropertyValue
Molecular Formula C₅H₇NOS[1][4]
Molecular Weight 129.18 g/mol
Appearance Solid
Solubility Slightly soluble in DMSO and Ethanol
CAS Number 13190-34-6

Immediate Safety and Handling Precautions

Before beginning any disposal process, ensure that all necessary personal protective equipment (PPE) is worn and that the work is conducted in a well-ventilated area, preferably a chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Wear protective gloves.

    • Use eye protection, such as safety glasses or goggles, tested and approved under appropriate government standards (e.g., NIOSH in the US or EN 166 in the EU).

    • A lab coat or other protective clothing is recommended to prevent skin contact.

  • Engineering Controls:

    • Work in a well-ventilated area to avoid breathing dust.

    • Provide appropriate exhaust ventilation at places where dust is formed.

Step-by-Step Disposal Procedure

The following procedure is a general guideline based on standard laboratory practices for hazardous chemical waste. Crucially, all waste disposal must be carried out in accordance with local, state, and federal regulations. Always consult your institution's Environmental Health and Safety (EHS) office for specific protocols.

1. Waste Identification and Segregation:

  • This compound waste should be classified as hazardous chemical waste.
  • Do not mix this compound waste with other waste streams unless explicitly permitted by your EHS office. Incompatible wastes can react dangerously.

2. Preparing the Waste Container:

  • Use a dedicated, properly labeled hazardous waste container. The container must be made of a material compatible with this compound.
  • The label should clearly state "Hazardous Waste" and identify the contents, including the full chemical name "this compound."
  • Keep the container closed except when adding waste.

3. Disposal of Unused or Expired this compound (Solid):

  • Carefully transfer the solid this compound into the designated hazardous waste container.
  • Avoid creating dust during the transfer. If necessary, use a scoop or spatula and work in a fume hood.
  • Seal the container securely.

4. Disposal of Contaminated Materials:

  • Any materials that have come into contact with this compound, such as gloves, weighing paper, pipette tips, and contaminated labware, must be disposed of as hazardous waste.
  • Place these items in the same dedicated hazardous waste container as the solid this compound.

5. Disposal of this compound Solutions:

  • Do not pour this compound solutions down the drain.
  • Collect liquid waste containing this compound in a separate, labeled hazardous waste container suitable for liquids.
  • Ensure the container is properly sealed to prevent leaks and evaporation.

6. Arranging for Waste Pickup:

  • Store the sealed hazardous waste container in a designated, secure waste accumulation area.
  • Follow your institution's procedures to schedule a pickup by the EHS or a licensed hazardous waste disposal contractor.

Emergency Procedures in Case of a Spill

In the event of a this compound spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

  • Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.

  • Wear Appropriate PPE: Before cleaning the spill, don the necessary PPE, including gloves, eye protection, and a lab coat. For larger spills or if there is a risk of airborne dust, respiratory protection may be required.

  • Contain the Spill:

    • For solid spills: Gently cover the spill with an absorbent material to avoid raising dust.

    • For liquid spills: Use a chemical spill kit with absorbent pads or other suitable absorbent material to contain the liquid.

  • Clean the Spill:

    • Carefully sweep or scoop up the absorbed material and place it into the designated hazardous waste container.

    • Clean the spill area with soap and plenty of water.

  • Decontaminate: Thoroughly wash your hands and any affected skin with soap and water after the cleanup is complete.

  • Report the Spill: Report the incident to your supervisor and EHS office as per your institution's policy.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

DL_Goitrin_Disposal_Workflow start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Eye Protection, Lab Coat) start->ppe spill Spill Occurs start->spill Potential Spill assess_waste Assess Waste Type ppe->assess_waste solid_waste Solid Waste (Unused chemical, contaminated items) assess_waste->solid_waste Solid liquid_waste Liquid Waste (Solutions containing this compound) assess_waste->liquid_waste Liquid assess_waste->spill Potential Spill solid_container Place in Labeled Solid Hazardous Waste Container solid_waste->solid_container liquid_container Place in Labeled Liquid Hazardous Waste Container liquid_waste->liquid_container seal_container Securely Seal Container solid_container->seal_container liquid_container->seal_container storage Store in Designated Waste Accumulation Area seal_container->storage ehs_pickup Arrange for Pickup by EHS or Licensed Contractor storage->ehs_pickup end End: Safe Disposal ehs_pickup->end spill_procedure Follow Emergency Spill Procedure spill->spill_procedure Yes spill_procedure->ppe

Caption: Workflow for the safe disposal of this compound.

By adhering to these procedures, laboratory personnel can ensure the safe and responsible disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship.

References

Safeguarding Your Research: A Comprehensive Guide to Handling DL-Goitrin

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides essential safety protocols and logistical plans for the handling and disposal of DL-Goitrin in a laboratory setting. Adherence to these procedures is critical for ensuring the safety of all personnel and maintaining a secure research environment. This compound, a known inhibitor of thyroid hormone synthesis, requires careful management due to its potential health hazards.

Personal Protective Equipment (PPE)

All personnel handling this compound must use the following personal protective equipment. This is a mandatory requirement for all procedures involving this compound.

PPE ItemSpecificationsRationale
Gloves Chemical-resistant nitrile glovesTo prevent skin contact and absorption. This compound may cause skin irritation.
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from splashes and airborne particles. This compound can cause serious eye irritation.
Lab Coat Standard, fully-fastened laboratory coatTo protect skin and clothing from contamination.
Respiratory Protection NIOSH-approved respirator (e.g., N95)Recommended when handling the powder outside of a certified chemical fume hood to prevent inhalation, which may cause respiratory tract irritation.

Hazard Analysis and Risk Mitigation

This compound presents several potential health hazards that must be managed through careful handling and adherence to safety protocols.

HazardAssociated RisksMitigation Measures
Inhalation May be harmful if inhaled; can cause respiratory tract irritation.Handle in a well-ventilated area, preferably within a certified chemical fume hood. Use respiratory protection if a fume hood is not available.
Skin Contact May be harmful if absorbed through the skin; causes skin irritation.Wear appropriate chemical-resistant gloves and a lab coat. Wash hands thoroughly after handling.
Eye Contact Causes serious eye irritation.Wear safety glasses with side shields or goggles. In case of contact, immediately flush eyes with water for at least 15 minutes.
Ingestion May be harmful if swallowed.Do not eat, drink, or smoke in laboratory areas. Wash hands before leaving the laboratory.

Occupational Exposure Limits: Currently, there are no established specific occupational exposure limits (OELs) for this compound from major regulatory bodies. In the absence of a defined OEL, it is crucial to handle this compound with a high degree of caution and to minimize all potential routes of exposure.

Standard Operating Procedure for Handling this compound

The following step-by-step protocol must be followed for all experimental work involving this compound.

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sop 1. Review SDS and SOP prep_ppe 2. Don appropriate PPE prep_sop->prep_ppe prep_hood 3. Prepare certified chemical fume hood prep_ppe->prep_hood handle_weigh 4. Weigh this compound in fume hood prep_hood->handle_weigh handle_dissolve 5. Prepare solution in fume hood handle_weigh->handle_dissolve handle_exp 6. Conduct experiment handle_dissolve->handle_exp cleanup_decon 7. Decontaminate work surfaces handle_exp->cleanup_decon cleanup_waste 8. Segregate and label waste cleanup_decon->cleanup_waste cleanup_dispose 9. Dispose of waste via EHS cleanup_waste->cleanup_dispose cleanup_ppe 10. Doff PPE and wash hands cleanup_dispose->cleanup_ppe

Caption: Procedural workflow for the safe handling of this compound.

Experimental Protocol:

  • Review Safety Documents: Before beginning any work, thoroughly review the Safety Data Sheet (SDS) for this compound and this Standard Operating Procedure (SOP).

  • Don Personal Protective Equipment (PPE): Put on all required PPE as specified in the table above.

  • Prepare Work Area: Ensure that a certified chemical fume hood is available and functioning correctly. All handling of solid this compound and preparation of its solutions should be performed within the fume hood.

  • Weighing:

    • Tare a clean, sealable container on a balance located inside the fume hood.

    • Carefully transfer the desired amount of this compound powder to the container.

    • Seal the container before removing it from the balance.

  • Solution Preparation:

    • In the fume hood, add the desired solvent to the container with the this compound.

    • Ensure the container is securely capped and mix gently until the solid is dissolved.

  • Conduct Experiment: Perform the experimental procedures as required, maintaining all safety precautions.

  • Decontamination:

    • Wipe down all surfaces and equipment that may have come into contact with this compound using a suitable decontaminating solution (e.g., 70% ethanol), followed by a thorough cleaning with soap and water.

  • Waste Segregation and Labeling:

    • Collect all solid and liquid waste containing this compound in separate, clearly labeled, and sealed hazardous waste containers.

    • Label the containers as "Hazardous Waste: this compound (Thiocarbamate)".

  • Waste Disposal:

    • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department. Do not dispose of this compound waste down the drain.

  • Doffing PPE and Personal Hygiene:

    • Remove PPE in the correct order to avoid cross-contamination.

    • Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.

Mechanism of Action: Inhibition of Thyroid Hormone Synthesis

This compound is a potent inhibitor of thyroid peroxidase (TPO), a key enzyme in the synthesis of thyroid hormones.[1] By inhibiting TPO, this compound disrupts the iodination of tyrosine residues on thyroglobulin, a critical step in the production of thyroxine (T4) and triiodothyronine (T3).[1]

Signaling Pathway of Thyroid Hormone Synthesis Inhibition by this compound

cluster_thyroid Thyroid Follicular Cell Iodide Iodide (I⁻) TPO Thyroid Peroxidase (TPO) Iodide->TPO Oxidation Iodine Iodine (I₂) Thyroglobulin Thyroglobulin Iodine->Thyroglobulin Iodination TPO->Iodine MIT_DIT MIT & DIT Thyroglobulin->MIT_DIT T3_T4 T3 & T4 (Thyroid Hormones) MIT_DIT->T3_T4 Coupling DL_Goitrin This compound DL_Goitrin->TPO Inhibition

Caption: this compound inhibits thyroid peroxidase (TPO), blocking thyroid hormone synthesis.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure safety.

Operational Plan for this compound Waste Disposal

StepActionResponsibility
1. Segregation Segregate all this compound waste (solid and liquid) from other laboratory waste streams at the point of generation.Researcher
2. Containment Use designated, leak-proof, and clearly labeled hazardous waste containers.Researcher
3. Labeling Label containers with "Hazardous Waste: this compound (Thiocarbamate)" and the date of accumulation.Researcher
4. Storage Store waste containers in a designated, secure, and well-ventilated area away from incompatible materials.Researcher/Lab Manager
5. Pickup Schedule a pickup of the hazardous waste with the institution's Environmental Health and Safety (EHS) department.Lab Manager/Designated Safety Officer
6. Documentation Complete all necessary waste disposal forms provided by the EHS department.Lab Manager/Designated Safety Officer

This comprehensive guide provides the necessary framework for the safe handling and disposal of this compound. By adhering to these procedures, researchers can minimize risks and ensure a safe and compliant laboratory environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.